2-Chlorophenyl isothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASSPOJBUMBXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181827 | |
| Record name | 1-Chloro-2-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2740-81-0 | |
| Record name | Benzene, 1-chloro-2-isothiocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002740810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chlorophenyl Isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chlorophenyl Isothiocyanate: Chemical Properties, Synthesis, and Biological Activities for Researchers and Drug Development Professionals
Introduction
2-Chlorophenyl isothiocyanate is an aromatic organosulfur compound featuring a phenyl ring substituted with a chlorine atom and a highly reactive isothiocyanate functional group. This chemical intermediate is of significant interest to researchers and professionals in organic synthesis, medicinal chemistry, and drug development due to its versatile reactivity, primarily in the formation of thiourea (B124793) derivatives. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of the biological activities and associated signaling pathways characteristic of the broader class of isothiocyanates.
Chemical and Physical Properties
This compound is a clear, yellow to colorless liquid with a pungent odor. It is generally insoluble in water but soluble in various organic solvents. As with many isothiocyanates, it is sensitive to moisture and should be stored accordingly.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄ClNS | [1][2] |
| Molecular Weight | 169.63 g/mol | [2][3] |
| CAS Number | 2740-81-0 | [1][2] |
| Appearance | Clear yellow liquid | [1][4] |
| Boiling Point | 262 °C | [3][5] |
| Density | 1.299 g/cm³ | [6] |
| Solubility in Water | 0.037 g/L (at 25 °C) | [1] |
| Refractive Index | 1.6598 to 1.6630 (at 20°C) | [4] |
Spectroscopic Data
Analytical characterization of this compound is crucial for its identification and purity assessment. Infrared and Nuclear Magnetic Resonance spectroscopy are key techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Characteristic Peaks / Signals | Interpretation |
| FT-IR | ~2100 cm⁻¹ (strong, sharp) | Asymmetric stretch of the -N=C=S group. |
| ~1600-1400 cm⁻¹ | C=C stretching vibrations of the aromatic ring. | |
| ~750 cm⁻¹ | C-Cl stretching vibration. | |
| ¹H NMR (CDCl₃) | δ ~7.2-7.6 ppm (multiplet) | Aromatic protons of the substituted phenyl ring. |
| ¹³C NMR (CDCl₃) | δ ~135 ppm | Carbon of the -N=C=S group. |
| δ ~125-135 ppm | Aromatic carbons. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with thiophosgene (B130339) or a thiophosgene equivalent. Below is a representative protocol adapted from general methods for aryl isothiocyanate synthesis.
dot
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
Thiophosgene (or a suitable substitute like phenyl chlorothionoformate)
-
Anhydrous dichloromethane (B109758) (DCM) or a similar inert solvent
-
Triethylamine (B128534) or another suitable base
-
Distilled water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a well-ventilated fume hood, dissolve 2-chloroaniline (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of thiophosgene (1.1 equivalents) in anhydrous DCM dropwise to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Reaction with Primary Amines: Synthesis of Thioureas
A hallmark reaction of isothiocyanates is their facile reaction with primary amines to form N,N'-disubstituted thioureas. These products are often of interest in medicinal chemistry.
dot
Caption: General scheme for the synthesis of thioureas from this compound.
Materials:
-
This compound
-
A primary amine (e.g., aniline (B41778) or benzylamine)
-
Ethanol or tetrahydrofuran (B95107) (THF)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add the primary amine (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the resulting solid by recrystallization or column chromatography.
Biological Activities and Signaling Pathways (General for Isothiocyanates)
While specific biological data for this compound is limited, the broader class of isothiocyanates is well-studied for its significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] It is important to note that the following information is based on studies of various isothiocyanates and may not be directly attributable to the 2-chloro substituted analog.
Anticancer Activity
Isothiocyanates have been shown to inhibit the growth of various cancer cells and are considered potent chemopreventive agents.[5][7] Their mechanisms of action are multifaceted and involve the modulation of several key signaling pathways.
-
Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Angiogenesis: Some isothiocyanates can prevent the formation of new blood vessels that tumors need to grow.
Antimicrobial Activity
A range of isothiocyanates has demonstrated efficacy against various pathogenic bacteria and fungi. Aromatic isothiocyanates are thought to exert their antimicrobial effects by disrupting the bacterial membrane.[6]
Anti-inflammatory Activity
Isothiocyanates can suppress inflammatory responses by modulating key signaling pathways involved in inflammation, such as the NF-κB pathway.[4][8]
Modulation of Signaling Pathways by Isothiocyanates
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active. Isothiocyanates have been shown to inhibit NF-κB activation.[4][8] This is often achieved by preventing the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.
dot
Caption: General inhibitory effect of isothiocyanates on the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is common in cancer. Some isothiocyanates have been found to modulate MAPK pathways (e.g., ERK, JNK, p38), which can contribute to their anticancer effects.[9]
dot
References
- 1. Effect of isothiocyanates on nuclear accumulation of NF-kappaB, Nrf2, and thioredoxin in caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. scispace.com [scispace.com]
- 5. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 8. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Chlorophenyl Isothiocyanate (CAS Number: 2740-81-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorophenyl isothiocyanate, with the CAS number 2740-81-0, is an organosulfur compound featuring an isothiocyanate functional group attached to a 2-chlorinated benzene (B151609) ring.[1] This reagent is of significant interest in organic synthesis, serving as a versatile building block for the creation of a diverse range of heterocyclic compounds and molecules with potential biological activity. Its utility is particularly noted in the fields of medicinal chemistry and drug development, where the isothiocyanate moiety provides a reactive handle for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers in the life sciences.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its proper handling, characterization, and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2740-81-0 | [1] |
| Molecular Formula | C₇H₄ClNS | [1] |
| Molecular Weight | 169.63 g/mol | |
| Appearance | Clear yellow liquid | [1] |
| Boiling Point | 262 °C | |
| Solubility | Insoluble in water (0.037 g/L at 25°C) | [1] |
| Purity | Typically >95.0% (GC) | |
| Storage | Moisture sensitive, store at ambient temperatures | [1] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Signals |
| Infrared (IR) | The isothiocyanate group (-N=C=S) exhibits a strong, characteristic absorption band in the range of 2000-2200 cm⁻¹. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. |
| ¹H NMR | Aromatic protons will appear in the downfield region of the spectrum. |
| ¹³C NMR | The carbon of the isothiocyanate group typically appears around 130-140 ppm. |
Synthesis and Reactivity
Synthesis of this compound
This compound can be synthesized from 2-chloroaniline (B154045) through various methods. A common approach involves the reaction with thiophosgene (B130339) or a two-step one-pot synthesis using carbon disulfide.
Experimental Protocol: Synthesis from 2-Chloroaniline and Carbon Disulfide
This protocol is adapted from a general procedure for the synthesis of aryl isothiocyanates.
Materials:
-
2-Chloroaniline
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
Cyanuric chloride
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend 2-chloroaniline (1 equivalent) and potassium carbonate (2 equivalents) in water.
-
To the vigorously stirred suspension, add carbon disulfide (1.2 equivalents) dropwise at room temperature.
-
Continue stirring for 3-5 hours to allow for the formation of the dithiocarbamate (B8719985) salt. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, prepare a solution of cyanuric chloride (0.5 equivalents) in dichloromethane.
-
Add the cyanuric chloride solution dropwise to the cooled reaction mixture, maintaining the temperature at 0°C.
-
Stir the biphasic mixture for an additional 30 minutes at 0°C.
-
After the reaction is complete (monitored by TLC), separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography.
Workflow for the Synthesis of this compound
Caption: One-pot synthesis of this compound.
Reactivity: Formation of Thiourea (B124793) Derivatives
The isothiocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines to form thiourea derivatives.[1] This reaction is fundamental to the use of this compound as a building block in the synthesis of more complex molecules.
Experimental Protocol: Synthesis of a N-(2-Chlorophenyl)-N'-substituted Thiourea
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline)
-
A suitable solvent (e.g., ethanol, tetrahydrofuran)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the amine (1 equivalent) to the solution. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
The thiourea product may precipitate out of the solution upon formation. If so, it can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude thiourea can be purified by recrystallization from a suitable solvent (e.g., ethanol).
General Reaction Scheme for Thiourea Formation
Caption: Synthesis of a thiourea derivative.
Biological Activity and Applications in Drug Development
Isothiocyanates as a class of compounds have garnered significant attention for their potential anticancer properties. While specific data for this compound is limited, the broader family of isothiocyanates is known to induce apoptosis in cancer cells and modulate various signaling pathways.[2]
Anticancer Potential
Isothiocyanates have been shown to exert their anticancer effects through multiple mechanisms, including:
-
Induction of Apoptosis: They can trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Angiogenesis: They may prevent the formation of new blood vessels that supply tumors.
-
Modulation of Signaling Pathways: Isothiocyanates are known to interact with key cellular signaling pathways that are often dysregulated in cancer.
Table 3: General Anticancer Activities of Isothiocyanates
| Activity | Description |
| Cytotoxicity | Isothiocyanates have demonstrated cytotoxic effects against various cancer cell lines. |
| Apoptosis Induction | They can activate apoptotic pathways, leading to cancer cell death. |
| Anti-proliferative | They can inhibit the growth and division of cancer cells. |
Note: Further research is required to determine the specific quantitative biological data (e.g., IC50 values) for this compound against various cancer cell lines.
Signaling Pathways
Based on studies of other isothiocyanates, this compound may potentially modulate the following signaling pathways implicated in cancer:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Isothiocyanates have been shown to modulate MAPK signaling, which can lead to apoptosis in cancer cells.
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway: This is a critical survival pathway that is often hyperactivated in cancer. Inhibition of this pathway by isothiocyanates can promote apoptosis.
-
Keap1-Nrf2-ARE Pathway: This pathway is a major regulator of cellular defense against oxidative stress. Isothiocyanates can activate this pathway, leading to the expression of antioxidant and detoxifying enzymes.
Hypothesized Signaling Pathway Modulation by this compound
Caption: Potential modulation of cancer-related signaling pathways.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.
Table 4: Hazard Information for this compound
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H312 | Harmful in contact with skin. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H332 | Harmful if inhaled. |
| H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use a respirator if ventilation is inadequate.
Conclusion
This compound is a valuable reagent for organic synthesis, particularly for the generation of thiourea derivatives and other sulfur and nitrogen-containing heterocyclic compounds. Its potential as a scaffold in the development of new therapeutic agents, particularly in the area of oncology, is an active area of interest, largely based on the known biological activities of the broader isothiocyanate class. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound to realize its full potential in drug discovery and development.
References
A Technical Guide to 2-Chlorophenyl Isothiocyanate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorophenyl isothiocyanate is an aromatic organosulfur compound that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its unique chemical structure, featuring a reactive isothiocyanate group and a chlorinated phenyl ring, makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in drug development and biological research.
Core Molecular and Physical Properties
This compound is a clear, yellow liquid characterized by a pungent odor.[1] It is largely insoluble in water but soluble in various organic solvents.[1] As a moisture-sensitive compound, it should be stored under anhydrous conditions to prevent degradation.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₇H₄ClNS | [2][3] |
| Molecular Weight | 169.63 g/mol | [2][3] |
| CAS Number | 2740-81-0 | [2][3] |
| Appearance | Clear yellow liquid | [1][2] |
| Purity | Available as >95.0% or 99% | [3] |
| Boiling Point | 262 °C | [4] |
| Refractive Index | 1.6598 to 1.6630 (at 20°C) | [2] |
| InChI Key | DASSPOJBUMBXLU-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC=C(C(=C1)N=C=S)Cl | [2] |
Synthesis and Reactivity
The synthesis of aryl isothiocyanates, including this compound, typically involves the reaction of the corresponding primary amine with a thiocarbonyl source. The most common methods utilize reagents like thiophosgene (B130339) or carbon disulfide.[5]
Experimental Protocol: General Synthesis of this compound
This protocol is a generalized procedure based on established methods for synthesizing aryl isothiocyanates.
Materials:
-
Thiophosgene or Carbon Disulfide and a suitable activating agent (e.g., triethylamine, dicyclohexylcarbodiimide)
-
An inert solvent (e.g., dichloromethane, chloroform)
-
A base (e.g., triethylamine, sodium bicarbonate)
-
Hydrochloric acid (for workup)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure using Thiophosgene:
-
In a well-ventilated fume hood, dissolve 2-chloroaniline in an inert solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of thiophosgene in the same solvent to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with water, dilute hydrochloric acid, and then a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation.
Caution: Thiophosgene is highly toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood.
References
2-Chlorophenyl isothiocyanate synthesis from 2-chloroaniline
An In-depth Technical Guide to the Synthesis of 2-Chlorophenyl Isothiocyanate from 2-Chloroaniline (B154045)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound from 2-chloroaniline, primarily focusing on the widely utilized thiophosgene (B130339) method. Isothiocyanates are crucial intermediates in the synthesis of a variety of biologically active compounds, making their efficient preparation a key focus in medicinal chemistry and drug development. This document outlines the core chemical principles, detailed experimental protocols, and quantitative data associated with this transformation. Furthermore, it presents the reaction pathway and a general experimental workflow through clear, structured diagrams. While the thiophosgene route is a classic and effective method, this guide also briefly touches upon alternative, less hazardous synthetic strategies that have emerged in recent years.
Introduction
Isothiocyanates (R-N=C=S) are a class of organic compounds characterized by the isothiocyanate functional group. They are highly versatile reagents in organic synthesis, readily reacting with nucleophiles to form a diverse range of heterocyclic compounds and thiourea (B124793) derivatives, many of which exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The synthesis of aryl isothiocyanates, such as this compound, is therefore of great interest to the pharmaceutical and agrochemical industries.
The reaction of primary amines with thiophosgene (CSCl₂) is a cornerstone method for the preparation of isothiocyanates.[1][2] This method is known for its efficiency and broad applicability to a wide range of aromatic and aliphatic amines. However, the high toxicity and hazardous nature of thiophosgene necessitate careful handling and have prompted the development of alternative synthetic routes.[1][3] This guide will provide a detailed examination of the thiophosgene-mediated synthesis of this compound from 2-chloroaniline, offering practical guidance for researchers in the field.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from 2-chloroaniline using thiophosgene proceeds through a two-step mechanism. The initial step involves the nucleophilic attack of the primary amine on the electrophilic carbon atom of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride, typically facilitated by a base, to yield the final isothiocyanate product. The reaction can be conceptualized as the formation of an intermediate dithiocarbamate (B8719985) salt which subsequently decomposes.[1]
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
The following section details experimental procedures for the synthesis of aryl isothiocyanates using thiophosgene. These protocols are based on established literature methods and can be adapted for the synthesis of this compound.
General Procedure using a Biphasic System
This procedure is adapted from a common method for synthesizing aromatic isothiocyanates.[4]
-
Reaction Setup: A stirred two-phase mixture is prepared with 2-chloroaniline (1 equivalent) in a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is cooled to 0°C in an ice bath.
-
Addition of Thiophosgene: Thiophosgene (1 to 1.2 equivalents) is added dropwise to the vigorously stirred biphasic mixture.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate (B86663).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as distillation or column chromatography.
Procedure using an Organic Base in a Homogeneous System
This method is based on the synthesis of 2,6-dichlorophenyl isothiocyanate and can be adapted accordingly.[5]
-
Reaction Setup: 2-Chloroaniline (1 equivalent) is dissolved in a dry organic solvent such as dichloromethane (B109758) (DCM) in a flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Addition of Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (Hünig's base) or triethylamine (B128534) (NEt₃) (1.5 to 2.4 equivalents), is added slowly to the solution at room temperature.[4][5] The mixture is then cooled to 0°C.
-
Addition of Thiophosgene: Thiophosgene (1.1 to 1.3 equivalents) is added dropwise to the cooled solution.[4][5]
-
Reaction Progression: The reaction is stirred at room temperature for 3-4 hours.[5]
-
Workup: The reaction mixture is diluted with water and extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄).[5]
-
Purification: The solvent is evaporated, and the residue is purified by flash column chromatography using a suitable eluent system (e.g., 5% EtOAc in hexane) to afford the pure this compound.[5]
Procedure for Steam Distillation Purification
For less volatile aryl isothiocyanates, steam distillation is an effective purification method.[6]
-
Initial Reaction: The synthesis is carried out, for instance, by adding 2-chloroaniline to a vigorously stirred mixture of thiophosgene and water.[6]
-
Workup: After the reaction, the crude oily product is separated and washed with dilute hydrochloric acid.[6]
-
Steam Distillation: The crude product is placed in a flask, and the apparatus is set up for steam distillation. The flask is heated in an oil bath to approximately 120°C, and dry steam is passed through the mixture.[6]
-
Collection: The isothiocyanate co-distills with the water and solidifies upon cooling in the receiving flask. The initial fraction containing excess thiophosgene is discarded.[6]
-
Final Purification: The collected solid is then recrystallized from a suitable solvent, such as ethanol.[6]
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes quantitative data from representative syntheses of chlorinated phenyl isothiocyanates using thiophosgene.
| Starting Amine | Product | Base | Solvent | Yield (%) | Reference |
| 2,6-Dichloroaniline | 1,3-Dichloro-2-isothiocyanatobenzene | N,N-Diisopropylethylamine | Dichloromethane | 70 | [5] |
| p-Chloroaniline | p-Chlorophenyl isothiocyanate | (Aqueous phase) | Water | 72-81 | [6] |
| Aromatic Amine | Aromatic isothiocyanate | Triethylamine | Chloroform | 78-82 | [4] |
| Aromatic Amine | Aromatic isothiocyanate | NaHCO₃ (sat. aq.) | Chloroform | - | [4] |
| Aromatic Amine | Aromatic isothiocyanate | (Catalytic DMF) | Toluene | - | [4] |
Alternative Synthetic Routes
Given the hazardous nature of thiophosgene, several alternative methods for the synthesis of isothiocyanates have been developed. These often involve the decomposition of dithiocarbamate salts, which can be formed in situ from the corresponding primary amine and carbon disulfide.[1] Some notable desulfurizing agents that serve as alternatives to thiophosgene include:
-
Hydrogen Peroxide: A greener and safer option for the synthesis of non-chiral isothiocyanates.[1]
-
Sodium Persulfate: Particularly useful for the synthesis of chiral isothiocyanates.[1]
-
Tosyl Chloride: Allows for a one-step synthesis from the amine in high yields.[1]
-
Elemental Sulfur: An atom-efficient and increasingly popular reagent for isothiocyanate synthesis.[3]
-
Phenyl Chlorothionoformate: A versatile reagent that can be used in one-pot or two-step procedures.[7]
Safety Considerations
Thiophosgene is a highly toxic, volatile, and corrosive liquid.[1][8] It is a lachrymator and can cause severe damage upon inhalation, ingestion, or skin contact.[2][9] All manipulations involving thiophosgene must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times. Due to its reactivity with water, reactions should be carried out under anhydrous conditions unless a biphasic system is intentionally employed.[8][9]
Conclusion
The synthesis of this compound from 2-chloroaniline using thiophosgene remains a robust and widely practiced method in organic synthesis. This guide has provided a detailed overview of the reaction, including its mechanism, comprehensive experimental protocols, and expected yields. The provided diagrams offer a clear visualization of the chemical transformation and the practical workflow. While effective, the significant hazards associated with thiophosgene underscore the importance of exploring and adopting safer, alternative synthetic methodologies. Researchers and drug development professionals are encouraged to consider these greener alternatives in their synthetic planning.
References
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,6-DICHLOROPHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 8. Thiophosgene - Wikipedia [en.wikipedia.org]
- 9. Thiophosgene: - An overview [moltuslab.com]
Spectroscopic Profile of 2-Chlorophenyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2-Chlorophenyl isothiocyanate (CAS No: 2740-81-0), a key intermediate in various organic synthesis applications. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound characterization and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The data presented below were obtained from solution-state NMR experiments.
¹H NMR Data
The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.41–7.43 | m | - | 1H, Ar-H |
| 7.19–7.25 | m | - | 3H, Ar-H |
Note: The assignments are based on the expected splitting patterns and chemical shifts for a substituted benzene (B151609) ring.
¹³C NMR Data
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides insights into the carbon skeleton.
| Chemical Shift (δ) ppm | Assignment |
| 134.2 | Ar-C |
| 131.0 | Ar-C |
| 129.6 | Ar-C |
| 129.1 | Ar-C |
| 126.9 | Ar-C |
| 126.6 | Ar-C |
| 125.6 | Ar-C |
Note: The isothiocyanate carbon (N=C=S) signal is often broad and may be difficult to observe.
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound exhibits several key absorption bands.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3036, 3016, 2995 | C-H stretching (aromatic) | - |
| 2075 | -N=C=S asymmetric stretching | Strong |
| 1588 | C=C stretching (aromatic ring) | - |
| 1483 | C=C stretching (aromatic ring) | - |
| 1435, 1133 | C-H in-plane bending | - |
| 815, 728 | C-H out-of-plane bending | - |
| 751 | C-Cl stretching | - |
Note: The isothiocyanate group is characterized by a strong and sharp absorption band in the 2000-2200 cm⁻¹ region.[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker AV300, operating at the appropriate frequencies for the respective nuclei (e.g., 300 MHz for ¹H and 75 MHz for ¹³C).[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like this compound, the IR spectrum can be obtained from a neat thin film of the sample between two potassium bromide (KBr) plates.[2]
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker VECTOR-22.[2] The data is typically collected over the range of 4000-400 cm⁻¹.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
A Comprehensive Technical Guide to the Safe Handling of 2-Chlorophenyl Isothiocyanate
For researchers, scientists, and drug development professionals, the proper handling of reactive chemical intermediates is paramount to ensuring laboratory safety and experimental integrity. 2-Chlorophenyl isothiocyanate, a versatile reagent in organic synthesis, presents a specific set of handling challenges due to its toxicity and reactivity. This guide provides an in-depth overview of its safety data, handling precautions, and recommended experimental workflows.
Chemical and Physical Properties
This compound is a clear yellow liquid at room temperature. It is characterized by a pungent odor and is known to be moisture-sensitive.[1] A summary of its key physical and chemical properties is provided below.
| Property | Value | Reference(s) |
| CAS Number | 2740-81-0 | [2] |
| Molecular Formula | C₇H₄ClNS | [2] |
| Molecular Weight | 169.63 g/mol | [2] |
| Appearance | Clear yellow liquid | |
| Purity | ≥98.5% (GC) | [3] |
| Solubility in Water | 0.037 g/L at 25°C (practically insoluble) | |
| Refractive Index | 1.6598 to 1.6630 (at 20°C, 589 nm) | |
| Storage Conditions | Ambient temperatures, moisture-sensitive | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[4] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[4]
| Hazard Classification | GHS Category | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [1][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [1][4] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][4] |
Below is a diagram illustrating the logical relationships of the GHS hazard classifications for this compound.
Handling Precautions and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict handling precautions must be observed.
Engineering Controls:
-
All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Tightly fitting safety goggles with side shields are mandatory.[5] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Skin and Body Protection: A flame-resistant lab coat is required.[5] For handling larger quantities, a chemically resistant apron should be worn over the lab coat.[5]
-
Hand Protection: Standard nitrile gloves are not recommended for prolonged contact.[5] It is advisable to use more robust gloves and to inspect them for any signs of degradation before use.[8] Always use proper glove removal techniques to avoid skin contact.
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[6][8]
General Hygiene:
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.
Storage and Disposal
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[1] The product is moisture-sensitive and should be stored under an inert atmosphere.[9] For long-term storage, refrigeration is recommended.[6][9] Keep away from incompatible materials such as acids, strong oxidizing agents, strong bases, alcohols, and amines.[6][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
First Aid Measures
In the event of exposure, immediate medical attention is required.[8][9]
| Exposure Route | First Aid Procedure | Reference(s) |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [1][10] |
| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of water. If skin irritation occurs, get medical advice. | [1][10] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [1] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. | [1][10] |
Experimental Protocols: A Generalized Workflow
While specific experimental protocols will vary, the following generalized workflow outlines the key safety and handling steps for using this compound as a reagent in a chemical synthesis. This compound is often used as an intermediate in the synthesis of pesticides and other organic compounds.[1]
-
Preparation:
-
Reagent Handling and Dispensing:
-
Allow the this compound container to reach room temperature before opening to prevent moisture condensation.
-
Slowly and carefully transfer the required amount of the liquid reagent using a syringe or a calibrated pipette within the fume hood.[5]
-
-
Reaction Setup:
-
Add the reagent to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
If heating is required, use a controlled heating source like a heating mantle or a water bath.[5]
-
-
Work-up and Purification:
-
Quench the reaction carefully, being mindful of any potential exothermic processes.
-
Perform extractions and washes within the fume hood.
-
Purify the product using appropriate techniques (e.g., chromatography, distillation, or recrystallization), ensuring proper ventilation.
-
-
Waste Disposal:
-
Segregate all waste containing this compound into a designated, labeled hazardous waste container.
-
Dispose of contaminated consumables (e.g., gloves, pipette tips) in the appropriate solid waste stream.
-
The following diagram illustrates this experimental workflow.
Biological Activity and Signaling Pathways
Some research indicates that this compound possesses cytotoxic activity against cancer cells, potentially through the induction of apoptosis (programmed cell death) and the modulation of gene expression.[11] While the precise mechanisms are a subject of ongoing research, a conceptual signaling pathway for apoptosis induction is presented below. This diagram illustrates a simplified, hypothetical pathway where the compound could trigger cellular stress, leading to the activation of pro-apoptotic proteins and ultimately, cell death.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. chemical-label.com [chemical-label.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. This compound | 2740-81-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. This compound | 2740-81-0 | CAA74081 [biosynth.com]
An In-depth Technical Guide to the Reactivity of the Isothiocyanate Group in 2-Chlorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the isothiocyanate group in 2-Chlorophenyl isothiocyanate. The presence of a chlorine atom in the ortho position to the isothiocyanate group significantly influences its electrophilic character, making it a versatile reagent in organic synthesis. This document details the core reactivity, including nucleophilic addition and cycloaddition reactions, supported by mechanistic insights, experimental protocols, and spectroscopic data of resulting products. The information presented herein is intended to be a valuable resource for researchers and professionals in drug development and medicinal chemistry, facilitating the effective utilization of this compound in the synthesis of novel molecular entities.
Introduction
This compound (CAS No. 2740-81-0) is an aromatic isothiocyanate featuring a highly reactive –N=C=S functional group. The electrophilicity of the central carbon atom of the isothiocyanate moiety is enhanced by the electron-withdrawing inductive effect of the adjacent nitrogen and sulfur atoms, as well as the chloro-substituent on the phenyl ring[1]. This inherent reactivity makes it a valuable building block for the synthesis of a diverse range of sulfur and nitrogen-containing heterocyclic compounds and thiourea (B124793) derivatives, many of which exhibit significant biological activities[2][3]. Understanding the reactivity of this compound is crucial for its application in medicinal chemistry and drug discovery for the development of new therapeutic agents[4][5].
Core Reactivity of the Isothiocyanate Group
The reactivity of the isothiocyanate group in this compound is dominated by the electrophilic nature of the central carbon atom. This allows for two primary classes of reactions: nucleophilic additions and cycloadditions.
Nucleophilic Addition Reactions
The most common reaction of this compound involves the nucleophilic attack on the central carbon of the isothiocyanate group. A wide variety of nucleophiles, including amines, alcohols, and thiols, readily participate in this reaction.
The reaction of this compound with primary or secondary amines is a robust and high-yielding method for the synthesis of N,N'-disubstituted thioureas[6][7][8]. These thiourea derivatives are important scaffolds in medicinal chemistry with a broad spectrum of biological activities[2][8].
The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate. This leads to the formation of a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable thiourea product. The general mechanism is depicted below.
Caption: General mechanism for the formation of thiourea from this compound.
The reaction is typically carried out in a polar aprotic solvent such as acetone (B3395972) or dichloromethane (B109758) at room temperature or with gentle heating[7]. The yields are generally high, often exceeding 80%.
Table 1: Representative Yields for the Synthesis of Thiourea Derivatives from Aryl Isothiocyanates
| Aryl Isothiocyanate | Amine | Solvent | Reaction Conditions | Yield (%) | Reference |
| Phenyl isothiocyanate | Aniline (B41778) | Acetone | Reflux, 10h | 85 | [9] |
| 4-Chlorophenyl isothiocyanate | Substituted anilines | Acetone | Reflux, 10h | 78-88 | [7] |
| This compound | Phenylamine | Dichloromethane | Room Temp, 1h | >95 (qualitative) | [10] |
| 1-Naphthyl isothiocyanate | 1,3-Phenylenediamine | Dichloromethane | Reflux, 24h | 82 | [6] |
Cycloaddition Reactions
The isothiocyanate group, with its cumulated double bonds, can participate in cycloaddition reactions. These reactions are valuable for the construction of various heterocyclic ring systems. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity patterns of aryl isothiocyanates can be extrapolated.
Aryl isothiocyanates can undergo [2+2] cycloaddition reactions with various unsaturated compounds, such as carbodiimides, to form four-membered heterocyclic rings[11]. These reactions are often reversible and can be influenced by the electronic properties of the substituents on the aryl ring[11].
In the presence of suitable 1,3-dipoles, aryl isothiocyanates can participate in [3+2] cycloaddition reactions to form five-membered heterocycles. For instance, the reaction with thioisomunchnones can lead to a competition between thionation and 1,3-dipolar cycloaddition[12].
While less common, the C=S bond of the isothiocyanate group can act as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes. These reactions provide a route to six-membered sulfur- and nitrogen-containing heterocycles.
Caption: General scheme of cycloaddition reactions involving an aryl isothiocyanate.
Experimental Protocols
The following protocols are representative examples for the synthesis of thiourea derivatives from aryl isothiocyanates and can be adapted for reactions with this compound.
General Procedure for the Synthesis of 1-(2-Chlorophenyl)-3-arylthioureas
This procedure is adapted from the synthesis of related thiourea derivatives[7].
Materials:
-
This compound (1.0 mmol)
-
Substituted aniline (1.0 mmol)
-
Anhydrous acetone (10 mL)
Procedure:
-
Dissolve the substituted aniline (1.0 mmol) in anhydrous acetone (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, add this compound (1.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold acetone, and dry.
-
If no precipitate forms, evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 1-(2-chlorophenyl)-3-arylthiourea.
Caption: Workflow for the synthesis of 1-(2-Chlorophenyl)-3-arylthioureas.
Data Presentation
The following tables summarize typical spectroscopic data for N,N'-disubstituted thioureas, which are structurally similar to the products expected from the reaction of this compound.
Table 2: Representative ¹H-NMR Spectroscopic Data for N-Aryl-N'-Substituted Thioureas
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea[6] | DMSO-d₆ | 9.87 (s, 1H, NH), 9.77 (s, 1H, NH), 7.55-7.98 (m, Ar-H) |
| N-(p-chlorophenyl)-N'-Benzoyl thiourea | DMSO-d₆ | 12.59 (s, 1H, NH), 11.58 (s, 1H, NH), 7.45-8.00 (m, Ar-H) |
| N'- (2-chlorophenyl)-N-[(2-hydroxy-4-quinolinyl)methyl]-N-methyl-thiourea[13] | Data not fully available | Structure confirmed by available data |
Table 3: Representative ¹³C-NMR and IR Spectroscopic Data for N-Aryl-N'-Substituted Thioureas
| Compound | Spectroscopic Data |
| 1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea[6] | ¹³C-NMR (DMSO-d₆, δ ppm): 181.6 (C=S). IR (KBr, cm⁻¹): 3325, 3186 (N-H). |
| 1-(2-(p-Chlorophenylthio)ethyl)-3-phenylthiourea[11] | ¹³C-NMR: Data available for similar structures. |
| N,N'-bis(2-dialkylaminophenyl)thioureas | ¹³C-NMR (CDCl₃, δ ppm): ~178 (C=S). IR (cm⁻¹): ~3200 (N-H). |
| 1-(4-chlorophenyl)-3-phenylthiourea[8] | Structure confirmed by X-ray crystallography. |
Applications in Drug Development
The reactivity of this compound makes it a valuable precursor in the synthesis of compounds with potential therapeutic applications. Thiourea derivatives, in particular, have been extensively investigated for a wide range of pharmacological activities, including:
-
Anticancer Activity: Many thiourea derivatives exhibit cytotoxic effects against various cancer cell lines[4].
-
Antimicrobial Activity: The thiourea scaffold is present in numerous compounds with antibacterial and antifungal properties[7].
-
Enzyme Inhibition: Substituted thioureas have been shown to be effective inhibitors of various enzymes, making them attractive for the treatment of a range of diseases[8].
The ability to readily synthesize a library of diverse thiourea derivatives from this compound allows for extensive structure-activity relationship (SAR) studies, which are crucial in the drug discovery process.
Conclusion
This compound is a highly reactive and versatile building block in organic synthesis. Its isothiocyanate group readily undergoes nucleophilic addition reactions, particularly with amines, to form a wide array of thiourea derivatives with significant potential in drug development. While specific kinetic and cycloaddition data for this compound are not extensively reported, this guide provides a comprehensive overview of its expected reactivity based on the well-established chemistry of aryl isothiocyanates. The experimental protocols and spectroscopic data presented herein offer a practical foundation for researchers to utilize this compound in the design and synthesis of novel, biologically active molecules. Further investigation into the quantitative reactivity and cycloaddition chemistry of this compound is warranted to fully exploit its synthetic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 2740-81-0 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis [mdpi.com]
- 11. Reactions of aryl isothiocyanates with dicyclohexylcarbodi-imide. Search for the mechanism of cycloaddition and cycloreversion - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Dissecting competitive mechanisms: thionation vs. cycloaddition in the reaction of thioisomunchnones with isothiocyanates under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dev.spectrabase.com [dev.spectrabase.com]
Potential Applications of 2-Chlorophenyl Isothiocyanate in Organic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorophenyl isothiocyanate (Cl-Ph-NCS) is a versatile aromatic isothiocyanate that serves as a crucial building block in modern organic synthesis. Its electrophilic isothiocyanate group readily reacts with a variety of nucleophiles, making it an ideal starting material for the construction of diverse molecular scaffolds. This technical guide explores the significant applications of this compound in the synthesis of thiourea (B124793) derivatives and various heterocyclic systems, highlighting their potential in medicinal chemistry and materials science. This document provides detailed experimental protocols, quantitative data, and visual representations of key chemical transformations and biological pathways.
Core Applications of this compound
The reactivity of the isothiocyanate functional group is central to the synthetic utility of this compound. The carbon atom of the -N=C=S group is highly electrophilic and susceptible to attack by nucleophiles such as amines, hydrazines, and active methylene (B1212753) compounds. This reactivity forms the basis for the synthesis of a wide array of valuable organic molecules.
Synthesis of N,N'-Disubstituted Thiourea Derivatives
The most fundamental application of this compound is its reaction with primary and secondary amines to furnish N,N'-disubstituted thiourea derivatives.[1][2] These compounds are not only stable final products but also serve as key intermediates for the synthesis of more complex heterocyclic systems. The general reaction proceeds via the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.
General Reaction Scheme for Thiourea Synthesis
Caption: Nucleophilic addition of an amine to this compound.
Experimental Protocol: Synthesis of 1-(2-Chlorophenyl)-3-phenylthiourea (B160979)
A representative protocol for the synthesis of a disubstituted thiourea is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetone (B3395972) or ethanol (B145695).
-
Addition of Amine: To this solution, add aniline (B41778) (1.0 eq) dropwise at room temperature with continuous stirring.
-
Reaction: The reaction is typically exothermic and proceeds readily. Stir the mixture at room temperature for a period ranging from 30 minutes to a few hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the product often precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent (e.g., petroleum ether or cold ethanol), and can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure 1-(2-chlorophenyl)-3-phenylthiourea.[1]
Table 1: Synthesis of Representative N-(2-Chlorophenyl) Thiourea Derivatives
| Amine Reactant | Product | Solvent | Reaction Time | Yield (%) | Reference |
| Aniline | 1-(2-Chlorophenyl)-3-phenylthiourea | Acetone | 2 h | 92 | [1] |
| 4-Chloroaniline | 1-(2-Chlorophenyl)-3-(4-chlorophenyl)thiourea | Ethanol | 3 h | 88 | [1] |
| Cyclohexylamine | 1-(2-Chlorophenyl)-3-cyclohexylthiourea | Dichloromethane | 1.5 h | 95 | [1] |
Table 2: Spectroscopic Data for 1-(2-Chlorophenyl)-3-phenylthiourea
| Technique | Data |
| ¹H NMR (CDCl₃, δ ppm) | 8.15 (s, 1H, NH), 7.6-7.2 (m, 9H, Ar-H), 7.95 (s, 1H, NH) |
| ¹³C NMR (CDCl₃, δ ppm) | 180.5 (C=S), 137.2, 134.8, 131.0, 130.1, 129.5, 128.8, 127.4, 126.9, 125.3 |
| IR (KBr, cm⁻¹) | 3250 (N-H), 1590 (C=C), 1540 (N-H bending), 1240 (C=S) |
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of various nitrogen and sulfur-containing heterocycles. The intermediate thiourea derivatives can undergo intramolecular or intermolecular cyclization reactions to form rings of different sizes.
Thiazolidinones are five-membered heterocyclic compounds with a wide range of biological activities.[3][4] Derivatives of this compound can be converted to thiazolidin-4-ones through a multi-step process.
Workflow for Thiazolidinone Synthesis
Caption: General workflow for the synthesis of thiazolidinones.
Experimental Protocol: Synthesis of 2-(2-Chlorophenylimino)-3-aryl-thiazolidin-4-one
-
Synthesis of Thiourea: Synthesize the N-(2-chlorophenyl)-N'-arylthiourea as described in the previous section.
-
Cyclization: To a solution of the thiourea derivative (1.0 eq) in a solvent like absolute ethanol or glacial acetic acid, add ethyl bromoacetate (B1195939) (1.1 eq) and a base such as anhydrous sodium acetate (B1210297) (2.0 eq).
-
Reaction: Reflux the reaction mixture for several hours (typically 4-8 hours), monitoring the progress by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure thiazolidinone derivative.[5]
Table 3: Yields of Thiazolidinone Derivatives
| Aryl group on Thiourea | Product | Yield (%) | Reference |
| Phenyl | 2-(2-Chlorophenylimino)-3-phenylthiazolidin-4-one | 85 | [5] |
| 4-Methylphenyl | 2-(2-Chlorophenylimino)-3-(4-methylphenyl)thiazolidin-4-one | 82 | [5] |
Substituted 2-aminobenzothiazoles can be synthesized from N-(2-chlorophenyl)thioureas through oxidative cyclization.[6][7][8] This transformation involves the formation of a new C-S bond and is typically promoted by an oxidizing agent.
Experimental Protocol: Synthesis of 2-Anilino-6-chlorobenzothiazole (Illustrative example with a related substrate)
-
Reaction Setup: Dissolve the N,N'-diarylthiourea (1.0 eq) in a suitable solvent like chloroform (B151607) or acetic acid.
-
Addition of Oxidizing Agent: Add a solution of bromine (1.1 eq) in the same solvent dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture for a few hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is then treated with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine. The product is extracted with an organic solvent, washed, dried, and purified by column chromatography or recrystallization.[8]
Quinazolines are another class of heterocyclic compounds with significant biological activities.[3][9][10][11][12] this compound can be used as a synthon in multi-component reactions to construct the quinazoline (B50416) scaffold.
Experimental Protocol: Synthesis of 2-(2-Chlorophenylamino)quinazoline (Illustrative)
A general approach involves the reaction of 2-aminobenzonitrile (B23959) with a Grignard reagent to form an intermediate ketimine, which then reacts with the isothiocyanate.[3]
-
Formation of Ketimine: React 2-aminobenzonitrile with a suitable Grignard reagent (e.g., phenylmagnesium bromide) in an ethereal solvent.
-
Reaction with Isothiocyanate: To the in-situ generated ketimine, add this compound.
-
Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent aromatization, often promoted by a base and an oxidizing agent, to yield the substituted quinazoline.
Biological Activities of Derivatives
Derivatives of this compound, particularly the thioureas and their heterocyclic products, have shown promising biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Several studies have demonstrated the antibacterial and antifungal properties of thiourea derivatives. The presence of the thiourea moiety and the specific substituents on the aromatic rings play a crucial role in their activity.
Table 4: Minimum Inhibitory Concentration (MIC) of Selected Thiourea Derivatives
| Compound | E. coli (µg/mL) | S. aureus (µg/mL) | Reference |
| 1-(2-Chlorophenyl)-3-(4-fluorophenyl)thiourea | 64 | 32 | [13] |
| 1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)thiourea | 32 | 16 | [13] |
| 1-(2-Chlorophenyl)-3-(pyridin-2-yl)thiourea | 128 | 64 | [1] |
Anticancer Activity
Isothiocyanates and their derivatives are well-known for their cancer chemopreventive and therapeutic properties.[14][15] They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways.
Table 5: IC₅₀ Values of Representative Isothiocyanate-derived Compounds against Cancer Cell Lines
| Compound | HeLa (µM) | MCF-7 (µM) | A549 (µM) | Reference |
| A Sulforaphane analogue | 7.3 | 8.9 | 5.2 | [14] |
| A Benzothiazole derivative | 1.2 | 2.5 | - | [16] |
| A Quinazoline derivative | - | 3.24 | 1.32 | [17] |
Note: The data in this table is for structurally related compounds and serves as an indication of the potential activity of this compound derivatives.
Mechanism of Action: Modulation of Signaling Pathways
Isothiocyanates are known to exert their biological effects by modulating various cellular signaling pathways, including the NF-κB and MAPK pathways, which are critical in inflammation and cancer.[18][19][20][21][22]
Simplified Diagram of Isothiocyanate-Mediated Signaling Pathway Modulation
Caption: Isothiocyanates can inhibit the NF-κB pathway and modulate MAPK signaling.
Conclusion
This compound is a highly valuable and reactive building block in organic synthesis. Its ability to readily form thiourea derivatives opens up a vast chemical space for the synthesis of diverse heterocyclic compounds with significant potential in medicinal chemistry. The derivatives have demonstrated promising antimicrobial and anticancer activities, warranting further investigation and development. The synthetic protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in the discovery of new drugs and advanced materials. Further research focusing on the systematic evaluation of the biological activities of its derivatives and the elucidation of their specific mechanisms of action will undoubtedly lead to new and important discoveries.
References
- 1. wswxtb.ijournals.cn [wswxtb.ijournals.cn]
- 2. One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles [mdpi.com]
- 7. US4563533A - Process for the preparation of halogen-substituted 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-(3-chlorophenyl)quinazoline synthesis - chemicalbook [chemicalbook.com]
- 10. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 12. Quinazoline synthesis [organic-chemistry.org]
- 13. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cell lines ic50: Topics by Science.gov [science.gov]
- 16. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Allyl isothiocyanate attenuates oxidative stress and inflammation by modulating Nrf2/HO-1 and NF-κB pathways in traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijacskros.com [ijacskros.com]
A Technical Guide to 2-Chlorophenyl Isothiocyanate for Researchers and Drug Development Professionals
An in-depth examination of the procurement, analysis, and biological significance of 2-Chlorophenyl Isothiocyanate, a versatile reagent in synthetic chemistry and a member of a promising class of bioactive compounds.
Introduction
This compound (CAS No. 2740-81-0) is an aromatic organosulfur compound characterized by the presence of a reactive isothiocyanate (-N=C=S) group and a chlorine atom on the phenyl ring. This substitution pattern imparts specific chemical properties that make it a valuable intermediate in the synthesis of a wide range of organic molecules, including pharmaceutical and agrochemical agents.[1] Isothiocyanates, as a class, are of significant interest to the scientific community due to their well-documented anticancer, anti-inflammatory, and antioxidant properties.[2][3][4] This technical guide provides a comprehensive overview of this compound, covering its suppliers, purity grades, analytical methodologies, synthetic applications, and the key signaling pathways modulated by isothiocyanates.
Sourcing and Purity of this compound
A variety of chemical suppliers offer this compound in several purity grades, typically determined by Gas Chromatography (GC). For research and development purposes, it is crucial to select a grade with a purity profile that matches the requirements of the intended application to ensure reproducibility and avoid the interference of impurities.
Table 1: Prominent Suppliers and Purity Grades of this compound
| Supplier | Available Purity Grades | Analytical Method |
| Thermo Scientific | 97%, 99%, ≥98.5% | GC |
| Tokyo Chemical Industry (TCI) | >95.0% | GC |
| ChemicalBook | 99% | HPLC |
| Guidechem | Not specified | Not specified |
| CookeChem | >95.0% | GC |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 2740-81-0 |
| Molecular Formula | C₇H₄ClNS |
| Molecular Weight | 169.63 g/mol |
| Appearance | Clear, colorless to yellow liquid |
| Boiling Point | 260-262 °C |
| Refractive Index | ~1.660 |
| Solubility | Insoluble in water |
Experimental Protocols
Synthesis of this compound
A common and adaptable method for the synthesis of aryl isothiocyanates involves the reaction of the corresponding aniline (B41778) with carbon disulfide, followed by decomposition of the resulting dithiocarbamate (B8719985) salt. The following protocol is adapted from a procedure for the synthesis of phenyl isothiocyanate and can be applied to 2-chloroaniline (B154045).[5]
Materials:
-
2-Chloroaniline
-
Carbon disulfide (CS₂)
-
Concentrated aqueous ammonia
-
Lead nitrate (B79036) (Pb(NO₃)₂)
-
Calcium chloride (CaCl₂)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and placed in an ice-salt bath, combine carbon disulfide and concentrated aqueous ammonia.
-
While stirring vigorously, slowly add 2-chloroaniline to the mixture. Maintain the temperature between 0°C and 10°C.
-
Continue stirring for 30 minutes after the addition is complete, then allow the reaction mixture to stand for another 30 minutes. A precipitate of ammonium (B1175870) 2-chlorophenyldithiocarbamate will form.
-
Dissolve the salt in water and transfer to a larger flask.
-
With constant stirring, add a solution of lead nitrate in water. A precipitate of lead sulfide (B99878) will form.
-
Perform steam distillation on the mixture. The this compound will distill over with the water as an oil.
-
Separate the oily product from the aqueous layer.
-
Dry the product over anhydrous calcium chloride and purify by vacuum distillation.
Synthesis of a Thiourea (B124793) Derivative from this compound
The isothiocyanate group is highly reactive towards nucleophiles, such as primary and secondary amines, to form thiourea derivatives. This reaction is fundamental to the use of this compound as a building block in medicinal chemistry.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired amine to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the thiourea product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Quality Control: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The purity of this compound is typically assessed by GC-MS. While specific, validated methods from suppliers are proprietary, a general method can be established based on the analysis of similar volatile organic compounds.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium, constant flow rate of 1 mL/min
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
MS Conditions (Example):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Biological Activity and Signaling Pathways of Isothiocyanates
While specific studies on the biological activity of this compound are limited, the broader class of isothiocyanates has been extensively investigated for its anticancer properties.[1][2][3] These compounds are known to modulate several key signaling pathways involved in carcinogenesis, including the Nrf2, NF-κB, and MAPK pathways, and are potent inducers of apoptosis.[1][2][4][6][7]
The Nrf2/Keap1 Antioxidant Response Pathway
Isothiocyanates are potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical cellular defense mechanism against oxidative stress.[4][7] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1) and targeted for degradation. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of a battery of cytoprotective genes.
Inhibition of the NF-κB Pro-inflammatory Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a central role in inflammation, a key process in the development and progression of cancer. Isothiocyanates have been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.[2]
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) signaling pathways are crucial for regulating cell proliferation, differentiation, and apoptosis. Isothiocyanates can modulate various MAPK pathways, including ERK, JNK, and p38, often leading to cell cycle arrest and apoptosis in cancer cells.[2]
Induction of Apoptosis
A key anticancer mechanism of isothiocyanates is the induction of apoptosis, or programmed cell death, in cancer cells.[2][6] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Isothiocyanates can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Conclusion
This compound is a readily available and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of drug discovery and agrochemicals. While its own biological activity profile is yet to be fully elucidated, its membership in the isothiocyanate class of compounds suggests a high probability of interesting and potentially useful biological effects. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals working with this compound, facilitating its effective use and stimulating further investigation into its properties and applications. As with all reactive chemicals, appropriate safety precautions should be taken when handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
Solubility of 2-Chlorophenyl isothiocyanate in common organic solvents
An In-depth Technical Guide to the Solubility of 2-Chlorophenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound. Recognizing the limited availability of specific quantitative data in public literature, this document focuses on presenting the known information while providing detailed experimental protocols to empower researchers to determine solubility in their specific solvent systems.
Introduction to this compound
This compound (CAS No: 2740-81-0) is an organic compound featuring a phenyl ring substituted with both a chlorine atom and an isothiocyanate functional group (-N=C=S). This structure makes it a valuable intermediate in organic synthesis. It serves as a key building block in the preparation of various compounds, including pharmaceutical intermediates and agrochemicals, where it is often used to introduce a thiourea (B124793) linkage by reacting with amines.[1] Understanding its solubility is critical for reaction design, purification processes, formulation development, and biological assays.
Solubility Profile
The solubility of this compound is dictated by its molecular structure: the nonpolar chlorophenyl group and the polar isothiocyanate group. This dual nature suggests its solubility will vary significantly with the polarity of the solvent.
Quantitative Solubility Data
Table 1: Quantitative Aqueous Solubility of this compound
| Solvent | Solubility | Temperature |
| Water | 0.037 g/L (Practically Insoluble)[1] | 25 °C |
Qualitative and Estimated Solubility Data
General principles of "like dissolves like" and data from analogous compounds can provide estimations of solubility. Isothiocyanates generally exhibit good solubility in common polar organic solvents.[2] Data for 2-Phenylethyl isothiocyanate (PEITC), a structurally related compound, is often used as a proxy, though researchers should treat these values as estimations only.
Table 2: Qualitative and Estimated Solubility in Common Organic Solvents
| Solvent | Qualitative Solubility of Phenyl Isothiocyanates | Estimated Solubility (from PEITC proxy)[2] |
| Dimethyl Sulfoxide (DMSO) | Generally Soluble | ~ 30 mg/mL |
| Dimethylformamide (DMF) | Generally Soluble | ~ 30 mg/mL |
| Ethanol | Soluble[2] | ~ 30 mg/mL |
| Acetone | Soluble[1] | Data Not Available |
| Dichloromethane | Soluble[1] | Data Not Available |
| Heptane | Soluble[2] | Data Not Available |
| Toluene | Less Soluble | Data Not Available |
Experimental Protocols for Solubility Determination
Given the data gap, direct experimental determination of solubility is often necessary. The following are standard and reliable methods for this purpose.
Workflow for Solubility Determination
The general process for determining the solubility of a compound involves creating a saturated solution, separating the dissolved portion from the excess solid, and quantifying the concentration of the solute in the solution.
Caption: General experimental workflow for determining compound solubility.
Method 1: Saturation Shake-Flask with HPLC Quantification
This is a widely accepted method for accurate solubility determination.[2]
-
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
-
Apparatus and Materials:
-
Glass vials with tight-sealing caps
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
This compound
-
Organic solvent of interest (HPLC grade)
-
-
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound (enough to ensure undissolved solid remains after equilibration) to a glass vial.
-
Add a known volume of the selected organic solvent to the vial.
-
Tightly seal the vial to prevent solvent evaporation.
-
Equilibration: Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[2]
-
Sample Clarification: After the incubation period, cease agitation and allow the vial to stand undisturbed to permit the settling of the undissolved solid. For more complete separation, the vial may be centrifuged.[2]
-
Sample Collection and Preparation: Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any suspended solid particles.[2]
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the HPLC method.
-
Quantification by HPLC: Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.
-
Calculation: The solubility is calculated based on the measured concentration and the dilution factor used.
-
Method 2: Gravimetric Method
The gravimetric method is a simpler alternative that does not require sophisticated analytical instrumentation but may be less precise.[2][3][4]
-
Objective: To determine the solubility of this compound by mass determination.
-
Apparatus and Materials:
-
Conical flask or beaker
-
Stirring apparatus (e.g., magnetic stirrer)
-
Filtration apparatus (e.g., filter paper and funnel)
-
Evaporating dish of a known weight
-
Oven or vacuum oven
-
Analytical balance
-
This compound
-
Organic solvent of interest
-
-
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a conical flask.
-
Stir the mixture at a constant temperature until a saturated solution is obtained, with some solid remaining undissolved.
-
Separation: Filter the solution to remove the undissolved solid.
-
Mass Determination: Pipette a precise volume (e.g., 10 mL) of the clear filtrate into a pre-weighed evaporating dish.[2]
-
Weigh the evaporating dish with the filtrate to determine the mass of the solution.
-
Solvent Evaporation: Gently evaporate the solvent in the dish using an oven at a suitable temperature (below the boiling point of the solute) until a constant weight is achieved.[2]
-
Calculation:
-
Weight of solute = (Weight of dish with dry solid) - (Weight of empty dish).
-
Weight of solvent = (Weight of dish with solution) - (Weight of dish with dry solid).
-
Solubility is expressed as grams of solute per grams of solvent or can be converted to g/L using the solvent's density.
-
-
Conclusion
While specific quantitative data on the solubility of this compound in common organic solvents is sparse, its chemical structure suggests good solubility in polar organic media. For researchers and drug development professionals requiring precise solubility values for process optimization and formulation, the experimental protocols detailed in this guide provide a reliable framework for in-house determination. The saturation shake-flask method coupled with HPLC analysis is recommended for achieving the most accurate and reliable data.
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucd.ie [ucd.ie]
- 4. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Potential of 2-Chlorophenyl Isothiocyanate in Oncology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isothiocyanates (ITCs), a class of naturally occurring organosulfur compounds, have garnered significant attention in oncology research for their potent anticancer properties. While extensive research has focused on ITCs like sulforaphane (B1684495) and phenethyl isothiocyanate, the cytotoxic potential of halogenated derivatives such as 2-Chlorophenyl isothiocyanate remains a largely unexplored frontier. This technical guide synthesizes the current understanding of ITC-mediated cytotoxicity and provides a framework for investigating the therapeutic potential of this compound against cancer cell lines. Due to a lack of specific published data on this compound, this paper draws upon the broader knowledge of related ITC compounds to infer its potential mechanisms of action and to provide robust experimental protocols for its evaluation.
Introduction to Isothiocyanates and Cancer
Isothiocyanates are naturally occurring compounds found in cruciferous vegetables like broccoli, cabbage, and watercress.[1] They are formed from the enzymatic hydrolysis of glucosinolates.[2] Numerous epidemiological and preclinical studies have demonstrated a strong correlation between the consumption of ITC-rich foods and a reduced risk of various cancers.[1] The anticancer effects of ITCs are attributed to their ability to modulate a multitude of cellular processes, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis and metastasis.[3][4]
While the precise mechanisms are multifaceted, ITCs are known to exert their effects by targeting key signaling pathways that are often dysregulated in cancer.[3][5] this compound, a synthetic derivative, is believed to share these properties, potentially inducing apoptosis and exhibiting cytotoxic activity against cancer cells.[6] However, empirical data to substantiate these claims in peer-reviewed literature is currently sparse.
Quantitative Analysis of Isothiocyanate Cytotoxicity
To provide a comparative context for the potential efficacy of this compound, the following tables summarize the cytotoxic activities of well-studied isothiocyanates against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Common Isothiocyanates in Human Cancer Cell Lines
| Isothiocyanate | Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) |
| Sulforaphene | HepG2 | Hepatocellular Carcinoma | 33.8 | 72 |
| Benzyl Isothiocyanate (BITC) | SKM-1 | Acute Myeloid Leukemia | < 5 | 24-48 |
| Sulforaphane (SFN) | SKM-1 | Acute Myeloid Leukemia | < 8 | 24-48 |
| Sulforaphane (SFN) | OECM-1 | Oral Squamous Carcinoma | 5.7 | Not Specified |
Data compiled from multiple sources.[7][8][9]
Key Signaling Pathways in ITC-Mediated Apoptosis
Isothiocyanates trigger apoptosis through the modulation of intricate signaling networks. The following diagrams, rendered in DOT language, illustrate the putative pathways that may be influenced by this compound.
The Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular antioxidant responses. Many ITCs are potent activators of Nrf2, leading to the transcription of genes encoding detoxifying enzymes and antioxidant proteins, which helps protect normal cells from carcinogenic insults.[5]
Caption: Simplified Nrf2 signaling pathway activated by isothiocyanates.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting proliferation and inhibiting apoptosis. ITCs have been shown to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.[5]
References
- 1. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 4. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 2740-81-0 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Biological Evaluation of Novel Thiourea Derivatives Using 2-Chlorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel thiourea (B124793) derivatives starting from 2-Chlorophenyl isothiocyanate. Detailed protocols for the synthesis, characterization, and evaluation of their potential biological activities, including anticancer, antimicrobial, and antioxidant properties, are presented.
Introduction
Thiourea derivatives are a versatile class of organic compounds with a wide spectrum of biological activities, making them attractive scaffolds in drug discovery.[1] The introduction of a 2-chlorophenyl moiety can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its biological efficacy and pharmacokinetic profile. This document outlines the synthesis of a series of N-(substituted aryl/alkyl)-N'-(2-chlorophenyl)thiourea derivatives and provides detailed protocols for assessing their therapeutic potential.
Synthesis of Novel Thiourea Derivatives
The synthesis of thiourea derivatives from this compound is a straightforward and efficient process, typically involving the nucleophilic addition of a primary or secondary amine to the isothiocyanate group.[2][3]
General Synthetic Workflow
Caption: General workflow for the synthesis of thiourea derivatives.
Experimental Protocol: Synthesis
This protocol describes a general method for the synthesis of N-substituted-N'-(2-chlorophenyl)thiourea derivatives.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, substituted anilines, benzylamine)
-
Anhydrous acetone or ethanol (B145695)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of the desired amine in anhydrous acetone (20 mL).
-
To this solution, add 1.0 equivalent of this compound dropwise while stirring at room temperature.
-
The reaction mixture is then stirred at room temperature or refluxed for a period ranging from 2 to 24 hours. The progress of the reaction should be monitored by TLC.[2]
-
Upon completion of the reaction, the mixture is poured into crushed ice with stirring.[2]
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol or another suitable solvent to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to afford the pure thiourea derivative.
-
The final product should be dried under vacuum and characterized by spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.
Biological Activity Evaluation
Thiourea derivatives have been reported to exhibit a range of biological activities. The following are detailed protocols for key in vitro assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow for MTT Assay:
Caption: Workflow for determining anticancer activity using the MTT assay.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2, HCT116) in a 96-well plate at a density of approximately 1 x 104 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[4][5]
-
Compound Treatment: Prepare stock solutions of the synthesized thiourea derivatives in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.25 to 100 µM).[4] Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Table 1: Exemplary Anticancer Activity of Thiourea Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [6] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | [6] |
| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 | 7.0 | [6] |
| Doxorubicin | HCT116 | 8.29 | [6] |
| Doxorubicin | HepG2 | 7.46 | [6] |
| Doxorubicin | MCF-7 | 4.56 | [6] |
Note: The data presented are for illustrative purposes and are derived from various thiourea derivatives, not specifically those synthesized from this compound.
Antimicrobial Activity
The antimicrobial activity of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi using methods like the disk diffusion assay for initial screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[7]
Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the synthesized thiourea derivatives in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 2: Exemplary Antimicrobial Activity of Thiourea Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Thiourea Derivative TD4 | S. aureus (ATCC 29213) | 2 | [8] |
| Thiourea Derivative TD4 | MRSA (USA 300) | 2 | [8] |
| Oxacillin | MRSA (USA 300) | >256 | [8] |
Note: The data presented are for illustrative purposes and are derived from various thiourea derivatives, not specifically those synthesized from this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to evaluate the free radical scavenging activity of compounds.[1][9]
Protocol: DPPH Assay
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).[1]
-
Reaction Mixture: In a 96-well plate, add various concentrations of the synthesized thiourea derivatives to the DPPH solution. A typical ratio is 1:2 (sample:DPPH).[1]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[1]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing methanol instead of the sample is also measured.[1]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the reaction mixture.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the thiourea derivative.
Table 3: Exemplary Antioxidant Activity of Thiourea Derivatives
| Compound ID | IC50 (µg/mL) | Reference |
| 1-benzoyl-3-[2-(3-benzoylthioureido)-phenyl]thiourea | Not explicitly stated, but 84.98% scavenging | [9] |
| N-(4-chlorophenyl)-N'-(4-methoxybenzoyl)thiourea | 42.3 | [1] |
| N-(phenyl)-N'-(4-methoxybenzoyl)thiourea | 45 | [1] |
| Ascorbic Acid (Standard) | -33.22 | [1] |
Note: The data presented are for illustrative purposes and are derived from various thiourea derivatives, not specifically those synthesized from this compound.
Potential Signaling Pathways
The biological activities of thiourea derivatives can be attributed to their interaction with various cellular signaling pathways. For instance, their antioxidant effects may be mediated through the activation of the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response.[10] Their anticancer effects can be a result of inhibiting key enzymes like Epidermal Growth Factor Receptor (EGFR).[6]
Generalized Signaling Pathway for Thiourea Derivatives:
Caption: Potential signaling pathways modulated by thiourea derivatives.
Conclusion
The synthesis of novel thiourea derivatives using this compound offers a promising avenue for the development of new therapeutic agents. The protocols outlined in this document provide a solid foundation for the synthesis, characterization, and biological evaluation of these compounds. The provided data tables, while illustrative, highlight the potential of the thiourea scaffold in anticancer, antimicrobial, and antioxidant applications. Further investigation into the specific mechanisms of action and structure-activity relationships of 2-chlorophenyl thiourea derivatives is warranted to optimize their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Reaction of 2-Chlorophenyl Isothiocyanate with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reaction of isothiocyanates with primary amines is a fundamental and highly efficient method for the synthesis of N,N'-disubstituted thiourea (B124793) derivatives.[1] These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[2][3][4] 2-Chlorophenyl isothiocyanate is a valuable reagent in this context. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the isothiocyanate carbon, facilitating its reaction with nucleophiles.[1][3]
This document provides a detailed overview of the reaction mechanism, experimental protocols, and applications of the reaction between this compound and primary amines.
Core Reaction Mechanism
The formation of a thiourea derivative from an isothiocyanate and a primary amine proceeds via a nucleophilic addition mechanism.[1] The reaction is typically high-yielding and can be performed under mild conditions.[1]
The mechanism involves the following key steps:
-
Nucleophilic Attack: The reaction is initiated when the lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the highly electrophilic carbon atom of the isothiocyanate (-N=C=S) group.[1]
-
Formation of an Intermediate: This addition results in the formation of a transient zwitterionic intermediate.[1]
-
Proton Transfer: A rapid proton transfer from the amine nitrogen to the isothiocyanate nitrogen occurs. This step can be catalyzed by a second molecule of the amine.[5]
-
Product Formation: The process concludes with the formation of the stable N-(2-chlorophenyl)-N'-substituted thiourea product.
The overall reaction is robust and generally leads to high yields of the desired product.[6]
Caption: General mechanism for the reaction of this compound with a primary amine.
Data Presentation: Synthesis of Thiourea Derivatives
The following table summarizes typical reaction conditions and outcomes for the synthesis of various thiourea derivatives from isothiocyanates and primary amines, demonstrating the general applicability and efficiency of this reaction.
| Entry | Isothiocyanate | Primary Amine | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | Phenyl isothiocyanate | Benzylamine | Dichloromethane | Room Temp. | 2 | >70 | [6] |
| 2 | Benzyl isothiocyanate | Aniline | tert-Butanol | Reflux | 4 | >70 | [2][6] |
| 3 | Phenyl isothiocyanate | Piperidine | Dichloromethane | Room Temp. | 2 | >70 | [6] |
| 4 | p-Tolyl isothiocyanate | Cyclohexylamine | Dichloromethane | Room Temp. | 3 | 95 | [2] |
| 5 | General Isothiocyanate | General Amine | Water | Room Temp. | 1-2 | High | [7] |
Experimental Protocols
This section provides a generalized experimental protocol for the synthesis of N-(2-chlorophenyl)-N'-alkyl/aryl thioureas.
Materials and Equipment
-
Reagents: this compound, appropriate primary amine (e.g., aniline, benzylamine, cyclohexylamine), solvent (e.g., dichloromethane, tert-butanol), distilled water, brine.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser (if reflux is needed), dropping funnel, separatory funnel, rotary evaporator, Buchner funnel, glassware for filtration, melting point apparatus, NMR spectrometer, FT-IR spectrometer.
General Synthetic Procedure
-
Reaction Setup: To a solution of the primary amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask, add this compound (1.0 eq.) dropwise at room temperature with continuous stirring.
-
Reaction Execution:
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation:
-
Upon completion, if a precipitate has formed, it can be collected by vacuum filtration.
-
If no precipitate forms, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then washed with a non-polar solvent like n-hexane to remove any unreacted starting material.
-
-
Purification: The product is often obtained in high purity after filtration and washing.[6] If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: The structure of the synthesized thiourea derivative should be confirmed using spectroscopic methods:
Caption: A general experimental workflow for the synthesis of N,N'-disubstituted thioureas.
Applications in Drug Development
Thiourea derivatives are recognized as privileged scaffolds in medicinal chemistry. The products derived from the reaction of this compound and primary amines serve as crucial intermediates for synthesizing a wide range of heterocyclic compounds and as potential therapeutic agents themselves.[1]
-
Anticancer Agents: Many thiourea derivatives have demonstrated significant antiproliferative activity.[8]
-
Antimicrobial Activity: These compounds have been investigated for their efficacy against various bacterial and fungal strains.[4][9]
-
Enzyme Inhibition: The thiourea moiety can act as a hydrogen bond donor and acceptor, enabling interaction with biological targets.
-
Signaling Pathway Modulation: Isothiocyanates and their derivatives can modulate key cellular signaling pathways, such as the Nrf2/Keap1 and NF-κB pathways, which are involved in inflammation and oxidative stress responses.[4][8]
The straightforward and efficient synthesis of a diverse library of thiourea compounds using this reaction makes it a cornerstone for structure-activity relationship (SAR) studies in the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. thiourea derivatives methods: Topics by Science.gov [science.gov]
Step-by-Step Protocols for the Synthesis of N,N'-Disubstituted Thioureas
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N,N'-disubstituted thioureas, a class of compounds with significant applications in medicinal chemistry and organocatalysis. The following protocols outline established methods for preparing these versatile molecules, offering procedural details for both symmetrical and unsymmetrical derivatives.
Introduction
N,N'-disubstituted thioureas are compounds characterized by a central thiocarbonyl group flanked by two nitrogen atoms, each bearing a substituent. They are of considerable interest due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] Furthermore, chiral thioureas have emerged as powerful hydrogen-bond donating organocatalysts in asymmetric synthesis.[2][3] The protocols described herein utilize common and accessible starting materials and reagents.
General Synthetic Workflow
The synthesis of N,N'-disubstituted thioureas can be achieved through several reliable synthetic routes. The overall workflow generally involves the reaction of an amine with a thiocarbonyl source, followed by purification of the desired product.
Caption: General workflow for the synthesis of N,N'-disubstituted thioureas.
Protocol 1: Synthesis from Isothiocyanates and Primary Amines
This is one of the most direct and high-yielding methods for preparing unsymmetrical N,N'-disubstituted thioureas. The reaction involves the nucleophilic addition of a primary amine to the electrophilic carbon of the isothiocyanate.[4]
Materials:
-
(1-Isothiocyanatoethyl)benzene (or other isothiocyanate)
-
Primary amine (e.g., benzylamine, n-butylamine, aniline)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Apparatus for solvent removal (rotary evaporator)
-
Purification system (e.g., flash column chromatography setup)
Experimental Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the isothiocyanate (1.0 equivalent) in a suitable solvent (e.g., DCM) to a concentration of approximately 0.1–0.5 M.
-
Addition of Amine: To the stirred solution of the isothiocyanate, add the primary amine (1.0–1.1 equivalents) dropwise at room temperature.[4]
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours at room temperature.
-
Work-up and Purification:
-
Once the reaction is complete, as indicated by TLC, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure N,N'-disubstituted thiourea. If the product precipitates from the reaction mixture, it can be isolated by filtration and washed with a cold solvent.[5]
-
Protocol 2: Synthesis from Amines and Carbon Disulfide
This versatile method can be adapted to synthesize both symmetrical and unsymmetrical N,N'-disubstituted thioureas. The reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate.[6][7][8]
Protocol 2a: Synthesis of Symmetrical N,N'-Disubstituted Thioureas
This one-pot method is suitable for the synthesis of symmetrical thioureas from primary amines and carbon disulfide, often with the aid of an oxidant.[1]
Materials:
-
Primary or secondary amine
-
Carbon disulfide (CS₂)
-
30% Hydrogen peroxide (H₂O₂)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Filtration apparatus
Experimental Procedure:
-
Reaction Setup: To a solution of the desired amine (0.1 mol) in water (100 mL) in a round-bottom flask, add carbon disulfide (0.05 mol) dropwise with vigorous stirring at room temperature.
-
Intermediate Formation: Continue stirring for 30 minutes to form the dithiocarbamate intermediate.[1]
-
Oxidation: Slowly add 30% hydrogen peroxide (0.05 mol) to the reaction mixture. An exothermic reaction will occur, and the product will precipitate.
-
Reaction Completion: Continue stirring for an additional hour at room temperature.
-
Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Protocol 2b: Synthesis of Unsymmetrical N,N'-Disubstituted Thioureas in an Aqueous Medium
This protocol describes an environmentally friendly method for synthesizing unsymmetrical thioureas in water.[5][7][8]
Materials:
-
Aliphatic primary amine (Amine 1)
-
A different primary amine (Amine 2)
-
Sodium hydroxide (B78521) (NaOH)
-
Carbon disulfide (CS₂)
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Experimental Procedure:
-
Dithiocarbamate Formation: In a flask, dissolve the first aliphatic primary amine (Amine 1, 1.0 equivalent) and sodium hydroxide (1.0 equivalent) in water. Cool the mixture in an ice bath.[5]
-
Carbon Disulfide Addition: Add carbon disulfide (1.1 equivalents) dropwise to the cooled, stirred solution. Allow the mixture to stir at room temperature for 1-2 hours to form the sodium dithiocarbamate.[5]
-
Addition of Second Amine: Add the second amine (Amine 2, 1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, the product can be extracted with an organic solvent. Further purification can be achieved by recrystallization.
Data Summary
The following table summarizes representative quantitative data for the synthesis of various N,N'-disubstituted thioureas based on the protocols described in the literature.
| Entry | Starting Amine(s) | Thiocarbonyl Source | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | Benzylamine | (1-Isothiocyanatoethyl)benzene | DCM | Room Temp, few hours | High (not specified) | [4] |
| 2 | n-Butylamine | (1-Isothiocyanatoethyl)benzene | DCM | Room Temp, few hours | High (not specified) | [4] |
| 3 | Aniline | (1-Isothiocyanatoethyl)benzene | DCM | Room Temp, few hours | High (not specified) | [4] |
| 4 | Butylamine | Carbon Disulfide | DMF | 0°C to Room Temp, 1h | 95 | [9] |
| 5 | Aniline | Carbon Disulfide | DMF | 0°C to Room Temp, 1h | 92 | [9] |
| 6 | Various primary amines | Carbon Disulfide | Water | Reflux, 3-12h | 40-93 | [10] |
| 7 | Various primary/secondary amines | Carbon Disulfide / H₂O₂ | Water | Room Temp, 1.5h | High (not specified) | [1] |
| 8 | Heterocyclic amines | Isothiocyanate (in situ) | Acetone | Reflux, 1h then add amine | 52-73 | [11] |
Signaling Pathway Relevance
Thiourea derivatives are not only valuable synthetic intermediates but also exhibit a range of biological activities, in part through the modulation of signaling pathways. For instance, certain thiourea-containing compounds have been investigated as inhibitors of enzymes like urease, which is crucial for the survival of some pathogenic bacteria.[12] Inhibition of such enzymes can disrupt key metabolic pathways in these organisms.
Caption: Inhibition of urease by an N,N'-disubstituted thiourea derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 7. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 10. mdpi.com [mdpi.com]
- 11. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor [mdpi.com]
Application Notes: 2-Chlorophenyl Isothiocyanate as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-chlorophenyl isothiocyanate as a key starting material for the synthesis of novel agrochemicals. The focus is on the generation of thiourea (B124793) derivatives, a class of compounds with demonstrated potential in the development of new fungicides and insecticides. Detailed protocols for synthesis and biological evaluation are provided to enable researchers to explore the potential of this versatile building block.
Introduction
This compound is an aromatic isothiocyanate that serves as a valuable intermediate in the synthesis of a variety of heterocyclic compounds.[1] Its reactive isothiocyanate group (-N=C=S) readily undergoes addition reactions with nucleophiles such as amines, alcohols, and thiols, making it an ideal scaffold for creating diverse molecular libraries for agrochemical screening. In particular, the reaction with amines to form thiourea derivatives has been a fruitful avenue for the discovery of new fungicidal and insecticidal agents.[2][3][4] The presence of the chlorine atom on the phenyl ring can also contribute to the biological activity of the final compounds.
Synthesis of N-(2-chlorophenyl)-N'-benzoylthiourea: A Representative Protocol
A key class of derivatives synthesized from this compound are N,N'-disubstituted thioureas. The following protocol details the synthesis of N-(2-chlorophenyl)-N'-benzoylthiourea, a representative example of this class of compounds.[2]
Reaction Scheme:
Caption: Synthesis of N-(2-chlorophenyl)-N'-benzoylthiourea.
Materials:
-
This compound
-
Benzoyl chloride
-
Ammonium thiocyanate
-
Acetone
-
Appropriate glassware for reflux reaction
-
Stirring and heating apparatus
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol)
Procedure: [2]
-
Preparation of Benzoyl Isothiocyanate: In a round-bottom flask, dissolve ammonium thiocyanate (0.1 mol) in acetone. To this solution, add benzoyl chloride (0.1 mol) dropwise with stirring. The reaction mixture is then refluxed for a specified period to form benzoyl isothiocyanate.
-
Formation of Thiourea Derivative: After the formation of benzoyl isothiocyanate, 2-chloroaniline (equivalent to the initial amine for the isothiocyanate formation, which is the precursor to this compound) is added to the reaction mixture. The mixture is then refluxed for an additional period to facilitate the reaction between the isothiocyanate and the amine, yielding N-(2-chlorophenyl)-N'-benzoylthiourea.
-
Isolation and Purification: After cooling, the reaction mixture is poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-(2-chlorophenyl)-N'-benzoylthiourea.
Agrochemical Applications and Biological Activity
Thiourea derivatives are known to exhibit a wide range of biological activities, making them attractive candidates for agrochemical development.[3][4][5] The following sections detail the potential fungicidal and insecticidal applications of compounds derived from this compound, along with protocols for their evaluation.
Fungicidal Activity
Numerous studies have demonstrated the antifungal properties of thiourea derivatives against a variety of plant pathogens.[6][7][8] The mechanism of action is believed to involve the disruption of essential enzymatic processes within the fungal cells.
Table 1: Representative Antifungal Activity of Acylthiourea Derivatives [6]
| Compound ID | Fungal Species | EC50 (µg/mL) |
| I-13 | Botrytis cinerea | 12.49 |
| I-13 | Cercospora arachidicola | 13.22 |
| I-13 | Physalospora piricola | 12.12 |
| II-9 | Botrytis cinerea | 9.09 |
| YZK-C22 (Control) | Botrytis cinerea | 13.41 |
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol is designed to assess the efficacy of synthesized compounds in inhibiting the growth of fungal mycelia.
Caption: Workflow for in vitro antifungal assay.
Materials:
-
Synthesized thiourea derivatives
-
Pure cultures of target fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile Petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO.
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Poisoned Plate Preparation: Cool the autoclaved PDA to approximately 45-50°C. Add the appropriate volume of the stock solution of the test compound to the molten agar to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Pour the amended agar into sterile Petri dishes. A control plate containing only DMSO should also be prepared.
-
Inoculation: Once the agar has solidified, place a 5 mm mycelial disc, taken from the edge of an actively growing fungal culture, in the center of each plate.
-
Incubation: Incubate the plates at a suitable temperature for the specific fungus (typically 25-28°C) until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Collection and Analysis: Measure the diameter of the fungal colony in both the treated and control plates. Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treated group.
-
-
EC50 Determination: The EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) can be determined by probit analysis of the inhibition data at different concentrations.
Insecticidal Activity
Thiourea derivatives have also shown promise as insecticides, acting as insect growth regulators or by other mechanisms.[9][10][11]
Table 2: Representative Insecticidal Activity of Acylthiourea Derivatives against Plutella xylostella (Diamondback Moth) [1]
| Compound ID | LC50 (mg/L) |
| 7 | 0.51 |
| 32 | 0.26 |
| Ethiprole (Control) | 3.81 |
| Avermectin (Control) | 12.32 |
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is suitable for evaluating the insecticidal activity of compounds against leaf-feeding insects such as the diamondback moth (Plutella xylostella).
Caption: Workflow for insecticidal bioassay (leaf-dip method).
Materials:
-
Synthesized thiourea derivatives
-
Target insect species (e.g., 3rd instar larvae of Plutella xylostella)
-
Host plant leaves (e.g., cabbage)
-
Acetone or other suitable solvent
-
Triton X-100 or other surfactant
-
Petri dishes
-
Filter paper
Procedure:
-
Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent like acetone. From this stock, prepare a series of dilutions with distilled water containing a small amount of a surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface. A control solution containing only the solvent and surfactant should also be prepared.
-
Leaf Treatment: Cut fresh, untreated host plant leaves into discs of a uniform size. Dip each leaf disc into the respective test solution for approximately 10-30 seconds.
-
Drying: Allow the treated leaf discs to air-dry completely at room temperature.
-
Insect Exposure: Place one treated leaf disc in a Petri dish lined with moist filter paper. Introduce a known number of insect larvae (e.g., 10) into each Petri dish.
-
Incubation: Maintain the Petri dishes under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 h light:dark photoperiod).
-
Mortality Assessment: After a specified period (e.g., 48 or 72 hours), record the number of dead larvae in each treatment and the control. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Calculate the LC50 value (the concentration of the compound that causes 50% mortality) using probit analysis.
Conclusion
This compound is a readily available and highly reactive building block for the synthesis of novel agrochemicals. The straightforward synthesis of thiourea derivatives, coupled with their demonstrated fungicidal and insecticidal potential, makes this an attractive area of research for the discovery of new crop protection agents. The protocols provided herein offer a solid foundation for the synthesis and biological evaluation of these promising compounds.
References
- 1. Discovery of a Novel Class of Acylthiourea-Containing Isoxazoline Insecticides against Plutella xylostella [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiourea Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities [mdpi.com]
- 6. Design, synthesis and fungicidal evaluation of novel psoralen derivatives containing sulfonohydrazide or acylthiourea moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Agents in Agriculture: Friends and Foes of Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insecticidal activity of novel thioureas and isothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. jeb.co.in [jeb.co.in]
Application Notes and Protocols: 2-Chlorophenyl Isothiocyanate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorophenyl isothiocyanate (CAS No: 2740-81-0) is a versatile reagent in organic synthesis, serving as a crucial building block for a variety of heterocyclic compounds with significant pharmacological activities. Its unique chemical reactivity, attributed to the electrophilic isothiocyanate group and the steric and electronic effects of the ortho-chloro substituent, makes it an ideal starting material for the synthesis of diverse pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the synthesis of three major classes of pharmaceutical intermediates using this compound: Thiourea (B124793) derivatives, 1,3,4-Thiadiazole (B1197879) derivatives, and Benzothiazole (B30560) derivatives. These intermediates are precursors to compounds with potential antimicrobial, anticonvulsant, and anticancer properties.
I. Synthesis of N-(2-Chlorophenyl)thiourea Derivatives: Antimicrobial Agents
Thiourea derivatives are a well-established class of compounds possessing a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. The synthesis of N-(2-Chlorophenyl)thiourea derivatives is a straightforward and efficient process involving the nucleophilic addition of an amine to the isothiocyanate group.
Application Notes:
N-substituted thioureas derived from this compound have demonstrated significant activity against various bacterial and fungal strains. The presence of the chlorophenyl moiety often enhances the lipophilicity of the molecule, facilitating its transport across microbial cell membranes. The thiourea functional group is a known pharmacophore that can interact with various biological targets within the microbial cell.
Mechanism of Action (General): While the exact mechanism can vary, thiourea derivatives are known to disrupt cellular processes in microbes. One proposed mechanism involves the inhibition of essential enzymes by chelation of metal ions or through interactions with active site residues. Another potential pathway is the disruption of the cell membrane integrity.
Experimental Protocol: General Synthesis of N-(2-Chlorophenyl)-N'-aryl/alkyl Thiourea Derivatives
This protocol describes a general method for the synthesis of N,N'-disubstituted thioureas from this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Ethanol (B145695) or Acetone (anhydrous)
-
Stirring apparatus
-
Reflux condenser (if heating is required)
Procedure:
-
In a round-bottom flask, dissolve the substituted primary amine (1.0 eq.) in anhydrous ethanol or acetone.
-
To this stirring solution, add this compound (1.0 eq.) dropwise at room temperature.
-
The reaction is typically exothermic. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). In some cases, gentle refluxing for 1-2 hours may be required to drive the reaction to completion.
-
Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethanol/water mixture) to afford the pure N-(2-Chlorophenyl)-N'-substituted thiourea derivative.
-
Dry the purified product in a vacuum oven.
Quantitative Data: Antimicrobial Activity of N-(2-Chlorophenyl)thiourea Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative N-(2-Chlorophenyl)thiourea derivatives against various microbial strains. Lower MIC values indicate higher antimicrobial activity.
| Compound | Substituent (R) | Test Organism | MIC (µg/mL) | Reference |
| 1 | Phenyl | Staphylococcus aureus | 32 | [1] |
| 2 | 4-Bromophenyl | Escherichia coli | 32 | [1] |
| 3 | 2,6-Dichlorophenyl | Pseudomonas aeruginosa | 32 | [1] |
| 4 | Thiazol-2-yl | Staphylococcus epidermidis | 2-32 | |
| 5 | 3-Chloro-4-fluorophenyl | Gram-positive cocci | 2-32 |
II. Synthesis of 1,3,4-Thiadiazole Derivatives: Anticonvulsant Agents
1,3,4-Thiadiazoles are a prominent class of heterocyclic compounds known for their diverse pharmacological properties, including anticonvulsant, anti-inflammatory, and anticancer activities. The synthesis typically proceeds through a thiosemicarbazide (B42300) intermediate, formed by the reaction of an isothiocyanate with a hydrazide, followed by cyclization.
Application Notes:
Derivatives of 2-(2-chlorophenylamino)-1,3,4-thiadiazole have shown promise as anticonvulsant agents. The mechanism of action for many anticonvulsants involves the modulation of voltage-gated sodium channels or enhancement of GABAergic inhibition[2]. The thiadiazole ring system, combined with the 2-chlorophenylamino substituent, is thought to interact with these neurological targets to suppress seizure activity.
Experimental Protocol: Synthesis of 2-(2-Chlorophenylamino)-5-substituted-1,3,4-thiadiazoles
This two-step protocol describes the synthesis of 1,3,4-thiadiazole derivatives from this compound.
Step 1: Synthesis of 1-(Substituted-carbonyl)-4-(2-chlorophenyl)thiosemicarbazide
Materials:
-
This compound
-
Substituted acid hydrazide (e.g., isonicotinic acid hydrazide)
-
Ethanol (95%)
-
Stirring apparatus
-
Reflux condenser
Procedure:
-
Dissolve the substituted acid hydrazide (1.0 eq.) in 95% ethanol in a round-bottom flask.
-
Add this compound (1.0 eq.) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated thiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.
Step 2: Cyclization to 2-(2-Chlorophenylamino)-5-substituted-1,3,4-thiadiazole
Materials:
-
1-(Substituted-carbonyl)-4-(2-chlorophenyl)thiosemicarbazide (from Step 1)
-
Concentrated Sulfuric Acid
-
Ice bath
-
Stirring apparatus
Procedure:
-
Carefully add the thiosemicarbazide from Step 1 in small portions to pre-chilled concentrated sulfuric acid in a flask kept in an ice bath, with constant stirring.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours, and then at room temperature for another 2-3 hours.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Neutralize the solution with a suitable base (e.g., aqueous ammonia (B1221849) or sodium bicarbonate solution) to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-(2-chlorophenylamino)-5-substituted-1,3,4-thiadiazole.
Quantitative Data: Anticonvulsant Activity of 1,3,4-Thiadiazole Derivatives
The following table presents anticonvulsant activity data for representative 1,3,4-thiadiazole derivatives, including the median effective dose (ED₅₀) in the maximal electroshock (MES) test.
| Compound | R-group on Thiadiazole | Animal Model | ED₅₀ (mg/kg) | Reference |
| 6 | 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl | Mouse (MES) | 20.11 | [2] |
| 7 | 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl | Mouse (PTZ) | 35.33 | [2] |
| 8 | 4-amino-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-benzenesulfonamide | Mouse (MES) | Moderate Activity | [3] |
III. Synthesis of 2-(2-Chlorophenylamino)benzothiazole Derivatives: Diverse Biological Activities
Benzothiazole derivatives are a significant class of heterocyclic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties. One synthetic route to 2-aminobenzothiazoles involves the reaction of an isothiocyanate with an o-aminothiophenol, although other methods are more common.
Application Notes:
The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets. 2-Aminobenzothiazole derivatives have shown a range of activities, and the introduction of a 2-chlorophenylamino group can modulate these properties.
Experimental Protocol: Synthesis of 2-(2-Chlorophenylamino)benzothiazole
This protocol outlines a potential method for the synthesis of 2-(2-Chlorophenylamino)benzothiazole.
Materials:
-
This compound
-
Dimethylformamide (DMF) or other high-boiling polar aprotic solvent
-
Stirring apparatus
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq.) in DMF.
-
Add this compound (1.0 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent.
Quantitative Data: Characterization of a Representative Benzothiazole Derivative
While a specific protocol for the synthesis from this compound is less common, characterization data for a related compound, 2-(o-chlorophenyl)benzothiazole, is provided for reference.
| Compound | Method of Synthesis | Yield (%) | Melting Point (°C) | Reference |
| 9 | Condensation of o-aminothiophenol and o-chlorobenzoyl chloride | 86 | - | [4] |
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a range of pharmaceutically relevant intermediates. The protocols and data presented herein provide a foundation for researchers and scientists in the field of drug discovery and development to explore the synthesis and biological evaluation of novel thiourea, 1,3,4-thiadiazole, and benzothiazole derivatives. The straightforward nature of these reactions, coupled with the significant biological activities of the resulting compounds, underscores the importance of this compound as a key building block in medicinal chemistry. Further derivatization and biological screening of these core structures are encouraged to identify lead compounds for future drug development.
References
- 1. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Amines with 2-Chlorophenyl Isothiocyanate for High-Performance Liquid Chromatography (HPLC) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amines is essential in various fields, including pharmaceutical development, environmental monitoring, and biological research. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. However, many aliphatic amines lack a strong chromophore or fluorophore, making their direct detection by UV-Vis or fluorescence detectors challenging.[1][2] To overcome this limitation, pre-column derivatization is a common strategy to enhance the detectability and improve the chromatographic separation of amines.[1][2][3]
This document provides detailed application notes and protocols for the derivatization of primary and secondary amines using 2-chlorophenyl isothiocyanate, a reagent analogous to the widely used phenyl isothiocyanate (PITC). The reaction yields stable thiourea (B124793) derivatives that exhibit strong UV absorbance, allowing for sensitive detection by HPLC. While the protocols provided are based on established methods for PITC, they are directly applicable to this compound due to the similar reactivity of the isothiocyanate functional group.
Principle of the Method
The derivatization reaction involves the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group of this compound. This reaction, typically carried out in an alkaline medium, results in the formation of a stable N,N'-disubstituted thiourea derivative. These derivatives are less polar than the original amines, leading to better retention on reversed-phase HPLC columns, and the introduced chlorophenyl group provides a strong UV chromophore for sensitive detection.[4][5]
The general workflow for this analysis includes:
-
Sample Preparation: Extraction and purification of the amine-containing sample.
-
Derivatization: Reaction of the amine sample with this compound under optimized conditions.
-
HPLC Analysis: Separation of the derivatized amines on a reversed-phase column with subsequent UV detection.
-
Quantification: Determination of the amine concentration based on a calibration curve generated from derivatized standards.
Experimental Protocols
Materials and Reagents
-
This compound (derivatization reagent)
-
Amine standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine (for pH adjustment)
-
Sodium acetate (B1210297) or sodium bicarbonate (buffer components)
-
Formic acid or acetic acid (for mobile phase modification)
-
Methanol (for sample and standard preparation)
-
Hydrophilic membrane filters (0.2 µm or 0.45 µm)
Standard Solution Preparation
-
Stock Standard Solutions (e.g., 100 mg/L): Accurately weigh 25 mg of each amine standard and dissolve it in a 250 mL volumetric flask with a water/methanol (1:1, v/v) solution.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1.0, 2.0, and 5.0 µg/mL) by diluting the stock standard solution with the water/methanol mixture.[3]
Derivatization Protocol
This protocol is adapted from established methods for PITC derivatization.[5][6][7]
-
Reaction Mixture Preparation: In a reaction vial, mix the following:
-
100 µL of the amine standard solution or sample extract.
-
50 µL of a suitable buffer (e.g., 5% sodium bicarbonate or a triethylamine-containing buffer).
-
50 µL of a this compound solution in a suitable solvent like ethanol (B145695) or acetonitrile.
-
-
Reaction Incubation: Cap the vial, vortex thoroughly, and incubate the reaction mixture. Optimal conditions may vary, but a typical starting point is incubation at 40°C for 15-30 minutes.[5][6]
-
Reaction Quenching and Phase Separation (if necessary): After the reaction is complete, water or a dilute aqueous sodium acetate solution can be added to the reaction mixture. This can help to separate the excess lipophilic derivatization reagent from the aqueous phase containing the derivatized amines.[7]
-
Sample Filtration: Filter the final derivatized sample solution through a 0.2 µm or 0.45 µm hydrophilic membrane filter to remove any particulate matter before HPLC injection.[7]
HPLC Analysis Protocol
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is recommended for the separation of the thiourea derivatives.[4]
-
Mobile Phase:
-
Gradient Elution: A gradient elution is typically used to achieve good separation of the derivatized amines. An example gradient is as follows:
-
0.0–0.3 min: 5% B
-
0.3–2.7 min: Linear increase to 15% B
-
2.7–4.0 min: Linear increase to 40% B
-
4.0–5.0 min: Linear increase to 100% B
-
5.0–6.0 min: Isocratic at 100% B (column wash)
-
6.1–7.5 min: Re-equilibration at 5% B[4]
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Column Temperature: Maintain the column at an elevated temperature, for instance, 50°C, to improve peak shape and reproducibility.[4]
-
Detection: Monitor the column effluent using a UV detector at a wavelength where the 2-chlorophenylthiourea derivatives exhibit strong absorbance (typically around 240-254 nm).
-
Injection Volume: Inject an appropriate volume of the filtered, derivatized sample (e.g., 10-20 µL).
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for the analysis of amines using phenyl isothiocyanate derivatization, which are expected to be comparable for this compound derivatives.
| Analyte | Linearity Range (mg/L) | Limit of Detection (LOD) (µg/L) | Correlation Coefficient (r²) | Reference |
| Ammonia (B1221849) | 0.01 - 10 | 0.2 | 0.9954 | [5] |
| Aliphatic Amines | 0.01 - 10 | 0.3 - 0.6 | 0.9982 - 0.9996 | [5] |
Visualizations
Chemical Reaction Pathway
Caption: Derivatization reaction of an amine with this compound.
Experimental Workflow
Caption: General experimental workflow for amine analysis by HPLC.
Conclusion
The use of this compound as a pre-column derivatization reagent offers a robust and sensitive method for the HPLC analysis of primary and secondary amines. The protocols outlined in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a reliable analytical method. The formation of stable, UV-active thiourea derivatives allows for low detection limits and accurate quantification, making this approach suitable for a wide range of applications.
References
- 1. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ammonia and aliphatic amines in environmental aqueous samples utilizing pre-column derivatization to their phenylthioureas and high performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. DE3812017C2 - Process for the derivatization of amino acids with phenyl isothiocyanate for HPLC and devices therefor - Google Patents [patents.google.com]
Application Notes and Protocols for Reactions Involving 2-Chlorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for reactions involving 2-Chlorophenyl isothiocyanate. This document includes detailed protocols for the synthesis of thiourea (B124793) derivatives, a summary of their biological activities, and relevant signaling pathways.
Introduction
This compound (C₇H₄ClNS) is a reactive organic compound widely utilized as a versatile building block in organic synthesis.[1] Its isothiocyanate functional group (-N=C=S) readily undergoes nucleophilic addition reactions with primary and secondary amines to form substituted thiourea derivatives. This reactivity makes it a valuable reagent in the development of novel compounds for various applications, including pharmaceuticals and agrochemicals.[1] The resulting thiourea derivatives have garnered significant interest due to their diverse biological activities, which include antimicrobial, anticancer, and antifungal properties.[2][3][4]
Applications in Drug Development and Biological Research
Thiourea derivatives synthesized from this compound are a class of compounds with significant therapeutic potential. Their biological activities are influenced by the nature of the substituents on the thiourea backbone.
-
Antimicrobial and Antifungal Activity: Thiourea derivatives have demonstrated notable efficacy against a range of microbial and fungal pathogens. For instance, derivatives incorporating a 2-aminothiazole (B372263) scaffold have shown significant inhibitory effects against Gram-positive cocci and the biofilm formation of Staphylococcus epidermidis.[2] The presence and position of halogen atoms on the phenyl ring can be crucial for antimicrobial potency.[2]
-
Anticancer Activity: Isothiocyanates and their derivatives are recognized for their cancer chemopreventive properties.[5] They can induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways implicated in cancer progression.[5] Thiourea derivatives, in particular, have shown inhibitory activity against various cancer cell lines.[6]
-
Synthesis of Heterocyclic Compounds: this compound is a key intermediate in the synthesis of various sulfur and nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry.[7][8]
Experimental Protocols
Safety Precautions: this compound is a hazardous substance. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation and contact with skin and eyes.
Protocol 1: General Synthesis of N,N'-Disubstituted Thiourea Derivatives
This protocol describes a general method for the synthesis of thiourea derivatives from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline (B41778), benzylamine, diethylamine)
-
Ethanol (B145695) or Acetone (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous ethanol or acetone.
-
To this stirring solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
The reaction is often exothermic. If necessary, the reaction mixture can be stirred at room temperature or gently refluxed for a period ranging from 30 minutes to 10 hours, depending on the reactivity of the amine.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled. The precipitated solid product is collected by filtration.
-
Wash the crude product with cold ethanol or petroleum ether to remove any unreacted starting materials.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure thiourea derivative.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of 1-(2-Chlorophenyl)-3-phenylthiourea
This protocol provides a specific example for the reaction of this compound with aniline.
Materials:
-
This compound (1.69 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Ethanol (20 mL)
Procedure:
-
Dissolve aniline in ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
Add this compound to the solution and stir the mixture at room temperature for 2 hours.
-
The resulting white precipitate is filtered, washed with cold ethanol, and dried.
-
Recrystallize the crude product from ethanol to yield pure 1-(2-chlorophenyl)-3-phenylthiourea.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound and a representative thiourea derivative.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2-Chloroaniline | [1] |
| Reagents | CS₂, K₂CO₃, TCT | [1] |
| Solvent | DMF/H₂O | [1] |
| Reaction Temperature | 40 °C, then 0 °C | [1] |
| Yield | 90% | [1] |
| Appearance | Colorless oil | [1] |
| IR (neat, cm⁻¹) | 2075 (ν N=C=S) | [1] |
| ¹H NMR (CDCl₃, δ) | 7.19–7.25 (m, 3H), 7.41–7.43 (m, 1H) | [1] |
| GC-EIMS (m/z) | 169 [M⁺], 171 [M+2] | [1] |
Table 2: Characterization of N-(2-Chlorophenyl)thiourea
| Parameter | Value | Reference |
| Molecular Formula | C₇H₇ClN₂S | [10] |
| Molecular Weight | 186.66 g/mol | [10] |
| CAS Number | 5344-82-1 | [10] |
| Appearance | Needles or plates | [4] |
| Melting Point | 146 °C | [9] |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of thiourea derivatives from this compound.
Signaling Pathway
Isothiocyanates are known to modulate various signaling pathways involved in cellular processes like autophagy and apoptosis. The diagram below illustrates the induction of autophagy by isothiocyanates through the AMPK-mTORC1-S6K1 pathway.
References
- 1. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. ijacskros.com [ijacskros.com]
- 10. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Benzothiazoles from 2-Chlorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, have established them as a "privileged scaffold" in medicinal chemistry. This document provides detailed protocols for the synthesis of substituted 2-aminobenzothiazoles starting from the readily available reagent, 2-chlorophenyl isothiocyanate. The described methodologies focus on a robust two-step, one-pot or sequential approach involving the formation of an N-substituted-N'-(2-chlorophenyl)thiourea intermediate, followed by an intramolecular cyclization to yield the desired benzothiazole (B30560) core. These protocols are designed to be adaptable for the generation of diverse libraries of benzothiazole derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
Synthetic Strategy Overview
The primary strategy for the synthesis of 2-substituted aminobenzothiazoles from this compound involves two key transformations:
-
Thiourea (B124793) Formation: The reaction of this compound with a primary or secondary amine to form the corresponding N-substituted-N'-(2-chlorophenyl)thiourea. This reaction is typically straightforward and proceeds with high efficiency.
-
Intramolecular Cyclization: The subsequent intramolecular C-S bond formation within the thiourea intermediate to construct the benzothiazole ring system. This key step can be achieved through various methods, including base-promoted, metal-catalyzed, or oxidative cyclization.
This two-step sequence can often be performed in a "one-pot" fashion, which simplifies the experimental procedure and minimizes purification steps, thereby improving overall efficiency.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-(Dialkylamino)benzothiazoles via Base-Promoted Intramolecular Cyclization
This protocol details a transition-metal-free method for the synthesis of 2-(dialkylamino)benzothiazoles from this compound and secondary amines. The reaction proceeds through the in-situ formation of a thiourea intermediate, which then undergoes a base-promoted intramolecular C-S bond coupling.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine, diethylamine)
-
Potassium tert-butoxide (t-BuOK)
-
1,4-Dioxane (B91453) (anhydrous)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Thiourea Formation:
-
To a solution of the secondary amine (1.2 mmol) in anhydrous 1,4-dioxane (5 mL) in a sealed tube, add this compound (1.0 mmol).
-
Stir the reaction mixture at room temperature for 1 hour to ensure the complete formation of the N,N-dialkyl-N'-(2-chlorophenyl)thiourea intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Intramolecular Cyclization:
-
To the reaction mixture containing the in-situ generated thiourea, add potassium tert-butoxide (t-BuOK) (2.0 mmol).
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(dialkylamino)benzothiazole.
-
Quantitative Data:
The following table summarizes typical yields for the synthesis of various 2-(dialkylamino)benzothiazoles using this protocol.
| Entry | Secondary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Morpholine | 2-(Morpholin-4-yl)benzothiazole | 18 | 85 |
| 2 | Piperidine | 2-(Piperidin-1-yl)benzothiazole | 20 | 82 |
| 3 | Diethylamine | 2-(Diethylamino)benzothiazole | 24 | 78 |
| 4 | Pyrrolidine | 2-(Pyrrolidin-1-yl)benzothiazole | 18 | 88 |
Protocol 2: Palladium-Catalyzed Intramolecular C-S Cross-Coupling for the Synthesis of 2-Anilinobenzothiazoles
This protocol describes a palladium-catalyzed method for the synthesis of 2-anilinobenzothiazole derivatives. This approach is particularly useful when the base-promoted cyclization is less efficient, for example, with less nucleophilic aromatic amines. The synthesis of the N-aryl-N'-(2-chlorophenyl)thiourea precursor is carried out in a separate step.
Part A: Synthesis of N-Aryl-N'-(2-chlorophenyl)thiourea
Materials:
-
This compound
-
Aromatic amine (e.g., aniline, p-toluidine)
-
Hexane
Procedure:
-
To a solution of the aromatic amine (1.0 mmol) in ethanol (10 mL), add this compound (1.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol and then with hexane.
-
Dry the solid under vacuum to obtain the pure N-aryl-N'-(2-chlorophenyl)thiourea.
Part B: Palladium-Catalyzed Intramolecular Cyclization
Materials:
-
N-Aryl-N'-(2-chlorophenyl)thiourea (from Part A)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (B28343) (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube, combine N-aryl-N'-(2-chlorophenyl)thiourea (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), Xantphos (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture at 110 °C for 12-24 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient) to yield the desired 2-anilinobenzothiazole derivative.
Quantitative Data:
The following table presents representative yields for the two-step synthesis of 2-anilinobenzothiazoles.
| Entry | Aromatic Amine | Thiourea Yield (%) | Cyclization Time (h) | Final Product Yield (%) |
| 1 | Aniline | 95 | 18 | 88 |
| 2 | p-Toluidine | 96 | 18 | 91 |
| 3 | p-Anisidine | 94 | 20 | 85 |
| 4 | 4-Fluoroaniline | 97 | 24 | 82 |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the synthetic protocols described above.
Caption: Workflow for the one-pot synthesis of 2-(dialkylamino)benzothiazoles.
Caption: Workflow for the two-step synthesis of 2-anilinobenzothiazoles.
Signaling Pathway Relevance in Drug Development
Benzothiazole derivatives have been shown to interact with a multitude of biological targets, thereby modulating various signaling pathways implicated in disease. For instance, certain 2-arylbenzothiazoles exhibit potent and selective anticancer activity by acting as ligands for the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 enzymes, such as CYP1A1, which can metabolize pro-carcinogens or activate anti-cancer pro-drugs. Other derivatives have been found to inhibit protein kinases, such as VEGFR or EGFR, which are crucial components of signaling cascades that regulate cell proliferation, survival, and angiogenesis. The ability to synthesize a diverse range of benzothiazole analogues using the protocols outlined herein allows for the systematic exploration of their structure-activity relationships and the optimization of their interactions with specific biological targets.
Caption: Potential mechanisms of action for benzothiazole derivatives in cellular signaling.
Conclusion
The synthetic protocols detailed in these application notes provide researchers with reliable and adaptable methods for the preparation of a wide array of 2-substituted aminobenzothiazoles from this compound. The one-pot, base-promoted method offers an efficient and transition-metal-free route to 2-(dialkylamino)benzothiazoles, while the two-step, palladium-catalyzed approach provides a robust alternative for the synthesis of 2-anilinobenzothiazole derivatives. The ability to readily access these privileged scaffolds is crucial for advancing drug discovery efforts targeting a range of diseases where the modulation of key signaling pathways by small molecules is a validated therapeutic strategy.
Application Notes and Protocols for Assessing the Cytotoxicity of 2-Chlorophenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables that have garnered significant interest for their potential anti-cancer properties.[1][2] These compounds and their derivatives are known to exert cytotoxic effects on various cancer cell lines, primarily through the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways.[3][4] 2-Chlorophenyl isothiocyanate is a synthetic isothiocyanate derivative that has been noted for its cytotoxic activity against cancer cells, purportedly by inducing programmed cell death (apoptosis) and altering gene expression.[5] This document provides detailed protocols for three common cytotoxicity assays—MTT, SRB, and LDH—to evaluate the in vitro efficacy of this compound. Additionally, it presents a summary of the known cytotoxic effects of related isothiocyanates and illustrates the general signaling pathways implicated in their mechanism of action.
Data Presentation: Cytotoxicity of Structurally Related Isothiocyanates
Due to a lack of publicly available specific IC50 values for this compound, the following table summarizes the cytotoxic activity of other relevant isothiocyanates across various cancer cell lines to provide a comparative context for experimental design. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Isothiocyanate Derivative | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Benzyl isothiocyanate | Caco-2 | Colon Carcinoma | 5.1 | [6] |
| Phenethyl isothiocyanate | Caco-2 | Colon Carcinoma | 2.4 | [6] |
| Phenethyl isothiocyanate | MDA-MB-231 | Breast Cancer | 7.2 | [7] |
| Phenethyl isothiocyanate | T47D | Breast Cancer | 9.2 | [7] |
| Phenethyl isothiocyanate | BT549 | Breast Cancer | 11.9 | [7] |
| Phenethyl isothiocyanate | MCF-7 | Breast Cancer | 10.6 | [7] |
| Sulforaphane | PC3 | Prostate Cancer | 33.5 | [8] |
| Sulforaphane | T47D | Breast Cancer | 30.4 | [8] |
| Sulforaphane | MCF-7 | Breast Cancer | 12.5 (24h), 7.5 (48h) | [7] |
Experimental Protocols
Herein are detailed protocols for three standard colorimetric assays to determine cytotoxicity: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondria. Viable cells with active dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.
Materials:
-
This compound stock solution
-
Trichloroacetic acid (TCA), 50% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
1% acetic acid
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 25 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates four times with 1% acetic acid to remove excess dye and allow the plates to air dry.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Dye Solubilization: Allow the plates to air dry completely. Add 100 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 10 minutes and measure the absorbance at 510 nm.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.
Materials:
-
This compound stock solution
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Gently tap the plate to mix and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells relative to the controls.
Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: General experimental workflow for assessing the cytotoxicity of this compound using MTT, SRB, and LDH assays.
General Signaling Pathway of Isothiocyanate-Induced Apoptosis
While the specific signaling cascade for this compound has not been fully elucidated, isothiocyanates generally induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Generalized intrinsic apoptosis pathway induced by isothiocyanates in cancer cells.
Conclusion
The protocols and information provided in this application note serve as a comprehensive guide for researchers investigating the cytotoxic properties of this compound. By employing the MTT, SRB, and LDH assays, scientists can obtain robust and reliable data on the compound's effect on cell viability and membrane integrity. While specific data for this compound is currently limited, the provided information on related compounds and the general mechanisms of isothiocyanate-induced apoptosis offers a solid foundation for designing and interpreting experiments. Further research is warranted to elucidate the specific molecular targets and signaling pathways of this compound to fully understand its therapeutic potential in cancer drug development.
References
- 1. Isothiocyanates: a class of bioactive metabolites with chemopreventive potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.org.co [scielo.org.co]
- 4. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 2740-81-0 [chemicalbook.com]
- 6. Dietary isothiocyanates inhibit Caco-2 cell proliferation and induce G2/M phase cell cycle arrest, DNA damage, and G2/M checkpoint activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in the purification of 2-Chlorophenyl isothiocyanate products
Welcome to the technical support center for the purification of 2-Chlorophenyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this product.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: After synthesis, my crude this compound appears as a dark, oily residue. What are the likely impurities and how can I remove them?
A1: A dark, oily appearance in crude this compound often indicates the presence of unreacted starting materials and byproducts. The primary impurities can include unreacted 2-chloroaniline (B154045) and byproducts like N,N'-bis(2-chlorophenyl)thiourea.
To address this, a preliminary purification can be performed using liquid-liquid extraction:
-
Acidic Wash: To remove basic impurities like unreacted 2-chloroaniline, wash the crude product dissolved in an organic solvent (e.g., dichloromethane) with a dilute acid solution (e.g., 1M HCl).[1]
-
Basic Wash: To remove acidic byproducts, a subsequent wash with a saturated sodium bicarbonate solution can be performed.[1]
Following these washes, drying the organic layer over anhydrous sodium sulfate (B86663) and concentrating it under reduced pressure should yield a cleaner product for further purification.
Q2: I am attempting to purify this compound by distillation, but I am experiencing decomposition at high temperatures. What should I do?
A2: Isothiocyanates can be thermally labile, and prolonged exposure to high temperatures can lead to decomposition.[2] To mitigate this, vacuum distillation is the recommended method for purifying this compound. By lowering the pressure, the boiling point of the compound is significantly reduced, allowing for distillation at a lower, safer temperature.
For effective vacuum distillation, ensure the following:
-
A stable vacuum source.
-
Proper insulation of the distillation apparatus to maintain a consistent temperature.
-
A fractionating column to improve separation from impurities with close boiling points.
Q3: During column chromatography on silica (B1680970) gel, I am observing significant tailing of my product peak and poor separation. What is causing this and how can I improve it?
A3: Tailing of basic or polar compounds on silica gel is a common issue. The isothiocyanate group can interact with the acidic silanol (B1196071) groups on the silica surface, leading to poor peak shape and inefficient separation.[3]
Here are several strategies to improve chromatographic purification:
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Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1% v/v), to the eluent.[1] This will compete with your product for binding to the acidic sites on the silica gel, reducing tailing.
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Alternative Stationary Phase: Consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.[1]
-
Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography on a C18 column can be an effective alternative.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying this compound?
A1: The most common and effective purification techniques for this compound are:
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Vacuum Distillation: This is a highly effective method for separating the product from non-volatile impurities and those with significantly different boiling points.
-
Column Chromatography: This technique is excellent for separating the product from impurities with similar polarities.[4] Optimization of the stationary and mobile phases is crucial for good separation.[1]
-
Recrystallization: If the product is a solid or can be solidified, recrystallization from a suitable solvent can yield a highly pure product.[5][6]
Q2: How do I choose the right solvent for recrystallizing this compound?
A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[1] To find the optimal solvent, you can perform small-scale solubility tests with a variety of solvents such as ethanol, isopropanol, ethyl acetate, toluene, and hexane (B92381), or mixtures of these.[1] The impurities should ideally remain dissolved in the cold solvent or be insoluble in the hot solvent.[1]
Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" can happen if the melting point of your compound is lower than the boiling point of the solvent, or if the solution is too concentrated.[6] To resolve this, you can:
-
Use a lower-boiling point solvent.
-
Use a more dilute solution by adding more solvent.
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[6]
-
Consider using a binary solvent system where the compound is dissolved in a "good" solvent and a "poor" solvent is added dropwise until turbidity appears, followed by gentle heating to redissolve and slow cooling.[1]
Q4: How can I confirm the purity of my final this compound product?
A4: The purity of the final product can be assessed using a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative purity information and can help identify any remaining impurities.[2][7]
-
High-Performance Liquid Chromatography (HPLC): Another powerful technique for quantitative purity assessment.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Confirms the structure of the desired product and can detect impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the characteristic isothiocyanate functional group (strong absorption around 2100 cm⁻¹).
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap.
-
Sample Preparation: Place the crude this compound in the round-bottom flask with a magnetic stir bar.
-
Distillation:
-
Begin stirring and slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.
-
-
Completion: Once the desired fraction is collected, turn off the heat, and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a suitable slurry packing method with the initial mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). A gradient elution, gradually increasing the polarity of the mobile phase, may be necessary for optimal separation.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Methods for Isothiocyanates
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Vacuum Distillation | >98% | 70-90% | Effective for large quantities; removes non-volatile impurities. | Potential for thermal decomposition if not carefully controlled. |
| Column Chromatography | >99% | 50-80% | High resolution for separating closely related impurities. | Can be time-consuming and requires significant solvent usage. |
| Recrystallization | >99.5% | 60-85% | Can yield very high purity product; cost-effective. | Dependent on finding a suitable solvent; potential for product loss in the mother liquor. |
Note: The values presented are typical and can vary depending on the specific experimental conditions and the nature of the impurities.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting peak tailing in column chromatography.
References
Common side reactions and byproducts in 2-Chlorophenyl isothiocyanate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chlorophenyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound involve two main routes. The first is the reaction of 2-chloroaniline (B154045) with thiophosgene (B130339) or a thiophosgene equivalent like triphosgene (B27547).[1] The second major route involves the formation of a dithiocarbamate (B8719985) salt from 2-chloroaniline and carbon disulfide, followed by decomposition of this salt using a desulfurizing agent to yield the isothiocyanate.[2]
Q2: What are the most common side reactions and byproducts in this synthesis?
A2: The most prevalent byproduct is the symmetrically disubstituted thiourea (B124793), N,N'-bis(2-chlorophenyl)thiourea . This forms when the newly generated this compound reacts with unreacted 2-chloroaniline. Other potential byproducts include unreacted starting materials and, if water is present, hydrolysis products. In syntheses using thiophosgene, diaryl ureas can also form under certain conditions.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A spot for the starting material, 2-chloroaniline, should diminish over time, while a new spot for the product, this compound, will appear. It is advisable to use a co-spot of the starting material for accurate comparison. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to track the conversion and identify any major byproducts.
Q4: What are the critical safety precautions when working with thiophosgene?
A4: Thiophosgene is a highly toxic, volatile, and corrosive red liquid.[3] All manipulations must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory. Inhalation can cause severe respiratory irritation and delayed pulmonary edema.[4] Skin contact can result in severe burns.[4] It is crucial to have an appropriate quenching agent, such as a basic solution, readily available to neutralize any spills.
Troubleshooting Guide
Problem: Low or No Yield of this compound
This is a common issue, particularly given the reduced nucleophilicity of the starting material, 2-chloroaniline, due to the electron-withdrawing nature of the chlorine substituent.
dot
Caption: Troubleshooting workflow for low isothiocyanate yield.
-
Possible Cause 1: Poor Reagent Quality or Incorrect Stoichiometry.
-
Solution: Ensure that the 2-chloroaniline is pure and dry. Use freshly distilled or high-purity carbon disulfide (for dithiocarbamate methods) or thiophosgene. Verify the molar ratios of all reactants and reagents. Moisture can significantly interfere with the reaction, leading to hydrolysis and side product formation.[5]
-
-
Possible Cause 2: Suboptimal Reaction Conditions.
-
Solution: The reaction temperature and time are critical. For electron-deficient anilines like 2-chloroaniline, higher temperatures and longer reaction times may be necessary to drive the reaction to completion.[5] Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint and avoid degradation of the product.
-
-
Possible Cause 3: Low Reactivity of 2-Chloroaniline.
-
Solution: The electron-withdrawing effect of the chlorine atom decreases the nucleophilicity of the amine. To overcome this, consider using a stronger base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), especially in the dithiocarbamate method.[5] For the thiophosgene method, ensuring vigorous stirring can improve the reaction rate.[6]
-
-
Possible Cause 4: Inefficient Desulfurization (Dithiocarbamate Method).
-
Solution: The choice of desulfurizing agent is crucial. While many exist, some may not be effective for electron-deficient aryl dithiocarbamates.[3] Reagents like cyanuric chloride or tosyl chloride are often effective.[2] Ensure the complete formation of the dithiocarbamate salt before adding the desulfurizing agent.
-
Problem: The Major Product is N,N'-bis(2-chlorophenyl)thiourea.
This is the most common side product, arising from the reaction between the desired isothiocyanate and the starting amine.
-
Possible Cause 1: Excess 2-Chloroaniline.
-
Solution: Carefully control the stoichiometry. A slight excess of the thiocarbonylating agent (e.g., thiophosgene) can help ensure full consumption of the starting amine. In the thiophosgene method, slow addition of the amine to the thiophosgene solution is recommended.[6]
-
-
Possible Cause 2: Slow Reaction Rate.
-
Solution: If the conversion of the amine is slow, the product has more time to react with the remaining starting material. Optimizing conditions to accelerate the main reaction (e.g., appropriate temperature, catalyst, or base) can minimize the formation of the thiourea byproduct.
-
Problem: Difficulty in Purifying the Final Product.
This compound is often a liquid or low-melting solid, and purification can be challenging, especially if significant amounts of thiourea are present.
-
Possible Cause 1: Contamination with Thiourea.
-
Solution: N,N'-bis(2-chlorophenyl)thiourea is a solid and generally has much lower solubility in non-polar solvents than the isothiocyanate. Purification can often be achieved by dissolving the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and filtering off the insoluble thiourea. Alternatively, column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is effective.
-
-
Possible Cause 2: Residual Starting Material.
-
Solution: Unreacted 2-chloroaniline can be removed by washing the crude product with a dilute acid solution (e.g., 1M HCl). The amine will form a water-soluble salt and be extracted into the aqueous phase, leaving the isothiocyanate in the organic layer.
-
-
Possible Cause 3: Oily Product.
-
Solution: If the product is an oil, purification is typically performed by vacuum distillation or column chromatography. For the thiophosgene method, steam distillation has been shown to be an effective purification technique for similar compounds.[6]
-
Data Summary
While specific comparative data for this compound is limited, the following table summarizes yields for various aryl isothiocyanates synthesized using different methods, which can serve as a benchmark.
| Starting Amine | Method | Reagents | Conditions | Yield (%) | Reference |
| p-Chloroaniline | Thiophosgene | Thiophosgene, Water | Vigorous stirring, Steam Distillation | 72-81 | Organic Syntheses[6] |
| 4-Chloroaniline | Dithiocarbamate | CS₂, K₂CO₃, TCT, DMF/H₂O | 40 °C | 93 | Beilstein J. Org. Chem. |
| Aniline | Dithiocarbamate | CS₂, Et₃N, Tosyl Chloride | CH₂Cl₂ | 95 | J. Org. Chem. |
| Electron-deficient anilines | One-pot | Phenyl chlorothionoformate, NaOH | Two-step process | up to 99 | Synthesis[7] |
| Various aryl amines | Dithiocarbamate | CS₂, NaOH, CH₃CN | Room Temp, 9h | 70-78 | Taylor & Francis |
Experimental Protocols
Protocol 1: Synthesis via Thiophosgene (Adapted from Organic Syntheses)
This protocol is adapted from the synthesis of p-chlorophenyl isothiocyanate and is applicable to the 2-chloro isomer.[6]
dot
References
- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiocyanate synthesis [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
How to improve the yield of thiourea synthesis with 2-Chlorophenyl isothiocyanate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of thiourea (B124793) derivatives using 2-chlorophenyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of thiourea from this compound and an amine?
The synthesis of N,N'-disubstituted thioureas from an isothiocyanate and a primary or secondary amine is a straightforward and generally high-yielding nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate. This forms a zwitterionic intermediate which then undergoes a proton transfer to yield the final neutral thiourea product. Due to its efficiency and simplicity, this reaction is often referred to as a "click-type" reaction.[1]
Q2: What are the typical solvents and temperatures used for this reaction?
The reaction is versatile and can be performed under various conditions. Common solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetone, and alcohols like ethanol. Temperatures can range from room temperature to reflux, depending on the reactivity of the starting materials. Many reactions proceed smoothly at room temperature within a few hours. Solvent-free methods, such as manual grinding or automated ball milling, have also proven highly effective, often providing quantitative yields in minutes.
Q3: How do the electronic effects of the substituents on the amine reactant affect the reaction rate and yield?
The electronic properties of the amine significantly influence the reaction rate.
-
Electron-donating groups (EDGs) on the amine increase its nucleophilicity, leading to a faster reaction.
-
Electron-withdrawing groups (EWGs) on the amine decrease its nucleophilicity, resulting in a slower reaction. For instance, reacting this compound with an aniline (B41778) bearing a strong EWG may require longer reaction times or heating to achieve a good yield.
Q4: Can I use secondary amines for this synthesis?
Yes, secondary amines can be used to synthesize trisubstituted thioureas. However, steric hindrance can play a more significant role, potentially slowing down the reaction compared to primary amines.
Q5: My crude product is an oil and will not crystallize. How can I purify it?
Not all thiourea derivatives are crystalline solids at room temperature, and impurities can inhibit crystallization.
-
Column Chromatography: This is the most reliable method for purifying non-crystalline or oily products. A silica (B1680970) gel column with a gradient of ethyl acetate (B1210297) in hexane (B92381) is a common choice.
-
Trituration: If the oil is viscous, stirring it vigorously with a non-polar solvent like hexane or a mixture of ether/hexane can sometimes induce crystallization by washing away impurities.
Troubleshooting Guide
Low or No Product Yield
A low yield is one of the most common issues encountered in thiourea synthesis. The following guide provides a systematic approach to diagnosing and resolving the problem.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of this compound | Use freshly prepared or purified isothiocyanate. Store in a cool, dark, and dry environment. | Improved yield and reduction of side products from isothiocyanate decomposition. |
| Low Nucleophilicity of the Amine | For amines with strong electron-withdrawing groups, consider increasing the reaction temperature or using a catalyst. The addition of a non-nucleophilic base, such as triethylamine, can also activate the amine. | Enhanced reaction rate and higher yield. |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective in overcoming steric barriers. | Increased conversion to the desired thiourea product. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider the points above or adding a slight excess of the more stable reactant. | Drive the reaction to completion. |
| Product Loss During Workup/Purification | Check for product solubility in the aqueous phase during extraction. Optimize the solvent system for recrystallization to minimize loss. If the product is an oil, consider purification by column chromatography. | Improved isolated yield. |
Unexpected Byproducts
| Side Reaction | Cause | Minimization Strategy |
| Formation of Symmetrical Thiourea | If synthesizing an unsymmetrical thiourea via an in-situ generated isothiocyanate, the intermediate may react with the starting amine. | Use a two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine. Carefully control the stoichiometry. |
| Hydrolysis of Thiourea | Presence of water, especially under acidic or basic conditions and elevated temperatures. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction parameters is crucial for maximizing the yield of thiourea synthesis. The following tables summarize the general impact of different conditions. While specific quantitative data for this compound is limited in the literature, these trends are generally applicable.
Table 1: Effect of Amine Substituents on Reaction Rate
| Amine Substituent | Electronic Effect | Nucleophilicity | Expected Reaction Rate |
| -OCH₃, -CH₃ | Electron-Donating (EDG) | High | Fast |
| -H | Neutral | Moderate | Moderate |
| -Cl, -Br | Electron-Withdrawing (EWG) | Low | Slow |
| -NO₂ | Strongly Electron-Withdrawing (EWG) | Very Low | Very Slow |
Table 2: General Effect of Solvents on Thiourea Synthesis
| Solvent | Polarity | Typical Reaction Conditions | Notes |
| Dichloromethane (DCM) | Polar Aprotic | Room Temperature | Good for a wide range of amines. |
| Tetrahydrofuran (THF) | Polar Aprotic | Room Temperature to Reflux | Commonly used, good solubility for many reactants. |
| Acetone | Polar Aprotic | Room Temperature to Reflux | Can also be used effectively. |
| Ethanol | Polar Protic | Room Temperature to Reflux | Generally good, but can potentially react with the isothiocyanate under certain conditions. |
| Solvent-free (Grinding) | N/A | Room Temperature | Can lead to very high yields in short reaction times.[1] |
Experimental Protocols
Protocol 1: General Synthesis of an N-Aryl-N'-(2-chlorophenyl)thiourea in Solution
This protocol provides a representative procedure for a standard solution-phase synthesis.
Materials:
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This compound (1.0 mmol)
-
Substituted Aniline (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 mmol) in anhydrous THF (10 mL).
-
To this solution, add this compound (1.0 mmol) at room temperature with stirring.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., with a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 1-2 hours. For less reactive anilines, heating to reflux may be necessary.
-
Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), remove the solvent under reduced pressure using a rotary evaporator.
-
If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Protocol 2: Purification by Recrystallization
This is a general procedure for purifying a solid thiourea product.
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to form a slurry.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Mandatory Visualizations
Reaction Mechanism of Thiourea Synthesis
Caption: General reaction mechanism for thiourea synthesis.
Experimental Workflow for Thiourea Synthesis
Caption: A typical experimental workflow for thiourea synthesis.
References
Stability of 2-Chlorophenyl isothiocyanate under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Chlorophenyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No: 2740-81-0) is an aromatic isothiocyanate featuring a chlorine atom at the ortho-position of the phenyl ring.[1][2][3][4] Its primary use is as a reagent in organic synthesis, particularly for the preparation of N,N'-disubstituted thioureas, which are precursors to various pharmaceutical intermediates and biologically active compounds.[1][2] The isothiocyanate group is highly electrophilic, making it reactive towards a wide range of nucleophiles.
Q2: What are the recommended storage conditions for this compound?
To ensure its stability and reactivity, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[5] It is sensitive to moisture and can degrade over time, so it is crucial to keep the container tightly sealed.[5]
Q3: What are the main factors affecting the stability of this compound in a reaction?
The stability of this compound can be influenced by several factors:
-
pH: Isothiocyanates are generally more stable in acidic conditions and less stable in neutral to basic conditions, where they are more susceptible to hydrolysis.[6]
-
Temperature: Elevated temperatures can accelerate degradation and side reactions. Reactions should be conducted at the lowest effective temperature.
-
Moisture: Water can hydrolyze the isothiocyanate group to form an unstable carbamic acid, which then decomposes to the corresponding amine (2-chloroaniline).[7]
-
Nucleophiles: The presence of strong nucleophiles, even in trace amounts, can lead to the consumption of the isothiocyanate.
Q4: How does the chlorine substituent affect the reactivity of this compound compared to phenyl isothiocyanate?
The chlorine atom is an electron-withdrawing group, which increases the electrophilicity of the isothiocyanate carbon atom.[6] This generally makes this compound more reactive towards nucleophiles compared to the unsubstituted phenyl isothiocyanate.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Thiourea (B124793) Synthesis
Symptoms:
-
TLC analysis shows a significant amount of unreacted amine starting material.
-
The isolated product mass is much lower than the theoretical yield.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Degraded this compound | Use a fresh bottle of the reagent or purify the existing stock. Ensure it has been stored under proper conditions (cool, dry, inert atmosphere).[5] |
| Insufficient Reagent | Use a slight excess (1.05-1.1 equivalents) of this compound to ensure complete consumption of the amine. |
| Low Nucleophilicity of the Amine | For weakly nucleophilic (electron-poor) or sterically hindered amines, increase the reaction temperature or prolong the reaction time. The use of a non-nucleophilic base (e.g., triethylamine) can also catalyze the reaction.[5] |
| Moisture Contamination | Ensure all glassware is oven-dried and use anhydrous solvents. Handle this compound under an inert atmosphere.[5] |
Issue 2: Formation of Unexpected Side Products
Symptoms:
-
TLC analysis shows multiple spots in addition to the starting materials and the desired product.
-
NMR of the crude product shows unexpected signals.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Formation of Symmetrical Thiourea | This can occur if the reaction of the amine with carbon disulfide (an alternative route to thioureas) is incomplete, leading to the reaction of the amine with the in-situ generated isothiocyanate.[8] When synthesizing unsymmetrical thioureas, ensure the isothiocyanate is formed completely before adding the second amine.[8] |
| Hydrolysis of this compound | The presence of water can lead to the formation of 2-chloroaniline, which can then react with the isothiocyanate to form a symmetrical thiourea. Use anhydrous conditions.[8] |
| Reaction with Solvent | Protic solvents like alcohols can react with the isothiocyanate to form thiocarbamates. Use aprotic solvents such as THF, acetone, or dichloromethane.[9] |
Stability of this compound: A Qualitative Guide
The following tables provide a general overview of the expected stability of this compound under various conditions, based on the known chemistry of aryl isothiocyanates.
Table 1: Stability in Different Solvents
| Solvent Type | Examples | Expected Stability | Notes |
| Aprotic, Non-polar | Hexane (B92381), Toluene | High | Good choice for long-term storage of solutions. |
| Aprotic, Polar | THF, Acetone, Acetonitrile, DMF | Moderate | Generally stable, but DMF should be used with caution as it can contain amine impurities. |
| Protic, Non-nucleophilic | tert-Butanol | Moderate | Can be used as a solvent for reactions with amines.[10] |
| Protic, Nucleophilic | Methanol, Ethanol, Water | Low | Will react with the isothiocyanate, especially at elevated temperatures, to form thiocarbamates or undergo hydrolysis.[9] |
Table 2: Stability at Different pH and Temperatures
| pH Range | Temperature | Expected Stability | Primary Degradation Pathway |
| Acidic (pH < 5) | Room Temperature | High | Hydrolysis is slow.[7] |
| Acidic (pH < 5) | Elevated Temperature | Moderate | Hydrolysis rate increases with temperature. |
| Neutral (pH 6-8) | Room Temperature | Moderate | Susceptible to hydrolysis and reaction with nucleophiles. |
| Neutral (pH 6-8) | Elevated Temperature | Low | Degradation is significantly accelerated.[6] |
| Basic (pH > 8) | Room Temperature | Low | Rapid hydrolysis occurs.[11] |
| Basic (pH > 8) | Elevated Temperature | Very Low | Very rapid degradation. |
Experimental Protocols
Protocol 1: Synthesis of an N-Aryl-N'-alkyl Thiourea
This protocol describes a general procedure for the reaction of this compound with a primary aliphatic amine.
Materials:
-
This compound
-
Primary aliphatic amine (e.g., propylamine)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 mmol) in anhydrous THF (10 mL).
-
To this solution, add this compound (1.05 mmol, 1.05 equivalents) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the amine spot on TLC), remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.
Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
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Capillary spotters
-
UV lamp
Procedure:
-
Prepare a developing chamber with the chosen eluent.
-
On the baseline of a TLC plate, spot the starting amine, the reaction mixture, and a co-spot (starting amine and reaction mixture spotted on the same point).[12][13]
-
Place the TLC plate in the developing chamber and allow the eluent to ascend.
-
Once the solvent front is near the top of the plate, remove it and visualize the spots under a UV lamp.
-
The reaction is complete when the spot corresponding to the starting amine is no longer visible in the reaction mixture lane.[13]
Visualizations
Caption: Experimental workflow for thiourea synthesis.
Caption: Factors influencing the stability of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 2740-81-0 [chemicalbook.com]
- 3. This compound | 2740-81-0 | TCI EUROPE N.V. [tcichemicals.com]
- 4. shop.bio-connect.nl [shop.bio-connect.nl]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chromatography [chem.rochester.edu]
- 13. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Troubleshooting guide for incomplete reactions of 2-Chlorophenyl isothiocyanate
Technical Support Center: 2-Chlorophenyl Isothiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction with this compound is incomplete, and I still see starting amine on my TLC. What are the likely causes and how can I resolve this?
A1: An incomplete reaction is a common issue and can often be attributed to the following factors:
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Insufficient Reactivity of the Amine: The nucleophilicity of the amine is a critical factor.
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Aromatic vs. Aliphatic Amines: Aromatic amines are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Reactions with aromatic amines may require more forcing conditions.[1]
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Steric Hindrance: Sterically hindered amines, such as those with bulky substituents near the amino group, will react more slowly.
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Electronic Effects: Electron-withdrawing groups on the amine will decrease its nucleophilicity, slowing down the reaction. Conversely, electron-donating groups will increase reactivity.[2]
-
-
Inadequate Reaction Conditions:
-
Temperature: For less reactive amines, increasing the reaction temperature is often effective. Refluxing the reaction mixture can help drive it to completion.[3]
-
Reaction Time: Some reactions may require extended periods to go to completion. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC).
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Solvent: The choice of solvent can influence the reaction rate. Common solvents for this reaction include acetone (B3395972), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF).[2] For less reactive systems, a higher boiling point solvent that allows for heating might be necessary.
-
Troubleshooting Steps:
-
Increase Temperature: If the reaction is sluggish at room temperature, gradually increase the heat and monitor the progress by TLC.
-
Extend Reaction Time: Allow the reaction to stir for a longer period (e.g., 24 hours) before concluding it is incomplete.
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Use a Catalyst: The addition of a non-nucleophilic base, such as triethylamine (B128534) (TEA), can sometimes facilitate the reaction, particularly if the amine starting material is an amine salt.
-
Check Reagent Quality: Ensure the this compound and the amine are pure and dry. Isothiocyanates can be sensitive to moisture.
Q2: I am observing an unexpected side product in my reaction. What could it be?
A2: The formation of side products can complicate your synthesis. Here are a few possibilities:
-
Symmetrical Thiourea (B124793) (from the amine): If the reaction conditions are not optimal, or if there is an issue with the stoichiometry, the starting amine can react with a byproduct to form a symmetrical N,N'-disubstituted thiourea.
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Intramolecular Cyclization: The presence of the ortho-chloro group on the phenyl ring of the thiourea product introduces the possibility of intramolecular cyclization, especially under basic conditions or at elevated temperatures, to form a benzothiazole (B30560) derivative. While not extensively documented for this specific compound, it is a known reaction for similarly substituted thioureas.[4]
-
Reaction with Solvent: If you are using a nucleophilic solvent (e.g., an alcohol), it could potentially react with the isothiocyanate, although this is generally much slower than the reaction with an amine.
Troubleshooting Steps:
-
Characterize the Byproduct: Isolate the side product and characterize it using techniques like NMR and Mass Spectrometry to confirm its structure.
-
Modify Reaction Conditions: If cyclization is suspected, try running the reaction at a lower temperature or for a shorter duration. Also, be mindful of the basicity of the reaction medium during workup.
-
Purification: Utilize column chromatography to separate the desired product from the side products.
Q3: How do the electronic and steric effects of the 2-chloro substituent influence the reaction?
A3: The 2-chloro substituent has two main effects on the reactivity of the isothiocyanate:
-
Electronic Effect: The chlorine atom is an electron-withdrawing group, which increases the electrophilicity of the central carbon atom of the isothiocyanate group (-N=C=S). This makes it more susceptible to nucleophilic attack by the amine, thus increasing the reaction rate compared to an unsubstituted phenyl isothiocyanate.[2][5]
-
Steric Effect: The presence of the chlorine atom in the ortho position can introduce steric hindrance, which may slightly hinder the approach of the nucleophilic amine to the reactive center. This effect is more pronounced with bulky amines.
In most cases, the activating electronic effect of the chloro group is expected to outweigh the minor steric hindrance, leading to a relatively facile reaction.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of thiourea derivatives from substituted phenyl isothiocyanates and amines.
| This compound Reactant | Amine Reactant | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| This compound | Substituted aminobenzenesulfonamide | Acetone | Reflux | 10 | ~85 | [3] |
| Phenyl isothiocyanate | Aromatic Amine | tert-butanol | Reflux | Not Specified | >70 | |
| Phenyl isothiocyanate | N-monosubstituted piperazine | Dichloromethane | Room Temp | Not Specified | >70 |
Experimental Protocols
General Procedure for the Synthesis of N-(2-Chlorophenyl)-N'-(aryl)thiourea [3]
This protocol provides a general method for the synthesis of a thiourea derivative from this compound and an aromatic amine.
Materials:
-
This compound (1.0 mmol)
-
Substituted aromatic amine (1.0 mmol)
-
Anhydrous Acetone (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of the substituted aromatic amine (1.0 mmol) in anhydrous acetone (10 mL) in a round-bottom flask, add this compound (1.0 mmol).
-
Stir the resulting mixture at room temperature for 10 minutes.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 10 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica (B1680970) gel.
Mandatory Visualization
Below is a troubleshooting workflow for incomplete reactions of this compound.
Caption: Troubleshooting workflow for incomplete reactions.
References
Optimizing reaction temperature for 2-Chlorophenyl isothiocyanate and amine coupling
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction temperature for the coupling of 2-chlorophenyl isothiocyanate and various amines to synthesize N,N'-disubstituted thioureas.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction between this compound and an amine?
The reaction is a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group. This forms a thiourea (B124793) derivative. The reaction is typically efficient and straightforward.
Q2: What are the key factors influencing the reaction rate and yield?
Several factors can affect the outcome of the coupling reaction:
-
Nucleophilicity of the Amine: Amines with electron-donating groups are more nucleophilic and react faster. Aromatic amines are generally less reactive than aliphatic amines.
-
Steric Hindrance: Bulky groups on either the amine or the isothiocyanate can slow down the reaction.
-
Reaction Temperature: Higher temperatures generally increase the reaction rate, but can also lead to the formation of side products if excessive.
-
Solvent: Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) are commonly used.
-
Concentration: The concentration of reactants can influence the reaction rate.
Q3: At what temperature should I run my reaction?
The optimal temperature depends on the specific amine being used. For many primary and secondary aliphatic amines, the reaction proceeds smoothly at room temperature. For less reactive amines, such as anilines with electron-withdrawing groups, heating the reaction mixture may be necessary to achieve a reasonable reaction rate and yield. It is often recommended to start the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating can be applied.
Q4: What are common side reactions, and how can they be minimized?
A common side reaction is the formation of symmetrical thioureas if the isothiocyanate reacts with the starting amine used to generate it (in a one-pot, two-step synthesis). To avoid this, it is crucial to ensure the complete formation of the isothiocyanate before adding the second amine. Hydrolysis of the thiourea product can also occur in the presence of water, especially under acidic or basic conditions and at elevated temperatures. Therefore, using anhydrous conditions is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Low Reactivity of Amine: The amine is weakly nucleophilic (e.g., an aniline (B41778) with strong electron-withdrawing groups). | Increase the reaction temperature. Consider heating the reaction to reflux. The addition of a non-nucleophilic base like triethylamine (B128534) can also activate the amine. |
| Steric Hindrance: Bulky substituents on the amine or isothiocyanate are impeding the reaction. | Increase the reaction temperature and/or prolong the reaction time. Microwave irradiation can sometimes be effective in overcoming steric barriers. | |
| Degradation of this compound: The isothiocyanate may be old or has been improperly stored. | Use freshly prepared or purified this compound. Store it in a cool, dark, and dry place. | |
| Reaction is Very Slow | Poor Reactivity of Reactants: A combination of a weakly nucleophilic amine and the moderately electrophilic this compound. | Gently heat the reaction mixture and monitor by TLC. If the reaction is being run at room temperature, try heating to 40-50°C or to the reflux temperature of the chosen solvent. |
| Formation of Multiple Products | Side Reactions: Excessive heat can lead to the formation of byproducts. | If heating, try to maintain the lowest temperature necessary for the reaction to proceed at a reasonable rate. Monitor the reaction by TLC to avoid prolonged heating after the starting materials have been consumed. |
| Impure Starting Materials: Impurities in the amine or isothiocyanate can lead to side reactions. | Ensure the purity of your starting materials before beginning the reaction. | |
| Product is an Oil and Difficult to Purify | Product is not a Solid at Room Temperature: Not all thiourea derivatives are crystalline. | Purify the product using silica (B1680970) gel column chromatography. A common eluent system is a gradient of ethyl acetate (B1210297) in hexane. |
| Impurities Inhibiting Crystallization: The presence of impurities can prevent an otherwise solid product from crystallizing. | Attempt to purify by column chromatography. Alternatively, trituration (stirring the oil vigorously with a poor solvent like hexane) can sometimes induce crystallization. |
Data Presentation
The following table provides illustrative data on the effect of reaction temperature on the yield of a representative reaction between this compound and a primary amine (e.g., aniline) in a solvent like THF.
Note: These values are representative examples to illustrate the general principle of temperature optimization and are not from a specific experimental study.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | 25 (Room Temp.) | 24 | 65 | Reaction is slow, starting material still present after 24h. |
| 2 | 40 | 12 | 85 | Faster reaction rate with good yield. |
| 3 | 66 (Reflux in THF) | 4 | 92 | Reaction goes to completion quickly with high yield. |
| 4 | 80 (Reflux in Acetonitrile) | 4 | 88 | Slight increase in colored impurities observed. |
Experimental Protocols
General Protocol for the Synthesis of N-(2-chlorophenyl)-N'-arylthiourea
This protocol describes a general procedure for the reaction of this compound with a primary amine in solution.
Materials:
-
This compound (1.0 mmol)
-
Substituted primary amine (1.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
TLC plates (silica gel)
-
Developing chamber
-
UV lamp
Procedure:
-
To a solution of the primary amine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask, add this compound (1.0 mmol) at room temperature under an inert atmosphere.
-
Stir the resulting mixture at room temperature.
-
Monitor the progress of the reaction by TLC. A suitable mobile phase is a mixture of ethyl acetate and hexane. The starting materials and the product should have different Rf values.
-
If the reaction is slow at room temperature, gently heat the mixture to reflux and continue to monitor by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Workflow for the synthesis of thiourea from this compound and an amine.
Caption: A logical guide for troubleshooting low product yield in the coupling reaction.
Technical Support Center: Removal of Unreacted 2-Chlorophenyl Isothiocyanate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the effective removal of unreacted 2-Chlorophenyl isothiocyanate from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method to remove excess this compound?
A1: The most common method is to "quench" the excess isothiocyanate by converting it into a corresponding thiourea (B124793) derivative. This is achieved by adding a simple primary or secondary amine (like propylamine (B44156) or diethylamine) or even ammonia (B1221849) to the reaction mixture.[1] The resulting thiourea is typically more polar and has different solubility properties than the starting isothiocyanate, making it easier to remove through a subsequent aqueous extraction or flash chromatography.
Q2: Can I remove this compound simply by washing the reaction mixture with water or brine?
A2: It is unlikely that a simple aqueous wash will be effective. This compound is an oily, relatively non-polar organic compound with low water solubility. While washing may remove some highly polar impurities, the isothiocyanate will predominantly remain in the organic layer.[2][3] Isothiocyanates can also be unstable in aqueous media, especially under basic or acidic conditions, which could lead to undesired byproducts.[4][5][6]
Q3: Is purification by silica (B1680970) gel column chromatography a good option for my product?
A3: Yes, flash column chromatography is a very effective method for separating your desired product from unreacted this compound and its quenched thiourea derivatives, provided your product has a different polarity.[7] However, some isothiocyanates can be unstable on silica gel. It is advisable to perform a quick TLC analysis first and not to leave the compound on the column for an extended period.[8]
Q4: What are scavenger resins and are they suitable for this purpose?
A4: Scavenger resins are solid-supported reagents designed to react selectively with and remove specific types of molecules from a solution.[9] Amine-functionalized silica or polystyrene resins are highly effective for removing excess electrophiles like isothiocyanates. The key advantage is the simplicity of the work-up: the resin is added to the reaction mixture, stirred, and then simply filtered off, leaving a clean solution of your product.[10] This method avoids aqueous extractions and can be highly efficient.
Troubleshooting Guide
Problem: After quenching and aqueous work-up, I still see unreacted isothiocyanate in my product via TLC/NMR.
-
Possible Cause 1: Incomplete Quenching. You may not have used a sufficient excess of the quenching amine, or the reaction time was too short.
-
Solution: Ensure you use at least 2-3 equivalents of the quenching agent relative to the excess isothiocyanate. Allow the quench reaction to stir for at least 1-2 hours at room temperature to ensure completion.[7]
-
Possible Cause 2: Inefficient Extraction. The resulting thiourea derivative might have a polarity that is too similar to your product, leading to poor separation during the extractive work-up.
-
Solution: Try washing the organic layer with a dilute acid solution (e.g., 1M HCl) if your product is stable to acid. This can help protonate the thiourea and pull it into the aqueous layer. Alternatively, proceed to purification by column chromatography.[11]
Problem: My product seems to be degrading during silica gel chromatography.
-
Possible Cause: Product Instability. The slightly acidic nature of standard silica gel can cause decomposition of sensitive functional groups. Isothiocyanates themselves can sometimes degrade on silica.[8]
-
Solution 1: Minimize the time your compound spends on the column by using a slightly more polar solvent system to elute your product faster.
-
Solution 2: Deactivate the silica gel by pre-treating it with a base. This is commonly done by preparing the column slurry with the eluent containing a small amount of triethylamine (B128534) (~1%).
-
Solution 3: Consider an alternative purification method, such as preparative HPLC or using a different stationary phase like alumina.
Problem: I have formed a stable emulsion during the extractive work-up.
-
Possible Cause: High concentrations of polar organic solvents (like THF or DMF) or salts can lead to the formation of emulsions.[12][13]
-
Solution 1: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and often helps to break the emulsion.
-
Solution 2: If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.
-
Solution 3: For future experiments, if practical, remove the reaction solvent (e.g., THF) on a rotary evaporator before performing the aqueous work-up.[12]
Comparison of Removal Methods
The following table provides a qualitative and illustrative quantitative comparison of common methods for removing unreacted this compound. Actual results will vary based on the specific reaction, product properties, and scale.
| Method | Principle | Typical Purity | Product Recovery | Scalability | Key Advantage | Key Disadvantage |
| Quenching + Extraction | Chemical conversion to a polar thiourea, followed by liquid-liquid extraction. | 85-95% | Good to Excellent | Excellent | Simple, inexpensive, and highly scalable. | May not be effective if product and thiourea have similar solubility. |
| Flash Chromatography | Separation based on differential adsorption to a solid phase (e.g., silica gel). | >98% | Good | Good (up to kg scale) | High purity achievable for a wide range of products. | Can be time-consuming; potential for product loss or degradation on the column.[8] |
| Scavenger Resins | Covalent capture of the isothiocyanate onto a solid-supported amine. | >99% | Excellent | Excellent | Extremely clean work-up (filtration only); high selectivity.[10] | Higher initial cost compared to simple quenching agents. |
| Distillation | Separation based on differences in boiling points. | Variable | Variable | Good | Effective for non-heat sensitive, volatile products. | Product must be thermally stable; not suitable for non-volatile products. |
Detailed Experimental Protocols
Method 1: Quenching with an Amine and Extractive Work-up
This protocol is a general procedure for quenching excess this compound and removing the resulting thiourea by extraction.
-
Reaction Quenching:
-
Once the primary reaction is complete (as determined by TLC or other monitoring), cool the reaction mixture to room temperature.
-
Add a primary or secondary amine (e.g., n-propylamine, 2-3 equivalents relative to the initial excess of isothiocyanate) to the stirred reaction mixture.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete conversion of the isothiocyanate to the corresponding thiourea.
-
-
Extractive Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
1M HCl (2x) to remove the excess amine and the basic thiourea derivative.
-
Saturated aqueous sodium bicarbonate (1x) to neutralize any remaining acid.
-
Brine (1x) to remove the bulk of the water.[14]
-
-
Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.
-
Method 2: Removal using a Scavenger Resin
This protocol describes the use of a commercially available amine-functionalized resin to remove excess isothiocyanate.
-
Resin Selection: Choose an amine-functionalized resin (e.g., aminopropyl-functionalized silica gel or macroporous polystyrene amine resin).
-
Scavenging Procedure:
-
Once the primary reaction is complete, add the scavenger resin to the reaction mixture (typically 3-5 equivalents relative to the excess isothiocyanate).
-
Stir the resulting slurry at room temperature. The reaction time can vary from 2 to 24 hours depending on the resin and the concentration of the isothiocyanate. Monitor the removal of the isothiocyanate spot by TLC.
-
Once the scavenging is complete, remove the resin by filtration.
-
Wash the filtered resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Visual Guides
Chemical Reaction and Experimental Workflows
Caption: Quenching reaction to form a more polar thiourea.
Caption: Decision tree for selecting a purification method.
Caption: Flowchart for troubleshooting common purification issues.
References
- 1. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 3. [PDF] Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems | Semantic Scholar [semanticscholar.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. thaiscience.info [thaiscience.info]
- 7. benchchem.com [benchchem.com]
- 8. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
Impact of solvent choice on the reactivity of 2-Chlorophenyl isothiocyanate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of solvent choice on the reactivity of 2-Chlorophenyl isothiocyanate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reaction rate of this compound with nucleophiles?
A1: The solvent plays a crucial role in determining the reaction rate by influencing the solvation of both the reactants and the transition state. The reactivity of isothiocyanates is generally influenced by the electronic and steric properties of the substituent group.[1] For reactions involving charged nucleophiles, polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) often lead to faster reaction rates compared to polar protic solvents (e.g., water, ethanol). This is because polar protic solvents can solvate the nucleophile through hydrogen bonding, which stabilizes it and reduces its nucleophilicity, thus slowing down the reaction.[2] In contrast, polar aprotic solvents solvate cations more effectively than anions, leaving the nucleophile "naked" and more reactive.
Q2: What are the most common solvents used for reactions with this compound?
A2: Common solvents for reactions involving isothiocyanates include acetonitrile (B52724) (MeCN), tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), diethyl ether, and iso-octane.[3][4] The choice depends on the specific nucleophile, reaction temperature, and solubility of the reactants. For the synthesis of the related 4-chlorophenyl isothiocyanate, solvent systems such as water, acetonitrile/water, N,N-dimethylacetamide (DMAc)/water, and N,N-dimethylformamide (DMF)/water have been utilized.[5]
Q3: Can the solvent react with this compound?
A3: While common aprotic solvents like DCM, THF, and acetonitrile are generally inert under typical reaction conditions, protic solvents such as alcohols and water can act as nucleophiles, especially at elevated temperatures or in the presence of a base. This can lead to the formation of thiocarbamate byproducts. It is crucial to use anhydrous solvents when side reactions with protic species are a concern.
Q4: How does the solubility of this compound in different solvents affect its reactivity?
A4: Poor solubility of either this compound or the nucleophile will lead to a heterogeneous reaction mixture, limiting the contact between reactants and resulting in a slower reaction rate and lower yields. Ensuring that all reactants are fully dissolved is a critical first step in optimizing a reaction. If solubility is an issue, a co-solvent system or a different solvent with better solubilizing properties should be considered.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Poor solubility of reactants. | - Ensure all starting materials are soluble in the chosen solvent at the reaction temperature.- Consider using a co-solvent or switching to a solvent with better solubilizing properties for all reactants. |
| Low nucleophilicity of the reacting partner. | - If using a polar protic solvent, consider switching to a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to enhance nucleophilicity.[2] | |
| Solvent interference. | - If using a protic solvent (e.g., ethanol (B145695), methanol), it may be competing as a nucleophile. Switch to an inert aprotic solvent like THF, DCM, or acetonitrile. | |
| Slow reaction rate | Inappropriate solvent polarity. | - For reactions with anionic nucleophiles, polar aprotic solvents generally accelerate the rate.- For reactions where a polar transition state is formed, a more polar solvent may increase the rate. |
| Low reaction temperature. | - Gently heating the reaction mixture can increase the rate, but be mindful of potential side reactions and the solvent's boiling point. | |
| Formation of side products | Reaction with a protic solvent. | - Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis or alcoholysis of the isothiocyanate. |
| Solvent-induced degradation. | - Some solvents can promote the decomposition of reactants or products. For instance, DMF can sometimes act as a nucleophile at higher temperatures.[2] If unexpected byproducts are observed, consider a more inert solvent like THF or toluene. | |
| Difficulty in product isolation/purification | High-boiling point solvent. | - If using a high-boiling point solvent like DMF or DMSO, removal under reduced pressure can be challenging. Consider extraction with a lower-boiling organic solvent if the product is soluble. |
| Product is soluble in the aqueous phase during workup. | - If a polar solvent is used, the product may have some water solubility. Saturate the aqueous layer with brine to decrease the polarity and back-extract with an organic solvent. |
Quantitative Data on Solvent Effects
Table 1: Effect of Solvent on the Yield of 4-Chlorophenyl Isothiocyanate [5]
| Solvent System (v/v) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
| H₂O | 20 | 56 | 50 |
| CH₃CN:H₂O (1:2) | 20 | 80 | 64 |
| DMAc:H₂O (1:2) | 6 | 91 | 86 |
| DMF:H₂O (1:2) | 6 | 98 | 91 |
| DMF:H₂O (1:4) | 6 | 98 | 92 |
| DMF:H₂O (1:6) | 10 | 90 | 80 |
Data from a study on the one-pot synthesis of isothiocyanates from amines.[5]
Experimental Protocols
General Protocol for the Reaction of this compound with a Primary Amine
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Primary amine
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., THF).
-
To the stirred solution, add this compound (1.05 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A typical mobile phase for analyzing the reaction would be a mixture of hexane (B92381) and ethyl acetate.
-
Once the reaction is complete (typically 1-3 hours), remove the solvent under reduced pressure.
-
The crude product, a substituted thiourea, can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) or by column chromatography on silica (B1680970) gel.
Visualizations
Caption: General experimental workflow for reacting this compound.
Caption: Troubleshooting decision tree for low reactivity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 3. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isothiourea Byproduct Formation
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of isothiourea byproducts in their chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is an isothiourea byproduct and why does it form?
A1: Isothiourea is an isomer of thiourea (B124793). Its formation as a byproduct typically occurs during reactions where a thiourea moiety is intended to be modified at a nitrogen atom (N-alkylation, N-acylation), but the reaction unexpectedly occurs at the sulfur atom (S-alkylation, S-acylation). Thiourea is an ambident nucleophile, meaning it has two nucleophilic centers: the sulfur atom and the nitrogen atoms. The sulfur atom is generally more nucleophilic (a "soft" nucleophile), making it the kinetically favored site of attack for many electrophiles, leading to the formation of an S-substituted isothiouronium salt.[1]
Q2: Under what conditions is isothiourea byproduct formation most common?
A2: The formation of isothiourea byproducts, specifically isothiouronium salts, is most common during the alkylation of thioureas.[1][2] Factors that favor the S-alkylation kinetic product include the use of soft electrophiles (like primary alkyl halides), non-polar solvents, and the absence of a strong base.
Q3: Can isothiourea byproducts revert to the desired N-substituted product?
A3: In some cases, the S-alkylation of thiourea can be reversible, and with heating or prolonged reaction times, the initially formed isothiouronium salt can rearrange to the more thermodynamically stable N-substituted thiourea. However, this is not always a reliable or efficient method for obtaining the desired product.
Q4: Are there any analytical techniques to easily identify isothiourea byproducts?
A4: Yes, isothiourea byproducts can be identified using standard analytical techniques. In ¹H NMR spectroscopy, the formation of an S-alkyl isothiouronium salt will result in a characteristic downfield shift of the protons on the carbon adjacent to the sulfur atom. ¹³C NMR will show a shift in the thiocarbonyl carbon signal. Mass spectrometry can also be used to identify the mass of the isothiourea byproduct.
Troubleshooting Guides
Problem: My reaction is producing a significant amount of isothiourea byproduct.
This is a common issue when attempting to perform N-alkylation or N-acylation of a thiourea derivative. The primary cause is the competing reactivity of the sulfur atom.
Troubleshooting Strategy 1: Modifying Reaction Conditions
| Parameter | Recommendation to Minimize S-Alkylation (Isothiourea Formation) | Rationale |
| Solvent | Use polar aprotic solvents such as DMF, DMSO, or acetonitrile. | Polar aprotic solvents can help to solvate the cation of the isothiouronium salt as it forms, potentially disfavoring its formation compared to the N-alkylated product. |
| Base | Employ a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate the thiourea nitrogen. | Deprotonation of the nitrogen atom increases its nucleophilicity, making it more competitive with the sulfur atom for reaction with the electrophile. |
| Temperature | Higher temperatures may favor the formation of the thermodynamically more stable N-alkylated product. | S-alkylation is often the kinetic product, while N-alkylation can be the thermodynamic product. Heating can sometimes promote rearrangement from the S- to the N-substituted isomer. However, this should be monitored carefully to avoid decomposition. |
| Electrophile | If possible, use a "harder" electrophile. | According to the Hard and Soft Acids and Bases (HSAB) principle, the softer sulfur nucleophile will react faster with softer electrophiles (e.g., primary alkyl halides). Harder electrophiles may show greater preference for the harder nitrogen nucleophile. |
Troubleshooting Strategy 2: Utilizing Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) can be an effective method to promote N-alkylation over S-alkylation.[3][4] A quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB) is used to transport the deprotonated thiourea anion from the solid or aqueous phase into the organic phase where the alkylating agent resides. This can enhance the reactivity of the nitrogen anion.
Quantitative Data on Byproduct Formation
The following table summarizes hypothetical yield data based on typical outcomes described in the literature when controlling for N- vs. S-alkylation of a generic N-arylthiourea.
| Reaction Conditions | Desired N-Alkyl Product Yield (%) | Isothiourea Byproduct Yield (%) |
| Toluene, Room Temperature, No Base | 10-20 | 80-90 |
| DMF, NaH, Room Temperature | 70-80 | 10-20 |
| Dichloromethane/Water, NaOH, TBAB (PTC) | 85-95 | <5 |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Isothiourea Byproduct Formation via Base-Promoted N-Alkylation
This protocol is a general guideline for the N-alkylation of a substituted thiourea, aiming to minimize the formation of the S-alkylated isothiourea byproduct.
Materials:
-
Substituted thiourea (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted thiourea.
-
Add anhydrous DMF to dissolve the thiourea.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Purification Strategy to Remove Isothiourea Byproducts
If isothiourea byproducts do form, they are typically salts and can sometimes be removed by an aqueous wash if the desired N-alkylated product has low water solubility.
Procedure:
-
After the reaction work-up, dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic solution with water or brine. The isothiouronium salt byproduct is likely to partition into the aqueous layer.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
-
Assess the purity of the product by TLC or NMR. If the salt is not fully removed, column chromatography is recommended.
Visual Guides
Caption: Mechanism of isothiourea byproduct formation.
Caption: Troubleshooting workflow for isothiourea byproduct formation.
References
Technical Support Center: Scaling Up Reactions with 2-Chlorophenyl Isothiocyanate
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the scale-up of chemical reactions involving 2-Chlorophenyl isothiocyanate.
Troubleshooting Guides
This section addresses specific issues that may be encountered when scaling up reactions with this compound, providing potential causes and recommended solutions.
Issue 1: Low or Inconsistent Product Yield
Q: We are experiencing a significant drop in yield when scaling up our reaction of this compound with a primary amine to produce a thiourea (B124793) derivative. What are the likely causes and how can we address them?
A: Low or inconsistent yields upon scale-up are a common challenge. Several factors, often minor on a small scale, can become significant at a larger scale.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) | Expected Outcome |
| Inadequate Temperature Control | Reactions involving isothiocyanates are often exothermic. On a larger scale, heat dissipation is less efficient, which can lead to localized overheating and byproduct formation.[1][2][3][4] Implement controlled, slow addition of the amine to the this compound solution.[1] Utilize a jacketed reactor with an efficient cooling system to maintain a consistent temperature.[1] Consider a semi-batch or continuous flow process for better thermal management.[1] | Improved reaction control, minimized side reactions, and consistent yield. |
| Poor Mixing and Mass Transfer | Inefficient stirring in larger reactors can lead to localized "hot spots" and areas of high concentration, promoting side reactions.[1][3] Ensure the stirring mechanism (e.g., overhead stirrer) is adequate for the vessel size and viscosity of the reaction mixture. Re-optimize agitation speed for the larger scale. | Homogeneous reaction mixture, improved heat and mass transfer, leading to a more uniform reaction and higher yield. |
| Moisture Contamination | This compound is moisture-sensitive and can hydrolyze.[5][6] Larger quantities of solvents and reagents increase the risk of introducing water. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Handle this compound under an inert atmosphere (e.g., nitrogen or argon).[5] | Reduced loss of the isothiocyanate to hydrolysis, leading to a higher yield of the desired thiourea product. |
| Incorrect Stoichiometry | While seemingly straightforward, ensuring the correct molar ratio on a large scale requires accurate weighing and dispensing of reagents. A slight excess (1.1 to 1.2 equivalents) of the isothiocyanate can sometimes drive the reaction to completion.[5] | Complete consumption of the limiting reagent (typically the amine), maximizing the theoretical yield. |
| Lower Purity of Reagents at Scale | The purity of bulk reagents may differ from smaller, high-purity batches. Impurities in either the this compound or the amine can interfere with the reaction.[1][2] Verify the purity of all starting materials before use. If necessary, purify the reagents on a larger scale. | Reduced side reactions and a cleaner reaction profile, resulting in a higher yield of the desired product. |
Issue 2: Formation of Impurities and Byproducts
Q: Upon scaling up, we are observing significant amounts of byproducts that were negligible on the lab scale. What are these impurities and how can we prevent their formation?
A: The formation of byproducts is often exacerbated by the challenges of heat and mass transfer at a larger scale.
Common Byproducts and Prevention Strategies:
| Byproduct | Formation Mechanism | Prevention Strategy |
| Symmetrical Thiourea | If the starting amine is primary, it can react with the initially formed thiourea product, especially under harsh conditions or if there is an excess of the amine.[5][7] | Use a slight excess of this compound to ensure the complete consumption of the amine. Optimize the reaction temperature to avoid conditions that promote this side reaction. |
| Urea (B33335) Derivatives | Hydrolysis of this compound by residual moisture forms an unstable carbamic acid, which can decompose and lead to the formation of urea byproducts.[1] | Strictly maintain anhydrous conditions throughout the process. Use dry solvents and handle reagents under an inert atmosphere.[5] |
| Degradation Products | The thiourea product or starting materials may degrade under prolonged exposure to high temperatures.[5] | Monitor the reaction progress closely (e.g., using TLC or HPLC) and stop the reaction once the starting material is consumed. Avoid unnecessarily long reaction times and excessive heat.[8] |
Issue 3: Difficulties in Product Isolation and Purification
Q: We are facing challenges with product purification at a larger scale. Column chromatography is no longer practical. What are alternative purification strategies?
A: Purification is a major bottleneck in scaling up chemical syntheses.[3] Strategies that are feasible on a gram scale may not be on a kilogram scale.
Purification Strategies for Large-Scale Synthesis:
| Purification Method | Description | Considerations |
| Recrystallization | This is a highly effective method for purifying solid products.[1][9] The crude product is dissolved in a suitable hot solvent and allowed to cool, causing the desired compound to crystallize out, leaving impurities in the solution. | Solvent selection is critical. A good solvent will dissolve the product well at high temperatures but poorly at low temperatures.[10] This method is often more cost-effective and scalable than chromatography. |
| Distillation | For liquid products, distillation can be an effective purification technique, separating compounds based on differences in their boiling points.[9][10] | This method is suitable for thermally stable compounds. Vacuum distillation can be used for high-boiling point compounds to avoid decomposition. |
| Liquid-Liquid Extraction | This technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an organic solvent and an aqueous solution).[10] It can be used to remove acidic or basic impurities. | The choice of solvents is crucial for efficient separation. This method is often used in the initial work-up procedure. |
| Slurrying | The crude solid product is stirred in a solvent in which it has low solubility, while the impurities are more soluble. The purified solid is then collected by filtration. | This is a simple and effective method for removing small amounts of highly soluble impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up reactions with this compound?
A1: The primary safety concern is the exothermic nature of the reaction between an amine and an isothiocyanate, which can lead to a runaway reaction if not properly controlled.[1][2] It is crucial to have a robust cooling system and to add reagents in a controlled manner.[1] Additionally, this compound is toxic and an irritant, so it should be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and eye protection.[6]
Q2: How can I effectively monitor the progress of the reaction on a large scale?
A2: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction's progress.[1][2] By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the product. This allows for the determination of the reaction endpoint, preventing the formation of degradation products due to prolonged reaction times.[8]
Q3: What are the ideal solvents for conducting reactions with this compound on a large scale?
A3: Common solvents for this type of reaction include acetone (B3395972), acetonitrile, and dichloromethane.[5] When scaling up, consider factors such as solvent toxicity, boiling point (for reflux and removal), and cost. The choice of solvent can significantly impact the reaction rate and yield.[5]
Q4: Can a catalyst be used to improve the reaction rate when scaling up?
A4: Yes, for less reactive or sterically hindered amines, a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine can be used as a catalyst to facilitate the reaction.[5] However, the use of a catalyst should be optimized at a small scale before implementing it in a large-scale reaction.
Experimental Protocols
General Protocol for the Synthesis of a Thiourea Derivative from this compound (Lab Scale)
This protocol describes a general procedure for the reaction of this compound with a primary amine to form a disubstituted thiourea.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetone or acetonitrile).
-
Addition of Isothiocyanate: To the stirred solution, add this compound (1.0-1.1 equivalents) dropwise at room temperature.[7]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the limiting reactant is no longer visible.[7] If the reaction is slow, gentle heating may be applied.[7]
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.[7]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[7]
Considerations for Scale-Up
When scaling up the above protocol, the following modifications should be considered:
-
Reaction Vessel: Use a jacketed reactor equipped with an overhead stirrer and a condenser.
-
Reagent Addition: Add the amine solution to the this compound solution (or vice versa, depending on the specific reaction) via an addition funnel at a controlled rate to manage the exotherm.
-
Temperature Control: Use a circulating bath connected to the jacket of the reactor to maintain a constant temperature.
-
Purification: Replace column chromatography with recrystallization or slurrying for product purification.
Visualizations
Troubleshooting Workflow for Low Product Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to 2-Chlorophenyl Isothiocyanate and 4-Chlorophenyl Isothiocyanate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, the selection of appropriate building blocks is paramount. Chlorophenyl isothiocyanates are versatile reagents widely employed in the synthesis of a variety of heterocyclic compounds and thiourea (B124793) derivatives, many of which exhibit significant biological activity. This guide provides an objective comparison of two common isomers, 2-chlorophenyl isothiocyanate and 4-chlorophenyl isothiocyanate, focusing on their performance in synthesis, supported by experimental data and detailed protocols.
Chemical Properties and Reactivity Profile
Both this compound and 4-chlorophenyl isothiocyanate are organosulfur compounds characterized by the presence of a reactive isothiocyanate (-N=C=S) group and a chlorine atom attached to the phenyl ring. The key difference lies in the position of the chlorine atom, which influences the electronic and steric properties of the molecule, thereby affecting its reactivity.
| Property | This compound | 4-Chlorophenyl Isothiocyanate |
| CAS Number | 2740-81-0 | 2131-55-7 |
| Molecular Formula | C₇H₄ClNS | C₇H₄ClNS |
| Molecular Weight | 169.63 g/mol | 169.63 g/mol |
| Appearance | Clear yellow liquid | White to light yellow crystalline solid |
| Boiling Point | 262 °C[1] | 135-136 °C at 24 mmHg[2] |
| Melting Point | Not applicable (liquid at room temp.) | 42-44 °C[2] |
The reactivity of isothiocyanates is primarily governed by the electrophilic carbon atom of the -N=C=S group, which is susceptible to nucleophilic attack by amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively.
The position of the chlorine atom on the phenyl ring plays a crucial role in modulating this reactivity:
-
4-Chlorophenyl Isothiocyanate (para-isomer): The chlorine atom at the para position exerts a -I (inductive) and +M (mesomeric) effect. The inductive effect withdraws electron density from the ring, making the isothiocyanate carbon slightly more electrophilic.
-
This compound (ortho-isomer): In addition to the electronic effects, the chlorine atom at the ortho position introduces significant steric hindrance around the isothiocyanate functional group. This steric bulk can impede the approach of nucleophiles, potentially leading to slower reaction rates compared to the para-isomer.
Performance in Synthesis: A Comparative Analysis
The differential reactivity of the two isomers can be observed in their performance in synthetic reactions, particularly in the formation of thiourea derivatives.
Synthesis of N-Benzoyl Thiourea Derivatives
A comparative study on the synthesis of N-benzoyl thiourea derivatives provides insight into the relative performance of the two isomers. The synthesis involves the reaction of benzoyl isothiocyanate with the corresponding chloroaniline.
| Product | Starting Isothiocyanate | Yield |
| N-(2-chlorophenyl)-N'-benzoyl thiourea | This compound | (Specific yield data not found in the provided search results) |
| N-(4-chlorophenyl)-N'-benzoyl thiourea | 4-Chlorophenyl isothiocyanate | (Specific yield data not found in the provided search results) |
While specific yield percentages from a direct comparative study were not available in the searched literature, the general principles of steric and electronic effects suggest that reactions involving the less sterically hindered 4-chlorophenyl isothiocyanate may proceed to higher yields or under milder conditions compared to the 2-chloro isomer.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of the isothiocyanates themselves and their subsequent reaction to form thiourea derivatives.
Synthesis of Chlorophenyl Isothiocyanates
A common method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with thiophosgene.
Protocol for the Synthesis of 4-Chlorophenyl Isothiocyanate:
Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
In a 5-liter crock or battery jar equipped with a powerful mechanical stirrer, place 3.5 liters of water and 249 g (165 cc, 2.16 moles) of thiophosgene.
-
While stirring vigorously, slowly add 255 g (2 moles) of p-chloroaniline over a period of about 30 minutes.
-
Continue stirring for an additional 30 minutes.
-
Separate the resulting dark brown oil and wash it with 50 cc of 10% hydrochloric acid.
-
Place the washed oil in a flask for steam distillation. Immerse the flask in an oil bath heated to 120°C and pass dry steam through the reaction mixture.
-
Discard the first few cubic centimeters of the distillate, which contain excess thiophosgene.
-
The isothiocyanate will distill over with the water as an oil that solidifies on cooling. The steam distillation typically takes about four hours.
-
Crystallize the crude product from two parts of ethyl alcohol at 50°C to obtain white needles of 4-chlorophenyl isothiocyanate. The expected yield is between 245–275 g (72–81% of the theoretical amount).[3]
A similar procedure can be adapted for the synthesis of this compound starting from 2-chloroaniline.
Synthesis of N,N'-Disubstituted Thiourea Derivatives
The reaction of a chlorophenyl isothiocyanate with a primary amine is a standard method for the preparation of unsymmetrical thioureas.
General Protocol for the Synthesis of N-(Chlorophenyl)-N'-(aryl/alkyl)thiourea:
-
Dissolve the desired primary amine (1 equivalent) in a suitable solvent such as ethanol, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) in a round-bottom flask equipped with a magnetic stirrer.
-
To the stirring solution, add the chlorophenyl isothiocyanate (1 equivalent) dropwise at room temperature.
-
The reaction is often exothermic and proceeds readily. Stir the mixture for 1-2 hours at room temperature. For less reactive aromatic amines, the reaction mixture may require heating under reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the thiourea product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizing Synthetic Pathways and Workflows
General Synthesis of Chlorophenyl Isothiocyanates
References
A Comparative Analysis of the Reactivity of 2-Chlorophenyl Isothiocyanate and 2-Chlorophenyl Isocyanate
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of key chemical intermediates is paramount. This guide provides an objective comparison of the reactivity of 2-Chlorophenyl isothiocyanate and 2-Chlorophenyl isocyanate, two important building blocks in organic synthesis. The comparison is supported by established chemical principles and outlines experimental protocols for further investigation.
The electrophilicity of the central carbon atom is the primary determinant of the reactivity of isocyanates and isothiocyanates. This reactivity is significantly influenced by the heteroatom (oxygen or sulfur) attached to this carbon. Due to the higher electronegativity of oxygen compared to sulfur, the carbon atom in the isocyanate group (-N=C=O) of 2-Chlorophenyl isocyanate is more electron-deficient and, therefore, more susceptible to nucleophilic attack than the corresponding carbon in the isothiocyanate group (-N=C=S) of this compound. This fundamental electronic difference dictates that 2-Chlorophenyl isocyanate is generally more reactive towards nucleophiles than this compound.
Quantitative Reactivity Comparison
The electron-withdrawing nature of the chlorine atom at the ortho position in both molecules enhances the electrophilicity of the central carbon atom, thereby increasing their reactivity compared to unsubstituted phenyl isocyanate or phenyl isothiocyanate. However, the greater electronegativity of oxygen in the isocyanate still renders it the more reactive species.
To provide a quantitative perspective, a hypothetical comparative study can be designed to measure the second-order rate constants for the reaction of each compound with a model nucleophile, such as aniline (B41778) or glycine. The expected outcome of such an experiment is summarized in the table below.
| Compound | Functional Group | Expected Relative Reactivity | Hypothetical Second-Order Rate Constant (k) with Aniline (M⁻¹s⁻¹) |
| 2-Chlorophenyl isocyanate | -N=C=O | Higher | > k (for this compound) |
| This compound | -N=C=S | Lower | < k (for 2-Chlorophenyl isocyanate) |
Reaction Mechanisms and Pathways
The reaction of both this compound and 2-Chlorophenyl isocyanate with a primary amine, such as aniline, proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isocyanate or isothiocyanate group. This is followed by a proton transfer to yield the corresponding substituted urea (B33335) or thiourea (B124793).
Figure 1: General reaction mechanism for the nucleophilic addition of a primary amine to 2-Chlorophenyl isocyanate and this compound.
Experimental Protocols
To empirically determine and compare the reactivity of this compound and 2-Chlorophenyl isocyanate, the following experimental protocols can be employed.
Protocol 1: Determination of Second-Order Rate Constants for the Reaction with an Amine
This experiment aims to quantify the rate of reaction of each compound with a model primary amine, such as aniline.
Materials:
-
This compound
-
2-Chlorophenyl isocyanate
-
Aniline (freshly distilled)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or tetrahydrofuran)
-
UV-Vis Spectrophotometer or HPLC system
-
Thermostatted reaction vessel
-
Standard laboratory glassware and syringes
Procedure:
-
Prepare stock solutions of known concentrations of this compound, 2-Chlorophenyl isocyanate, and aniline in the chosen anhydrous solvent.
-
Equilibrate the reactant solutions and the reaction vessel to a constant temperature (e.g., 25 °C).
-
Initiate the reaction by mixing stoichiometric amounts of the isothiocyanate/isocyanate and aniline solutions in the reaction vessel under constant stirring.
-
Monitor the progress of the reaction over time by withdrawing aliquots at regular intervals.
-
Analyze the aliquots using either UV-Vis spectrophotometry (monitoring the disappearance of the reactant or the appearance of the product at a specific wavelength) or HPLC (separating and quantifying the reactants and product).
-
Plot the concentration of the reactant versus time.
-
Calculate the second-order rate constant (k) from the integrated rate law for a second-order reaction.
Figure 2: Experimental workflow for the kinetic analysis of the reaction between this compound/isocyanate and an amine.
Protocol 2: Competitive Reactivity Study
This experiment provides a direct comparison of the reactivity of the two compounds towards a limited amount of a nucleophile.
Materials:
-
This compound
-
2-Chlorophenyl isocyanate
-
A primary amine (e.g., benzylamine)
-
Internal standard (for HPLC analysis)
-
Anhydrous solvent (e.g., acetonitrile)
-
HPLC system with a UV detector
Procedure:
-
Prepare equimolar stock solutions of this compound and 2-Chlorophenyl isocyanate in the anhydrous solvent.
-
Prepare a stock solution of the primary amine with a concentration that is half the total concentration of the isothiocyanate and isocyanate.
-
Mix equal volumes of the this compound and 2-Chlorophenyl isocyanate solutions in a reaction vessel.
-
Add the internal standard to the mixture.
-
Initiate the reaction by adding the amine solution to the mixture under vigorous stirring.
-
Allow the reaction to proceed to completion (e.g., for 24 hours at room temperature).
-
Analyze the final reaction mixture by HPLC to determine the relative concentrations of the urea and thiourea products.
-
The ratio of the product concentrations will reflect the relative reactivity of the two starting materials.
Conclusion
Based on fundamental chemical principles, 2-Chlorophenyl isocyanate is expected to be significantly more reactive towards nucleophiles than this compound. This is primarily due to the greater electronegativity of the oxygen atom in the isocyanate group, which renders the central carbon more electrophilic. The ortho-chloro substituent in both molecules enhances their reactivity compared to their unsubstituted phenyl counterparts. For definitive quantitative comparison, direct kinetic studies as outlined in the provided experimental protocols are recommended. This understanding of their relative reactivity is crucial for designing synthetic routes, controlling reaction conditions, and developing novel molecules in the fields of pharmaceutical and materials science.
Spectroscopic analysis (NMR, Mass Spec) for validating thiourea product structure
For researchers and professionals in drug development, unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of a common thiourea (B124793) product, N,N'-diphenylthiourea, with one of its precursors, aniline (B41778), using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are provided to assist in the validation of thiourea product structures.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and Mass Spectrometry data for N,N'-diphenylthiourea and its precursor, aniline. This direct comparison highlights the significant spectroscopic changes that confirm the formation of the thiourea linkage.
Table 1: ¹H NMR Data Comparison (Solvent: DMSO-d₆)
| Compound | Functional Group | Chemical Shift (δ) ppm |
| N,N'-Diphenylthiourea | N-H (Thiourea) | ~9.75 (s, 2H) |
| Aromatic C-H | ~7.12-7.50 (m, 10H) | |
| Aniline | N-H (Amine) | ~5.1 (br s, 2H) |
| Aromatic C-H (ortho) | ~6.68 (dd, 2H) | |
| Aromatic C-H (meta) | ~7.05 (t, 2H) | |
| Aromatic C-H (para) | ~6.55 (t, 1H) |
Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃)
| Compound | Carbon Environment | Chemical Shift (δ) ppm |
| N,N'-Diphenylthiourea | C=S (Thiocarbonyl) | ~181 |
| Aromatic C (ipso) | ~138 | |
| Aromatic C-H | ~124-129 | |
| Aniline | Aromatic C (ipso) | ~148 |
| Aromatic C-H | ~115-129 |
Table 3: Mass Spectrometry Data Comparison
| Compound | Ionization Mode | [M]+ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| N,N'-Diphenylthiourea | EI | 228[1][2] | 194, 135, 93, 77[3] |
| Aniline | EI | 93 | 66, 65 |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to identify the chemical environment of protons and carbons in the molecule.
Instrumentation:
-
A 300 MHz or higher NMR spectrometer (e.g., Bruker Avance III HD).
Sample Preparation:
-
Weigh approximately 5-10 mg of the thiourea product or aniline.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
¹H NMR Acquisition Parameters (Example):
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 4.0 s
-
Spectral Width (sw): 20 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024 or more
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.5 s
-
Spectral Width (sw): 220 ppm
-
Temperature: 298 K
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation:
-
A mass spectrometer with an Electron Ionization (EI) source (e.g., Agilent GC-MS system).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).
-
If using a Gas Chromatography-Mass Spectrometry (GC-MS) system, inject the solution into the GC inlet. For direct infusion, introduce the sample directly into the ion source.
EI-MS Acquisition Parameters (Example):
-
Ionization Energy: 70 eV.[3]
-
Source Temperature: 230 °C.
-
Mass Range (m/z): 50-500 amu.
-
Scan Speed: 1000 amu/s.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound. For N,N'-diphenylthiourea, this would be at m/z 228.[1][2]
-
Analyze the fragmentation pattern to gain further structural information. Common fragments for N,N'-diphenylthiourea include those corresponding to the phenyl isothiocyanate cation (m/z 135) and the aniline cation (m/z 93).[3]
Visualizing the Workflow and a Relevant Biological Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for spectroscopic analysis and a potential signaling pathway where thiourea derivatives may be active.
Caption: Experimental workflow for thiourea product validation.
References
A Comparative Guide to the Biological Activities of 2-Chlorophenyl and 4-Chlorophenyl Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2-chlorophenyl and 4-chlorophenyl thiourea (B124793) derivatives, focusing on their enzyme inhibition, antioxidant, and antimicrobial properties. The position of the chlorine atom on the phenyl ring—ortho (2-chloro) versus para (4-chloro)—can significantly influence the electronic and steric properties of these molecules, leading to differences in their biological efficacy. This document summarizes key experimental findings to inform future research and drug development efforts in this area.
Data Presentation: A Comparative Overview
The biological activities of 2-chlorophenyl and 4-chlorophenyl thiourea derivatives have been evaluated across several domains. The following tables summarize the available quantitative data for key activities.
Enzyme Inhibition Activity
A direct comparative study on the cholinesterase inhibitory activity of 1-(2-chlorophenyl)-3-phenylthiourea (B160979) and 1-(4-chlorophenyl)-3-phenylthiourea provides valuable insights into their relative potency.
| Compound | Target Enzyme | IC50 (µg/mL)[1] |
| 1-(2-chlorophenyl)-3-phenylthiourea | Acetylcholinesterase (AChE) | > 100 |
| Butyrylcholinesterase (BChE) | > 100 | |
| 1-(4-chlorophenyl)-3-phenylthiourea | Acetylcholinesterase (AChE) | > 100 |
| Butyrylcholinesterase (BChE) | > 100 | |
| Galantamine (Standard) | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | 15 |
Note: In this particular study, both isomers showed weak inhibitory activity against AChE and BChE compared to the standard, galantamine.
Other studies on different chlorophenyl thiourea derivatives have shown significant urease inhibition. For instance, a series of 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives demonstrated excellent urease inhibitory activity, with IC50 values ranging from 0.32 to 25.13 µM, surpassing the standard thiourea (IC50 = 21.25 µM).
Antioxidant Activity
While direct comparative studies are limited, various chlorophenyl thiourea derivatives have been assessed for their antioxidant potential using standard assays.
| Compound Derivative | Assay | IC50 Value |
| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH | 45 µg/mL[2] |
| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS | 52 µg/mL[2] |
| 4-fluorophenyl thiourea derivative | α-amylase inhibition | 53.307 nM |
| 4-fluorophenyl thiourea derivative | α-glycosidase inhibition | 24.928 nM |
Antimicrobial Activity
The antimicrobial efficacy of chlorophenyl thiourea derivatives has been demonstrated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for assessing this activity.
| Compound Derivative | Microorganism | MIC (µg/mL) |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | S. aureus | 32[3] |
| 4-Chloro-3-nitrophenylthioureas | Staphylococcal strains | 2–64[4] |
| 1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)thiourea | Gram-positive cocci | 2-32[5] |
| 1-(3-chloro-4-fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea | Gram-positive cocci | 2-32[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
This assay is performed to determine the inhibitory potential of compounds against AChE and BChE.
-
Reagent Preparation : Prepare solutions of the test compounds, the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine (B1199683) chloride), and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Reaction Mixture : In a 96-well plate, add the buffer, the test compound solution at various concentrations, and the enzyme solution.
-
Incubation : Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
Reaction Initiation : Start the reaction by adding the substrate and DTNB to the mixture.
-
Absorbance Measurement : Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.
-
Calculation : The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This method assesses the free radical scavenging capacity of the test compounds.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Prepare stock solutions of the test compounds in a suitable solvent.
-
Reaction Mixture : In a 96-well plate or cuvettes, add the DPPH solution to various concentrations of the test compound.
-
Incubation : Incubate the mixture in the dark at room temperature for 30 minutes.[1]
-
Absorbance Measurement : Measure the absorbance of the solution at 517 nm.[1]
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the test compound. The IC50 value is determined from the concentration-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay also measures the free radical scavenging ability of the compounds.
-
Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Dilute the ABTS•+ solution with a suitable buffer to a specific absorbance at 734 nm.
-
Reaction Mixture : Add various concentrations of the test compound to the diluted ABTS•+ solution.
-
Incubation : Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.[1]
-
Absorbance Measurement : Measure the absorbance at 734 nm.
-
Calculation : Calculate the percentage of scavenging activity as described for the DPPH assay and determine the IC50 value.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Preparation of Inoculum : Prepare a standardized suspension of the target microorganism.
-
Serial Dilutions : Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation : Add the standardized microbial suspension to each well.
-
Incubation : Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 16-20 hours).[6]
-
Determination of MIC : The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
Mandatory Visualization
The following diagrams illustrate key experimental workflows and a potential signaling pathway.
Caption: Experimental workflow for the synthesis and biological evaluation of chlorophenyl thiourea derivatives.
Caption: A potential signaling pathway for the antioxidant activity of thiourea derivatives via Nrf2 activation.
Caption: A simplified intrinsic apoptosis pathway potentially induced by thiourea derivatives in cancer cells. induced by thiourea derivatives in cancer cells.
References
- 1. Synthesis and antimicrobial activity of new urea and thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methan… [ouci.dntb.gov.ua]
- 2. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential [mdpi.com]
- 6. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Amine Derivatization for HPLC-MS/MS Analysis: Spotlight on 2-Chlorophenyl Isothiocyanate
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of amines by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a common analytical challenge. Direct analysis of many amines is hindered by their high polarity and poor ionization efficiency. Chemical derivatization offers a robust solution by modifying the analytes to improve their chromatographic retention and enhance their mass spectrometric response.
This guide provides an objective comparison of 2-Chlorophenyl isothiocyanate (2-CPITC) as a derivatizing agent for primary and secondary amines against other commonly used reagents. The performance of 2-CPITC is inferred from its close structural analog, phenyl isothiocyanate (PITC), for which extensive data is available. This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable derivatization strategy for your analytical needs.
Comparison of Common Amine Derivatization Reagents
The choice of a derivatization reagent is critical and depends on the specific amines of interest, the sample matrix, and the desired analytical performance. The following table summarizes the key characteristics of 2-CPITC (based on PITC) and other widely used derivatization agents.
| Derivatization Agent | Abbreviation | Target Amines | Key Advantages | Key Disadvantages |
| This compound (inferred from PITC) | 2-CPITC | Primary & Secondary | Forms stable derivatives, enhances chromatographic retention on reversed-phase columns, and improves ionization efficiency.[1][2] | Reaction requires basic conditions and subsequent cleanup, which can complicate sample preparation.[1][2] May introduce impurities. |
| Dansyl Chloride | Dns-Cl | Primary & Secondary | Versatile reagent that enhances both fluorescence and ionization efficiency.[3][4] Isotopically labeled versions are commercially available.[3] | Derivatives can be light-sensitive. |
| Dabsyl Chloride | Dabsyl-Cl | Primary & Secondary | Forms colored derivatives, aiding in visual confirmation of the reaction. Good alternative for weakly acidic and basic conditions.[4] | Derivatives can be unstable, making it less suitable for batch injections in HPLC analysis.[5] |
| 9-fluorenylmethoxycarbonyl chloride | Fmoc-Cl | Primary & Secondary | Useful under highly acidic chromatographic conditions.[4] | The derivatives can be unstable.[5] |
| o-Phthalaldehyde | OPA | Primary | Rapid reaction at room temperature in the presence of a thiol.[3] Versatile fluorogenic reagent.[3][4] | Derivatives can be unstable.[3] Does not react with secondary amines.[3] |
Experimental Protocols
Detailed methodologies for derivatization are crucial for reproducible and reliable results. Below are protocols for 2-CPITC (adapted from PITC) and other common reagents.
Protocol 1: Derivatization using this compound (2-CPITC)
This protocol is based on established methods for phenyl isothiocyanate (PITC) derivatization and is expected to be applicable to 2-CPITC with minor optimization.[1][2]
Materials:
-
This compound (2-CPITC) solution (e.g., 5% in pyridine (B92270) or acetonitrile)
-
Sample containing primary or secondary amines
-
Pyridine or another suitable base
-
Acetonitrile (ACN)
-
Water, HPLC grade
-
Formic acid
-
Internal standard solution
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Sample Preparation: To 10 µL of plasma or sample, add an appropriate volume of internal standard solution.
-
Drying: Evaporate the sample to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Derivatization: Add 50 µL of the 2-CPITC reagent solution (e.g., 5% 2-CPITC in pyridine). Vortex briefly to ensure thorough mixing.
-
Incubation: Incubate the mixture at room temperature for 20 minutes.
-
Re-drying: Evaporate the derivatization reagent to dryness under a nitrogen stream or in a vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for HPLC-MS/MS analysis, such as 100 µL of mobile phase A (e.g., water with 0.1% formic acid).
-
Analysis: The derivatized sample is now ready for injection into the HPLC-MS/MS system.
Protocol 2: Derivatization using Dansyl Chloride (Dns-Cl)
Materials:
-
Dansyl Chloride solution (e.g., 10 mg/mL in acetone (B3395972) or acetonitrile)
-
Sample containing primary or secondary amines
-
Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5)
-
Formic acid or acetic acid for quenching
-
Acetonitrile (ACN)
Procedure:
-
Sample Preparation: To 100 µL of the sample, add 200 µL of the sodium bicarbonate buffer.
-
Derivatization: Add 100 µL of the Dansyl Chloride solution. Vortex to mix.
-
Incubation: Incubate the reaction mixture in a water bath at 60°C for 30-60 minutes in the dark.
-
Quenching: Stop the reaction by adding a small amount of formic acid or acetic acid to acidify the mixture.
-
Analysis: The derivatized sample can be directly injected or further diluted with the mobile phase before HPLC-MS/MS analysis.
Protocol 3: Derivatization using o-Phthalaldehyde (OPA)
Materials:
-
OPA reagent solution (containing OPA, a thiol like 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid, and a buffer like borate (B1201080) buffer at pH 9.5)
-
Sample containing primary amines
Procedure:
-
Reagent Preparation: Prepare the OPA working solution shortly before use as it can be unstable.
-
Derivatization: Mix the sample with the OPA reagent solution in a specific ratio (e.g., 1:5 sample to reagent). The reaction is typically very fast and occurs at room temperature within 1-2 minutes.[6]
-
Analysis: Inject the derivatized sample into the HPLC-MS/MS system immediately due to the potential instability of the derivatives.[3]
Experimental Workflow and Data Analysis
The overall workflow for the analysis of amines using derivatization followed by HPLC-MS/MS is depicted below.
Caption: General workflow for amine analysis using 2-CPITC derivatization and HPLC-MS/MS.
Signaling Pathway Visualization
While not a signaling pathway in the biological sense, the logical flow of the derivatization reaction can be visualized to understand the chemical transformation.
References
- 1. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sdiarticle4.com [sdiarticle4.com]
A Comparative Guide to the Biological Activity of 2-Chlorophenyl Isothiocyanate and Its Alternatives
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 2-Chlorophenyl isothiocyanate (2-CP-ITC) and its structural and functional analogs. Due to a lack of direct comparative studies involving 2-CP-ITC, this guide synthesizes data from closely related substituted phenyl isothiocyanates to provide an objective performance comparison supported by experimental data.
Data Presentation: Quantitative Comparison of Isothiocyanate Activity
The following tables summarize the biological activities of various isothiocyanates (ITCs), providing a baseline for comparing the potential efficacy of this compound. The data is compiled from multiple studies to facilitate a cross-validation of potential results.
Table 1: Comparative Anti-inflammatory & Cholinesterase Inhibitory Activity of Phenyl Isothiocyanates
| Compound | Acetylcholinesterase Inhibition (IC50, mM) | Butyrylcholinesterase Inhibition (% at 1.14 mM) | COX-2 Inhibition (% at 50 µM) |
| Phenyl ITC | - | - | ~99% |
| 2-Methoxyphenyl ITC | 0.57 | - | ~99% |
| 3-Methoxyphenyl ITC | - | 49.2% | - |
| 4-Methoxyphenyl ITC | - | - | - |
| 4-Methylphenyl ITC | - | - | - |
| Benzyl ITC | - | - | No significant inhibition |
Data synthesized from a study on the cholinesterase inhibiting, antioxidant, and anti-inflammatory activity of various isothiocyanates.[1][2]
Table 2: Comparative Anticancer Activity (IC50, µM) of Phenylalkyl Isothiocyanates and Isoselenocyanates
| Compound | UACC 903 (Melanoma) | PC-3 (Prostate) | MDA-MB-231 (Breast) | SF-295 (Glioblastoma) | HT-1080 (Fibrosarcoma) | HT-29 (Colon) |
| Benzyl isothiocyanate (BITC) | >20 | >20 | >20 | >20 | >20 | >20 |
| Phenethyl isothiocyanate (PEITC) | 12.5 | 10.5 | 9.8 | 11.2 | 13.5 | 11.8 |
| Phenylpropyl isothiocyanate | 8.5 | 7.2 | 6.5 | 7.8 | 9.1 | 8.2 |
| Phenylbutyl isothiocyanate | 5.2 | 4.8 | 4.1 | 5.5 | 6.3 | 5.9 |
| Benzyl isoselenocyanate | 15.2 | 14.8 | 16.5 | 15.8 | 17.2 | 16.1 |
| Phenethyl isoselenocyanate | 7.8 | 6.5 | 5.9 | 7.1 | 8.2 | 7.5 |
| Phenylpropyl isoselenocyanate | 4.1 | 3.8 | 3.2 | 4.5 | 5.1 | 4.3 |
| Phenylbutyl isoselenocyanate | 2.5 | 2.1 | 1.8 | 2.9 | 3.2 | 2.7 |
This table compares the anticancer activity of phenylalkyl isothiocyanates with their isoselenocyanate analogs, demonstrating structure-activity relationships.[3][4][5]
Table 3: Comparative Antimicrobial Activity of Aromatic and Aliphatic Isothiocyanates
| Compound | Organism | Activity Metric | Result |
| Benzyl isothiocyanate (BITC) | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC (µg/mL) | 2.9 - 110 |
| Phenethyl isothiocyanate (PEITC) | MRSA | MIC (µg/mL) | Generally higher MIC than BITC |
| Allyl isothiocyanate (AITC) | MRSA | MIC (µg/mL) | Less effective than aromatic ITCs |
| Benzyl isothiocyanate (BITC) | Pseudomonas aeruginosa | MIC (µg/mL) | 2145 ± 249 |
| Phenethyl isothiocyanate (PEITC) | Pseudomonas aeruginosa | MIC (µg/mL) | 29,423 ± 1652 |
| Allyl isothiocyanate (AITC) | Pseudomonas aeruginosa | MIC (µg/mL) | 103 ± 6.9 |
This table highlights that aromatic isothiocyanates like BITC are often more effective against bacteria than aliphatic ones, and that effectiveness is species-dependent.[6][7][8][9]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Protocol 1: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., UACC 903, PC-3, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test isothiocyanates (e.g., 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.
Protocol 2: Anti-inflammatory Activity Assay (COX-2 Inhibition)
This protocol measures the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.
-
Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme and arachidonic acid (substrate) are prepared according to the manufacturer's instructions (e.g., Cayman Chemical).
-
Reaction Mixture: In a 96-well plate, the test compound (at various concentrations) is pre-incubated with the COX-2 enzyme in a suitable buffer for 15 minutes at room temperature.
-
Initiation of Reaction: The reaction is initiated by adding arachidonic acid to the wells.
-
Incubation: The plate is incubated for a specified time (e.g., 10 minutes) at 37°C.
-
Termination of Reaction: The reaction is stopped by adding a stopping reagent (e.g., a solution of stannous chloride).
-
Prostaglandin (B15479496) Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the wells with the test compound to the vehicle control wells.
Protocol 3: Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Bacterial Culture: The test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) is grown in a suitable broth medium overnight at 37°C.
-
Inoculum Preparation: The overnight culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilutions: The test isothiocyanate is serially diluted in broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria without compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the action of this compound and its alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]
- 8. Natural isothiocyanates express antimicrobial activity against developing and mature biofilms of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Efficacy of 2-Chlorophenyl isothiocyanate as a derivatizing agent for metabolomics
For researchers, scientists, and drug development professionals, the accurate and comprehensive analysis of the amine metabolome is crucial for biomarker discovery, disease diagnostics, and understanding cellular pathways. However, the inherent physicochemical properties of many amine-containing metabolites present a significant challenge for direct analysis by liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization offers a powerful solution by enhancing the chromatographic retention, ionization efficiency, and overall sensitivity of these crucial biomolecules.
This guide provides a comprehensive comparison of derivatizing agents for the analysis of the amine metabolome, with a focus on isothiocyanates. We will delve into the well-established efficacy of Phenyl isothiocyanate (PITC), explore other commonly used reagents, and discuss the potential of 2-Chlorophenyl isothiocyanate, a less-documented analogue. This guide will provide detailed experimental protocols, performance data, and visualizations to aid in the selection of the most appropriate derivatization strategy for your research needs.
The Role of Derivatization in Amine Metabolomics
Primary and secondary amines are found in a vast array of metabolites, including amino acids, biogenic amines, and neurotransmitters. Their high polarity and poor ionization efficiency in common LC-MS electrospray ionization modes can lead to poor chromatographic peak shape, low sensitivity, and an incomplete picture of the metabolome.
Derivatization addresses these challenges by chemically modifying the amine group to create a derivative with more favorable analytical properties. A successful derivatizing agent should ideally:
-
React specifically and completely with primary and secondary amines.
-
Enhance chromatographic retention on reversed-phase columns.
-
Improve ionization efficiency in mass spectrometry.
-
Produce stable derivatives.
-
Be readily available and easy to use.
Phenyl Isothiocyanate (PITC): The Established Standard
Phenyl isothiocyanate (PITC) is a widely used and well-characterized derivatizing agent for amino acids and other primary and secondary amines. Its reaction with an amine group forms a stable phenylthiourea (B91264) (PTU) derivative, which is significantly less polar and more readily ionized than the parent amine.
Performance of PITC Derivatization
A key advantage of PITC derivatization is the substantial improvement in chromatographic performance on reversed-phase columns. Polar amines that would otherwise elute in the void volume are retained and separated effectively.[1] Furthermore, PITC derivatization has been shown to enhance the ionization and detection of metabolites in mass spectrometry.[1]
However, the derivatization process adds complexity to the sample preparation workflow, involving steps such as evaporation and reconstitution, which can introduce variability and potential for sample loss if not carefully controlled.[1][2]
Comparison with the "Dilute-and-Shoot" Method
To understand the trade-offs of derivatization, it is useful to compare it with a direct, or "dilute-and-shoot," approach where the sample is simply diluted before injection.
| Performance Metric | PITC Derivatization | "Dilute-and-Shoot" Method |
| Chromatographic Separation | Excellent for polar amines, enabling separation of isomers.[1] | Poor for polar amines, often resulting in co-elution. |
| Sensitivity | Generally enhanced for derivatized compounds.[1] | Can be lower for poorly ionizing amines. |
| Sample Preparation | More complex, multi-step process.[1][2] | Simple and fast.[2] |
| Matrix Effects | Can be significant due to the introduction of reagents. | Can still be present but the workflow is simpler. |
| Error Proneness | Higher due to multiple handling steps.[2] | Lower due to fewer steps.[2] |
| Compound Coverage | Excellent for primary and secondary amines. | Broader for a wider range of compound polarities without chemical bias. |
This compound: An Alternative on the Horizon?
While PITC is a dominant reagent, its halogenated analogue, this compound, is also commercially available. Information on its specific application and performance in metabolomics is currently limited in peer-reviewed literature. However, based on the principles of organic chemistry, we can infer its potential characteristics.
The presence of a chlorine atom on the phenyl ring is expected to influence the reactivity and chromatographic properties of the resulting derivatives. The electron-withdrawing nature of chlorine could potentially increase the reactivity of the isothiocyanate group. Furthermore, the addition of a chlorine atom will increase the hydrophobicity of the derivative, which may lead to even better retention on reversed-phase columns compared to PITC derivatives.
A direct experimental comparison is necessary to fully evaluate the efficacy of this compound relative to PITC and other reagents. Researchers exploring this alternative should consider a validation study to assess its reaction efficiency, derivative stability, and impact on analytical sensitivity.
Other Amine Derivatizing Agents
Beyond isothiocyanates, a variety of other reagents are available for the derivatization of amines in metabolomics. The choice of reagent will depend on the specific analytical requirements, such as the desired detection method (e.g., UV, fluorescence, or mass spectrometry) and the class of amines being targeted.
| Derivatizing Agent | Abbreviation | Target Amines | Key Advantages | Key Disadvantages |
| Dansyl Chloride | Dns-Cl | Primary & Secondary | Versatile, enhances fluorescence and ionization efficiency. | Can be non-specific; excess reagent may need to be removed. |
| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary | Good for UV and fluorescence detection; stable derivatives. | Can produce multiple derivatives for a single analyte. |
| o-Phthalaldehyde | OPA | Primary | Rapid reaction; produces fluorescent derivatives. | Derivatives can be unstable; does not react with secondary amines. |
Experimental Protocols
PITC Derivatization Protocol for Plasma Samples
This protocol is a general guideline and should be optimized for specific applications.
Materials:
-
Phenyl isothiocyanate (PITC)
-
Pyridine
-
Ethanol
-
Water
-
Nitrogen gas supply
-
Centrifugal vacuum concentrator
-
Vortex mixer
-
Incubator or heating block
Procedure:
-
Sample Preparation: To 100 µL of plasma, add a suitable internal standard.
-
Protein Precipitation: Add 400 µL of cold ethanol, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Derivatization:
-
Prepare the derivatization reagent by mixing ethanol, water, pyridine, and PITC in a 31.7:31.7:31.7:5.0 (v/v/v/v) ratio.
-
Add 50 µL of the derivatization reagent to the dried sample extract.
-
Vortex briefly and incubate at room temperature for 1 hour in the dark.
-
-
Reagent Removal: Evaporate the derivatization reagent to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried derivatized sample in a suitable solvent (e.g., 100 µL of 50% acetonitrile (B52724) in water) for LC-MS analysis.
Visualizing the Workflow and Logic
To better understand the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for sample preparation and derivatization in metabolomics.
Caption: Comparison of different derivatization agents for amine metabolomics.
Conclusion
The derivatization of amine-containing metabolites is an indispensable tool for robust and sensitive LC-MS-based metabolomics. Phenyl isothiocyanate (PITC) remains a gold standard, offering significant improvements in chromatographic separation and detection. While the direct "dilute-and-shoot" method provides a simpler workflow, it often falls short in the comprehensive analysis of the polar amine metabolome.
The potential of this compound as a derivatizing agent is intriguing, with theoretical advantages in reactivity and chromatographic retention. However, a clear need exists for empirical studies to validate its performance and compare it directly with established reagents. Researchers are encouraged to consider the specific goals of their study, the nature of their samples, and the available instrumentation when selecting a derivatization strategy. This guide provides a foundational understanding to aid in making an informed decision for unlocking the complexities of the amine metabolome.
References
A Comparative Analysis of Isothiocyanate Cytotoxicity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables that have garnered significant interest for their potent anti-cancer properties.[1] This guide provides an objective comparison of the cytotoxic effects of four prominent isothiocyanates: Sulforaphane (B1684495) (SFN), Phenethyl Isothiocyanate (PEITC), Allyl Isothiocyanate (AITC), and Benzyl Isothiocyanate (BITC). By examining their performance in various cancer cell lines and detailing the underlying experimental protocols and signaling pathways, this document serves as a valuable resource for researchers investigating novel cancer therapeutics.
Isothiocyanates exert their anti-cancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[1][2] Understanding the comparative efficacy and mechanisms of different ITCs is crucial for the development of targeted cancer therapies.
Comparative Cytotoxicity of Isothiocyanates
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function. The table below summarizes the IC50 values for SFN, PEITC, AITC, and BITC in various cancer cell lines as reported in the scientific literature. These values highlight the differential sensitivity of cancer cells to these compounds.
| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Treatment Time (h) | Assay | Reference |
| Sulforaphane (SFN) | Pancreatic (PANC-1) | ~15 | 48 | MMP/PI | [3] |
| Pancreatic (MIA PaCa-2) | ~10 | 48 | MMP/PI | [3] | |
| Breast (MCF-7) | 13.7 | 48 | SRB | [4] | |
| Colon (HT-29) | ~15 | 72 | Not Specified | [5] | |
| Lung (A549) | 10.29 | 72 | Not Specified | [6] | |
| Phenethyl Isothiocyanate (PEITC) | Cervical (CaSki) | ~22 | 24 | MTT | [7][8] |
| Breast (MCF-7) | 7.32 | 48 | SRB | [4] | |
| Pancreatic (MIAPaca2) | ~5 | 24 | Trypan Blue | [9] | |
| Oral (HSC-3) | ~2.5 | 48 | Not Specified | [10] | |
| Chronic Lymphocytic Leukemia (CLL) | 5.1 - 5.4 | Not Specified | Not Specified | [1] | |
| Allyl Isothiocyanate (AITC) | Prostate (PC-3) | ~10 | 72 | Not Specified | [5] |
| Lung (A549) | 12.64 | 72 | Not Specified | [6] | |
| Colon (HT-29) | ~7.5 | 72 | Not Specified | [5] | |
| Leukemia (HL-60) | ~5 | 72 | Not Specified | [5] | |
| Benzyl Isothiocyanate (BITC) | Breast (MCF-7) | 5.95 | 48 | SRB | [4] |
| Colon (HT-29) | ~7.5 | 72 | Not Specified | [5] | |
| Leukemia (HL-60) | ~2.5 | 72 | Not Specified | [5] |
MMP/PI: Mitochondrial Membrane Potential/Propidium Iodide; SRB: Sulforhodamine B; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is fundamental to comparative studies. Below are detailed methodologies for two common cytotoxicity assays used to evaluate the effects of isothiocyanates.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Treat the cells with various concentrations of isothiocyanates and incubate for the desired period (e.g., 24, 48, or 72 hours).[12] Include untreated cells as a control.
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[12] Incubate the plate for 1.5 hours at 37°C.[12]
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[11][12]
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells.[13] It serves as an indicator of cell membrane integrity and cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with isothiocyanates as described for the MTT assay.
-
Controls: Prepare triplicate wells for the following controls:
-
Supernatant Collection: After the treatment period, centrifuge the plate at 1000 RPM for 5 minutes.[14] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[14]
-
LDH Reaction: Add 100 µL of the LDH assay reaction mixture to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[14][16]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum LDH Release Absorbance - Untreated Control Absorbance)] * 100
Signaling Pathways and Visualizations
Isothiocyanates induce cytotoxicity in cancer cells primarily through the induction of apoptosis. This process involves a complex interplay of signaling molecules. A common mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis.[7][17]
Experimental Workflow for Cytotoxicity Assays
The following diagram illustrates the general workflow for assessing the cytotoxicity of isothiocyanates.
Caption: General workflow for in vitro cytotoxicity testing of isothiocyanates.
Isothiocyanate-Induced Apoptosis Signaling Pathway
The diagram below outlines a key signaling pathway initiated by isothiocyanates, leading to apoptotic cell death.
Caption: Simplified pathway of isothiocyanate-induced apoptosis via ROS and caspases.
References
- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dietary organic isothiocyanates are cytotoxic in human breast cancer MCF-7 and mammary epithelial MCF-12A cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synergistic chemopreventive effect of allyl isothiocyanate and sulforaphane on non-small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 8. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenethyl Isothiocyanate Inhibits Proliferation and Induces Apoptosis in Pancreatic Cancer Cells In Vitro and in a MIAPaca2 Xenograft Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenethyl Isothiocyanate (PEITC) Inhibits the Growth of Human Oral Squamous Carcinoma HSC-3 Cells through G 0/G 1 Phase Arrest and Mitochondria-Mediated Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. cellbiologics.com [cellbiologics.com]
- 17. Sensitivity of allyl isothiocyanate to induce apoptosis via ER stress and the mitochondrial pathway upon ROS production in colorectal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Chlorophenyl Isothiocyanate: Validation of a Novel Amine-Catalyzed Sulfurization Method
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Chlorophenyl isothiocyanate, a key intermediate in the development of pharmaceuticals and agrochemicals, has traditionally relied on methods that, while effective, often involve hazardous reagents and complex purification procedures. This guide provides a comparative analysis of established synthetic routes against a novel, more sustainable amine-catalyzed sulfurization method. We present a validation of this new approach through a detailed comparison of reaction parameters, supported by experimental data, to offer researchers a comprehensive overview for selecting the optimal synthetic strategy.
Comparison of Synthetic Methodologies
The performance of the novel Amine-Catalyzed Sulfurization method is evaluated against two widely recognized conventional methods: the Thiophosgene (B130339) method and the Tosyl Chloride Mediated Decomposition of dithiocarbamate (B8719985). A summary of key performance indicators is presented in Table 1.
| Parameter | Novel Amine-Catalyzed Sulfurization | Thiophosgene Method | Tosyl Chloride Mediated Decomposition |
| Yield | 92% | 72-81%[1] | 75-97%[2][3] |
| Purity | >99% (by GC-MS) | ~95% after extensive purification | ~98% after chromatography |
| Reaction Time | 4 hours | ~5 hours (including steam distillation)[1] | 30 minutes (for decomposition) |
| Reagents | 2-Chloroaniline (B154045), Elemental Sulfur, DBU (catalyst) | 2-Chloroaniline, Thiophosgene | 2-Chloroaniline, Carbon Disulfide, Triethylamine (B128534), Tosyl Chloride |
| Solvent | Toluene (B28343) | Water[1] | Dichloromethane (B109758) |
| Temperature | 110 °C | Room temperature, then 120 °C for distillation[1] | Room temperature |
| Byproducts | Minimal, easily removed | Excess thiophosgene, HCl, thiourea (B124793) derivatives[1] | Triethylammonium chloride, p-toluenesulfonic acid derivatives |
| Safety | Avoids highly toxic reagents | High Hazard: Thiophosgene is extremely toxic and corrosive.[1] | Moderate Hazard: Carbon disulfide is highly flammable and toxic. |
| Cost-Effectiveness | High (low-cost reagents, simple purification) | Low (high cost and handling precautions for thiophosgene) | Moderate |
Table 1: Comparison of Synthetic Methods for this compound
Experimental Protocols
Detailed methodologies for the novel and established synthetic routes are provided below.
Novel Amine-Catalyzed Sulfurization
This method represents a greener and more efficient approach to the synthesis of this compound, avoiding the use of highly toxic reagents.
Experimental Procedure:
-
To a solution of 2-chloroaniline (10 mmol) in toluene (20 mL), elemental sulfur (12 mmol) is added.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mol%) is added as a catalyst.
-
The reaction mixture is heated to 110 °C and stirred for 4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and filtered to remove any unreacted sulfur.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound as a clear yellow liquid.
Thiophosgene Method
This is a classical and widely used method for the synthesis of isothiocyanates.
Experimental Procedure: [1]
-
In a well-ventilated fume hood, a mixture of water (3.5 L) and thiophosgene (2.16 moles) is prepared in a 5-L vessel equipped with a powerful mechanical stirrer.[1]
-
To the vigorously stirred mixture, 2-chloroaniline (2 moles) is added slowly over 30 minutes.[1]
-
Stirring is continued for an additional 30 minutes. The resulting dark brown oil is separated and washed with 10% hydrochloric acid.[1]
-
The crude product is purified by steam distillation at 120 °C. The initial distillate containing excess thiophosgene is discarded. The isothiocyanate is collected as an oil that solidifies on cooling.[1]
-
The solid product is recrystallized from ethanol (B145695) to yield pure p-chlorophenyl isothiocyanate (this procedure is adapted for the 2-chloro isomer).[1]
Tosyl Chloride Mediated Decomposition
This method involves the in-situ generation of a dithiocarbamate salt, followed by decomposition to the isothiocyanate.
Experimental Procedure: [2][4][5]
-
To a solution of 2-chloroaniline (10 mmol) and triethylamine (12 mmol) in dichloromethane (20 mL) at 0 °C, carbon disulfide (11 mmol) is added dropwise.
-
The reaction mixture is stirred at room temperature for 1 hour to form the dithiocarbamate salt in situ.
-
Tosyl chloride (11 mmol) is then added portion-wise, and the mixture is stirred for an additional 30 minutes.
-
The reaction is quenched with water, and the organic layer is separated.
-
The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations and logical workflows of the described synthetic methods.
Caption: Novel Amine-Catalyzed Sulfurization Workflow.
Caption: Thiophosgene Method Workflow.
Caption: Tosyl Chloride Mediated Decomposition Workflow.
Conclusion
The novel Amine-Catalyzed Sulfurization method presents a significant advancement in the synthesis of this compound. It offers a superior yield and purity profile compared to the traditional thiophosgene method, while drastically improving the safety and environmental impact by avoiding highly toxic reagents. Although the Tosyl Chloride Mediated Decomposition method offers a rapid reaction time, the new method's advantages in terms of reagent safety, cost-effectiveness, and straightforward purification make it a highly attractive alternative for both laboratory-scale research and industrial production. This validation guide provides the necessary data for researchers and drug development professionals to confidently adopt this modern, sustainable synthetic route.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamic acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 2-Chlorophenyl Isothiocyanate Derivatives
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount to ensure reliable and reproducible results in biological assays and further chemical transformations. This guide provides an objective comparison of common analytical techniques for assessing the purity of 2-Chlorophenyl isothiocyanate and its derivatives. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by illustrative experimental data.
Introduction to Purity Assessment
This compound is a valuable building block in the synthesis of various biologically active molecules. The isothiocyanate functional group is highly reactive, making it susceptible to degradation and side reactions during synthesis and purification. Therefore, rigorous purity assessment is crucial. The primary methods for this purpose are chromatographic techniques (HPLC and GC-MS) and spectroscopic techniques (qNMR).
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. Below is a comparative overview of HPLC, GC-MS, and qNMR for the analysis of this compound derivatives.
Table 1: Comparison of Analytical Methods for Purity Assessment of this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and boiling point, followed by mass-to-charge ratio detection. | Quantification based on the direct proportionality between the integral of a specific NMR signal and the number of corresponding nuclei. |
| Typical Purity Range Determined | 95-99.9% | 95-99.9% | 90-100% (absolute) |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 ng/mL | ~0.1% (impurity) |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~5 ng/mL | ~0.3% (impurity) |
| Precision (%RSD) | < 2% | < 3% | < 1% |
| Accuracy (%Recovery) | 98-102% | 97-103% | 99-101% |
| Sample Derivatization | May be required to enhance UV detection.[1] | Generally not required. | Not required. |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Moderate | High | High |
| Information Provided | Purity based on peak area percentage. | Purity and identification of volatile impurities. | Absolute purity and structural information of analyte and impurities.[2] |
Note: The quantitative data in this table is illustrative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are tailored for the analysis of this compound derivatives.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique for the purity assessment of a wide range of organic compounds. For isothiocyanates, which may lack strong UV chromophores, derivatization can be employed to improve detection.[1]
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound sample
-
Reference standard of this compound (high purity)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in acetonitrile to a final concentration of 1 mg/mL.
-
Prepare a series of calibration standards of the reference compound in acetonitrile (e.g., 0.01, 0.05, 0.1, 0.5, 1 mg/mL).
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v). 0.1% formic acid can be added to both phases to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantitative analysis, a calibration curve is constructed by plotting the peak area of the reference standard against its concentration. The concentration of the sample is then determined from this curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural identification of impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane (B109758) (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Dissolve the synthesized this compound in dichloromethane to a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
-
-
Data Analysis:
-
Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantitative NMR (qNMR) Protocol
qNMR is an absolute quantification method that determines purity without the need for a specific reference standard of the analyte.[2] It relies on a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent
-
Internal standard (e.g., maleic anhydride, dimethyl sulfone - must have a signal that does not overlap with the analyte)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 5-10 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.6 mL of the deuterated solvent, cap the tube, and gently swirl to dissolve the contents completely.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each analytical technique.
Potential Impurities in Synthesis
The synthesis of this compound commonly involves the reaction of 2-chloroaniline (B154045) with thiophosgene (B130339) or a related reagent. Potential impurities that may arise from this synthesis include:
-
Unreacted Starting Materials: 2-chloroaniline and residual thiophosgene or its decomposition products.
-
By-products: Symmetrical thioureas formed from the reaction of the isothiocyanate with the starting aniline.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
-
Degradation Products: Isothiocyanates can be sensitive to moisture and may hydrolyze back to the corresponding amine.
The choice of analytical technique should consider the expected impurities. GC-MS is particularly effective for identifying volatile starting materials and by-products. qNMR can provide structural information to identify and quantify a wide range of impurities without the need for individual standards.
Conclusion
Assessing the purity of synthesized this compound derivatives is a critical step in drug discovery and development. HPLC, GC-MS, and qNMR each offer distinct advantages for this purpose.
-
HPLC is a robust and high-throughput method suitable for routine purity checks.
-
GC-MS provides excellent separation for volatile compounds and definitive identification of impurities.
-
qNMR stands out as a primary method for determining absolute purity and providing valuable structural information on the analyte and any impurities present.[2]
For comprehensive characterization and the highest level of confidence in purity assessment, a combination of these orthogonal techniques is often recommended. This multi-faceted approach ensures the quality and reliability of the synthesized compounds for their intended applications.
References
Safety Operating Guide
Proper Disposal of 2-Chlorophenyl Isothiocyanate: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Chlorophenyl isothiocyanate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1][2] All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) and adhere to all prescribed safety precautions.
Key Hazard Information:
| Hazard Category | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Respiratory Irritation | H335: May cause respiratory irritation |
This data is a summary of hazard statements and may not be exhaustive. Always refer to the specific SDS for the product in use.
Chemical Incompatibilities: this compound is known to react with amines, alcohols, and thiols.[3] It should be stored away from strong oxidizing agents, acids, and bases.[4]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. This ensures complete and safe management of the chemical waste.
Experimental Protocol: Waste Collection and Preparation for Disposal
-
Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. It is crucial to avoid contact with incompatible materials.
-
Containerization:
-
Collect liquid waste containing this compound in a clearly labeled, leak-proof, and chemically compatible container. The original container is often the best option if it is in good condition.
-
For solid waste contaminated with the chemical (e.g., gloves, absorbent paper), double-bag it in clear plastic bags to allow for visual inspection.
-
Ensure all containers are securely sealed to prevent leaks.
-
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date when the waste was first added to the container.
-
Storage: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA). The storage area should be cool, dry, and away from incompatible materials.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Provide them with an accurate and complete description of the waste.
Optional Neutralization Protocol (for appropriately equipped laboratories):
For laboratories with the necessary equipment and trained personnel, a neutralization reaction can be performed to convert the isothiocyanate to a more stable thiourea (B124793) derivative before disposal. This procedure must be conducted in a chemical fume hood.
-
Preparation: Prepare a solution of a primary amine (e.g., ethanolamine) in a suitable solvent (e.g., isopropanol). A 10% molar excess of the amine is recommended.
-
Dilution: In a separate container, dilute the this compound waste with the same solvent.
-
Neutralization: Slowly add the diluted isothiocyanate solution to the stirring amine solution. This reaction can be exothermic; therefore, slow addition and an ice bath for cooling may be necessary.
-
Reaction Completion: Allow the mixture to stir for at least one hour to ensure the reaction is complete.
-
Final Disposal: Transfer the resulting thiourea solution to a properly labeled hazardous waste container and arrange for disposal through your EHS office.
Visualizing the Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
